molecular formula C13H14N2O3S B1284964 4-amino-N-(3-methoxyphenyl)benzenesulfonamide CAS No. 19837-79-7

4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No.: B1284964
CAS No.: 19837-79-7
M. Wt: 278.33 g/mol
InChI Key: UZOMUMXEMHCZGI-UHFFFAOYSA-N
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Description

4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(3-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOMUMXEMHCZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588628
Record name 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide
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Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-79-7
Record name 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19837-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID70588628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the synthetic pathway for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development. The synthesis is presented as a logical, four-step process, commencing with the readily available starting material, acetanilide. Each stage of the synthesis is elucidated with detailed experimental protocols, a discussion of the underlying chemical principles, and quantitative data to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a classic example of the multi-step preparation of sulfonamides, a class of compounds with significant historical and ongoing importance in medicinal chemistry. The overall strategy involves the sequential modification of a simple aromatic precursor, acetanilide, to introduce the desired functional groups. This approach ensures regiochemical control and maximizes the yield of the final product.

The synthesis can be logically divided into four key stages:

  • Protection of the Aniline Moiety: The amino group of aniline is first protected by acetylation to form acetanilide. This crucial step moderates the reactivity of the aromatic ring and prevents unwanted side reactions during the subsequent electrophilic aromatic substitution.

  • Introduction of the Sulfonyl Chloride Group: The protected aniline undergoes chlorosulfonation with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is a key building block for the construction of the sulfonamide.

  • Formation of the Sulfonamide Linkage: The sulfonyl chloride is then reacted with 3-methoxyaniline to form the N-substituted sulfonamide. This nucleophilic substitution reaction is the core step in assembling the target molecule's backbone.

  • Deprotection to Yield the Final Product: The final step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to afford the desired 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

The following diagram illustrates the logical workflow of this synthetic pathway.

Synthesis_Workflow Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation Acetanilide->Chlorosulfonation Intermediate1 4-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->Intermediate1 Sulfonamide_Formation Sulfonamide Formation (with 3-Methoxyaniline) Intermediate1->Sulfonamide_Formation Intermediate2 N-(3-Methoxyphenyl)-4- acetamidobenzenesulfonamide Sulfonamide_Formation->Intermediate2 Deprotection Acid Hydrolysis (Deprotection) Intermediate2->Deprotection Final_Product 4-amino-N-(3-methoxyphenyl)- benzenesulfonamide Deprotection->Final_Product

Caption: Logical workflow for the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for each stage of the synthesis, accompanied by an explanation of the underlying chemical principles and reaction mechanisms.

Step 1: Acetylation of Aniline (Protection)

The initial step in the synthesis is the protection of the highly reactive amino group of aniline through acetylation. This is a critical maneuver to prevent polysubstitution and oxidation during the subsequent chlorosulfonation step. The acetyl group moderates the activating effect of the amino group and directs the incoming electrophile to the para position.

Experimental Protocol:

A standard procedure for the acetylation of aniline can be followed. In a fume hood, aniline is reacted with a slight excess of acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as a small amount of concentrated sulfuric acid or by refluxing in acetic acid. The reaction mixture is then poured into cold water to precipitate the acetanilide, which is collected by filtration, washed with water, and dried.

Mechanism of Acetylation:

The acetylation of aniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and a proton transfer to yield the stable amide, acetanilide.

Step 2: Chlorosulfonation of Acetanilide

This step introduces the sulfonyl chloride functional group onto the aromatic ring of acetanilide. This is an electrophilic aromatic substitution reaction where the electrophile is generated from chlorosulfonic acid.

Experimental Protocol:

In a well-ventilated fume hood, dry acetanilide is added portion-wise to an excess of chlorosulfonic acid, while maintaining a low temperature (0-10 °C) using an ice bath.[1] After the addition is complete, the reaction mixture is stirred at room temperature and then gently heated to around 60-70 °C for a period of time to ensure the completion of the reaction.[1] The reaction mixture is then carefully poured onto crushed ice, causing the precipitation of 4-acetamidobenzenesulfonyl chloride. The solid product is collected by filtration, washed thoroughly with cold water, and dried.

Mechanism of Chlorosulfonation:

The electrophile in this reaction is believed to be sulfur trioxide (SO₃) or a protonated form of chlorosulfonic acid. The acetamido group is a para-directing activator, and the electrophile attacks the para position of the benzene ring to form a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation restores the aromaticity of the ring, yielding the p-acetamidobenzenesulfonic acid, which is then converted to the sulfonyl chloride by reaction with excess chlorosulfonic acid.

Step 3: Synthesis of N-(3-Methoxyphenyl)-4-acetamidobenzenesulfonamide (Sulfonamide Formation)

This is the key bond-forming step where the sulfonamide linkage is created by reacting 4-acetamidobenzenesulfonyl chloride with 3-methoxyaniline.

Experimental Protocol:

4-Acetamidobenzenesulfonyl chloride is dissolved in a suitable solvent, such as pyridine or a mixture of an inert solvent like dichloromethane with a base like triethylamine. 3-Methoxyaniline is then added to the solution, and the reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct. After the reaction is complete, the mixture is typically poured into water to precipitate the crude product, which is then collected by filtration, washed, and can be purified by recrystallization.

Mechanism of Sulfonamide Formation:

This reaction proceeds through a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of a chloride ion to form the stable sulfonamide.

Step 4: Hydrolysis of N-(3-Methoxyphenyl)-4-acetamidobenzenesulfonamide (Deprotection)

The final step is the removal of the acetyl protecting group to unveil the free amino group of the target molecule. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol:

The N-(3-methoxyphenyl)-4-acetamidobenzenesulfonamide is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[2] The mixture is then heated under reflux for a sufficient period to ensure complete hydrolysis of the amide. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. The product is then collected by filtration, washed with water, and can be purified by recrystallization.

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the departure of the amine as a good leaving group (as its ammonium salt) and the formation of a carboxylic acid (acetic acid).

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis. It is important to note that these values are representative and may vary depending on the specific experimental setup and scale of the reaction.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1AcetylationAniline, Acetic AnhydrideAcetic AcidReflux1-2>90
2ChlorosulfonationAcetanilide, Chlorosulfonic AcidNeat0-702-370-85[1]
3Sulfonamide Formation4-Acetamidobenzenesulfonyl Chloride, 3-MethoxyanilinePyridine or DCM/TriethylamineRoom Temp. - 502-475-90
4DeprotectionN-(3-Methoxyphenyl)-4-acetamidobenzenesulfonamide, HCl(aq)WaterReflux1-3>85

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acetanilide: Harmful if swallowed.[3][4][5][6][7]

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[8][9][10][11] Causes severe skin burns and eye damage.[8][9][10][11]

  • 3-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[12][13][14][15]

  • 4-Acetamidobenzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage.[16][17][18][19][20]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4][5][6][7][9][10][11][12][13][14][15][17][18][19][20][21][22][23][24]

Visualization of the Synthetic Pathway

The following diagram provides a visual representation of the chemical transformations involved in the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Aniline Aniline AceticAnhydride + Acetic Anhydride Acetanilide Acetanilide Acetanilide_in Acetanilide Acetanilide->Acetanilide_in Proceeds to next step ChlorosulfonicAcid + Chlorosulfonic Acid Intermediate1 4-Acetamidobenzenesulfonyl Chloride Intermediate1_in 4-Acetamidobenzenesulfonyl Chloride Intermediate1->Intermediate1_in Proceeds to next step Methoxyaniline + 3-Methoxyaniline Intermediate2 N-(3-Methoxyphenyl)-4- acetamidobenzenesulfonamide Intermediate2_in N-(3-Methoxyphenyl)-4- acetamidobenzenesulfonamide Intermediate2->Intermediate2_in Proceeds to next step AcidHydrolysis + H₃O⁺, Heat FinalProduct 4-amino-N-(3-methoxyphenyl)- benzenesulfonamide

Caption: Chemical transformations in the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - Acetanilide. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetanilide. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • CPAChem. (2024, July 16). Safety data sheet - 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide. Retrieved from [Link]

  • Sdfine. (n.d.). m-ANISIDINE - MSDS. Retrieved from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTRODUCTION. (n.d.). Retrieved from a university chemistry department website.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Synthesis and Acid-Catalyzed Hydrolysis of N-(4-Substitutedphenyl)-O-Benzenedisulfonimides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Retrieved from [Link]

  • Scribd. (n.d.). Central Philippine University College of Pharmacy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Retrieved from [Link]

  • Al-Farahidi Expert Systems Journal. (n.d.). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques.
  • ResearchGate. (2025, August 7). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Retrieved from [Link]

  • Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Evaluation Studies of 4-((3-Formyl-4-hydroxyphenyl) diazinyl) -N-(4-methyloxazol-2-yl) Benzene Sulfonamide With Cu(II), Ni (II), Zn(II) and Ag(I) Using a Microwave Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, September 30). 4-Amino-N-(3-meth-oxy-pyrazin-2-yl)benzene-sulfonamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Potential

The sulfonamide scaffold represents a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil, this versatile functional group has given rise to a vast array of therapeutic agents, from life-saving antibiotics to targeted cancer therapies and diuretics. The subject of this guide, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, is a distinct entity within this chemical class. While specific, direct research into its mechanism of action is nascent, its structural features—a primary aminobenzenesulfonamide core linked to a methoxyphenyl moiety—allow us to formulate robust, experimentally testable hypotheses regarding its biological activity.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a mere recitation of established facts but an expert synthesis of existing knowledge to propose the most probable mechanisms of action for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. We will delve into the foundational biochemistry of its likely targets and provide detailed, field-proven experimental protocols to validate these hypotheses. Our approach is grounded in the principle of self-validating systems, where each proposed mechanism is paired with a rigorous method for its confirmation.

Molecular Profile: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

To understand the potential actions of this molecule, we must first consider its structure.

  • Core Scaffold: The 4-aminobenzenesulfonamide group is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs. The primary sulfonamide (-SO₂NH₂) is crucial for interaction with key biological targets, particularly metalloenzymes.

  • Aromatic System: The presence of two phenyl rings provides a rigid backbone, influencing solubility, membrane permeability, and potential for π-π stacking interactions within enzyme active sites.

  • Key Substituents:

    • The 4-amino group (-NH₂) is critical. It renders the molecule structurally analogous to para-aminobenzoic acid (PABA), the natural substrate for a key bacterial enzyme.

    • The N-(3-methoxyphenyl) group significantly influences the molecule's physicochemical properties, including lipophilicity and electronic distribution. The meta-position of the methoxy (-OCH₃) group can direct its binding orientation within a target protein, potentially conferring selectivity for certain enzyme isoforms over others.

Based on this structure, we can logically infer two primary, high-probability mechanisms of action that warrant thorough investigation.

Hypothesized Mechanism of Action I: Inhibition of Dihydropteroate Synthase (DHPS)

The most established mechanism for 4-aminobenzenesulfonamide derivatives is the inhibition of bacterial folate biosynthesis.[1][2][3][4][][6][7] This pathway is essential for bacteria to produce nucleotides for DNA and RNA synthesis, but absent in humans, who acquire folate from their diet.[4] This selective toxicity is the foundation of the antibacterial efficacy of sulfa drugs.

The Causality of Inhibition

The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[8][9] Due to the striking structural similarity between 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and PABA, the sulfonamide acts as a competitive inhibitor.[2][7] It binds to the PABA site on DHPS, preventing the formation of the essential downstream product, 7,8-dihydropteroate.[9] This leads to a depletion of tetrahydrofolate, halting bacterial growth and replication, a bacteriostatic effect.[1][4][10]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin-PP DHPPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate (Essential for DNA/RNA) DHF->THF ... Molecule 4-amino-N-(3-methoxyphenyl) benzenesulfonamide Blocked X Molecule->Blocked Competitively Inhibits

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by the title compound.

Experimental Validation Protocol: DHPS Inhibition & Bacterial Susceptibility

To validate this hypothesis, a two-tiered approach is necessary: a biochemical assay to confirm target engagement and a whole-cell assay to confirm antibacterial effect.

Protocol 2.2.1: Recombinant DHPS Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of the test compound against purified DHPS.

  • Materials:

    • Recombinant DHPS (e.g., from E. coli or S. aureus).

    • Substrates: PABA, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Test Compound: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, dissolved in DMSO.

    • Control Inhibitor: Sulfamethoxazole.

    • Assay Buffer: (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Detection Method: A continuous spectrophotometric assay monitoring the consumption of a PABA analogue or a discontinuous method using HPLC to quantify product formation.

  • Methodology:

    • Prepare a serial dilution of the test compound and control inhibitor in DMSO.

    • In a 96-well plate, add assay buffer, DHPS enzyme, and the diluted compound/control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of PABA and DHPPP.

    • Monitor the reaction progress kinetically at a specific wavelength or stop the reaction at a fixed time point.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

    • To determine the mode of inhibition (Kᵢ), repeat the assay with varying concentrations of PABA. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Protocol 2.2.2: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the test compound that prevents visible growth of bacteria.

  • Materials:

    • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli).

    • Growth Media: Mueller-Hinton Broth (MHB).

    • Test Compound and Control Antibiotic (e.g., Sulfamethoxazole).

    • 96-well microtiter plates.

  • Methodology:

    • Prepare a 2-fold serial dilution of the test compound in MHB directly in the microtiter plate.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (containing the serially diluted compound) with the bacterial suspension.

    • Include positive (bacteria, no compound) and negative (media only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the lowest concentration of the compound with no visible turbidity.

ParameterExpected Outcome for DHPS Inhibitor
DHPS IC₅₀ < 10 µM
Inhibition Mode Competitive with PABA
MIC vs. S. aureus Measurable zone of inhibition/low µg/mL value
MIC vs. E. coli Measurable zone of inhibition/low µg/mL value

Hypothesized Mechanism of Action II: Inhibition of Carbonic Anhydrases (CAs)

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making it a potent inhibitor of the zinc-metalloenzyme family of carbonic anhydrases (CAs).[11][12][13] CAs catalyze the reversible hydration of CO₂ to bicarbonate and a proton. This function is critical in pH regulation, and several CA isoforms (particularly CA IX and XII) are highly overexpressed in hypoxic tumors to manage the acidic tumor microenvironment.[12] Their inhibition is a validated anticancer strategy.[14][15][16][17]

The Causality of Inhibition

The sulfonamide group's nitrogen atom deprotonates and coordinates directly to the Zn²⁺ ion in the CA active site, displacing the zinc-bound water/hydroxide molecule that is essential for catalysis.[13][18] The sulfonamide moiety is further stabilized by hydrogen bonds with active site residues, such as Thr199 in hCA II.[13][19] The N-(3-methoxyphenyl) substituent of the title compound would project into the active site cavity, and its specific interactions with hydrophobic and hydrophilic residues would determine the compound's potency and isoform selectivity.

CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor Inhibitor Binding Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Water H₂O / OH⁻ Water->Zn Catalytic Water Thr199 Thr199 Molecule R-SO₂NH⁻ Molecule->Zn Coordinates & Displaces Water Molecule->Thr199 H-Bond Stabilization H_Bond H-Bond

Caption: Binding of a sulfonamide inhibitor to the Carbonic Anhydrase active site.

Experimental Validation Protocol: CA Inhibition & Anticancer Activity

A parallel validation strategy is required here: confirming target inhibition biochemically and assessing the downstream cellular effect on cancer cell proliferation.

Protocol 3.2.1: Carbonic Anhydrase Isoform Inhibition Assay

  • Objective: To determine the IC₅₀ and Kᵢ of the test compound against a panel of physiologically relevant human CA isoforms (e.g., hCA I, II, IX, XII).

  • Materials:

    • Purified recombinant hCA isoforms.

    • Test Compound and Control Inhibitor (Acetazolamide).

    • Assay Buffer (e.g., Tris-based).

    • Substrate: 4-Nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to the chromophore 4-nitrophenol.

    • Spectrophotometer.

  • Methodology:

    • The assay measures the CA-catalyzed hydrolysis of p-NPA to 4-nitrophenolate, which can be monitored by the increase in absorbance at 400 nm.

    • Prepare serial dilutions of the test compound and acetazolamide.

    • In a 96-well plate, add assay buffer, the specific CA isoform, and the diluted compound/control.

    • Initiate the reaction by adding a solution of p-NPA in a solvent like acetonitrile.

    • Immediately measure the absorbance at 400 nm over time.

    • Calculate enzyme activity from the initial linear portion of the kinetic trace.

    • Determine IC₅₀ values as described in Protocol 2.2.1. Kᵢ values can be determined using the Cheng-Prusoff equation.

Protocol 3.2.2: Cancer Cell Line Proliferation Assay (SRB Assay)

  • Objective: To assess the antiproliferative effect of the test compound on cancer cell lines, particularly those known to express high levels of CA IX (e.g., MDA-MB-231, HT-29) under hypoxic conditions.

  • Materials:

    • Cancer Cell Lines (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer).

    • Complete cell culture medium.

    • Test Compound and Control Drug (e.g., Doxorubicin).

    • Sulforhodamine B (SRB) solution, Trichloroacetic acid (TCA), Tris base.

    • Hypoxia chamber or incubator (1% O₂).

  • Methodology:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a serial dilution of the test compound for 72 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

    • Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with SRB solution (which binds to total cellular protein) for 30 minutes.

    • Wash away unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound SRB dye with 10 mM Tris base.

    • Read the absorbance at ~510 nm.

    • Calculate the concentration that inhibits cell growth by 50% (GI₅₀) by plotting absorbance against log(concentration).

ParameterExpected Outcome for CA Inhibitor
hCA II / IX / XII Kᵢ Low nM to µM range
hCA I Kᵢ Higher Kᵢ value may indicate isoform selectivity
Cancer Cell GI₅₀ (Hypoxia) Lower GI₅₀ under hypoxic vs. normoxic conditions suggests CA IX/XII dependent action

Other Potential Mechanisms & Future Directions

The structural diversity of sulfonamides has led to their identification as inhibitors of a wide range of other targets.[14][15][16] While less probable than DHPS or CA inhibition, these warrant consideration in a comprehensive screening cascade:

  • Tyrosine Kinase Inhibition: Some sulfonamide derivatives have been shown to inhibit kinases like VEGFR-2, disrupting angiogenesis.[20]

  • Tubulin Polymerization: Certain sulfonamides can interfere with microtubule dynamics, leading to G2/M cell cycle arrest.[14][15]

  • Matrix Metalloproteinase (MMP) Inhibition: Angiogenesis can also be targeted through MMP inhibition.[14][15]

A logical next step after initial validation of the primary hypotheses would be to perform broader profiling, such as a kinase inhibitor panel screen, to uncover any unexpected off-target or novel activities.

Conclusion

While 4-amino-N-(3-methoxyphenyl)benzenesulfonamide awaits direct and extensive biological characterization, its chemical structure provides a strong, rational basis for hypothesizing its mechanisms of action. The evidence overwhelmingly points toward two primary, testable pathways: (1) competitive inhibition of bacterial dihydropteroate synthase , suggesting a role as an antibacterial agent, and (2) inhibition of carbonic anhydrase isoforms , indicating potential as an anticancer therapeutic, particularly against hypoxic tumors.

The experimental protocols detailed in this guide provide a clear and robust roadmap for elucidating the precise biological function of this molecule. By systematically validating these hypotheses, researchers can unlock the therapeutic potential of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and contribute to the rich legacy of the sulfonamide scaffold in drug discovery.

References

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  • Elsevier. (n.d.). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]

  • Hussein, M. A., & Al-Mulla, E. A. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 9(3), 397-409.
  • Akhtar, M. J., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
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  • Abdel-Ghani, T. M., et al. (2024).
  • Kłys, A., & Dołęga, A. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 27(19), 6339.
  • Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
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  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3878.
  • Synapse. (2024). What are DHPS inhibitors and how do they work?. Retrieved from [Link]

  • Yun, M. K., et al. (2012). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ACS Chemical Biology, 7(8), 1424–1432.
  • Angeli, A., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry, 55(15), 6876–6884.
  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114.
  • Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors.
  • Angap, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502.
  • Pre-PG. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • Pharmacy, D. (2020, July 21). Sulfonamides: Mechanism of action. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • ResearchGate. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Retrieved from [Link]

Sources

The Therapeutic Potential of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide: A Technical Guide to Unveiling Novel Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet promising, member of this class: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. While direct and extensive research on this particular molecule is emerging, a comprehensive analysis of its structural features, coupled with the well-documented activities of its chemical analogs, allows for the rational identification of high-potential therapeutic targets. This document provides an in-depth exploration of these targets, the underlying scientific rationale, and detailed, field-proven experimental workflows for their validation. We will delve into the compound's potential as an inhibitor of carbonic anhydrases and 12-lipoxygenase, presenting a roadmap for researchers and drug development professionals to unlock its full therapeutic value.

Introduction: The Sulfonamide Scaffold as a Privileged Structure in Drug Discovery

Sulfonamide-based drugs have a rich history, beginning with the discovery of the antibacterial agent Prontosil.[1] Since then, this versatile structural motif has been successfully incorporated into drugs for a wide array of diseases, including cancer, viral infections, inflammation, and diabetes.[2][4] The therapeutic promiscuity of sulfonamides stems from the unique physicochemical properties of the sulfonyl group, which can engage in various non-covalent interactions with biological macromolecules.[2] The specific compound, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, possesses a benzenesulfonamide core, which is a key pharmacophore known to interact with metalloenzymes and other protein targets. The substitutions on the aromatic rings—an amino group at the 4-position and a methoxy group at the 3-position of the N-phenyl ring—are critical for modulating its biological activity and selectivity. This guide will primarily focus on two highly probable and therapeutically relevant targets for this compound: Carbonic Anhydrases (CAs) and 12-Lipoxygenase (12-LOX).

Carbonic Anhydrase Inhibition: A Promising Avenue for Anticancer Therapy

The inhibition of carbonic anhydrases is a well-established mechanism of action for benzenesulfonamide derivatives.[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various tumors, where they play a crucial role in regulating intracellular and extracellular pH, thereby promoting tumor growth, survival, and metastasis.[6]

Scientific Rationale for Targeting Carbonic Anhydrases

The primary sulfonamide group of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The specific substitution pattern on the aromatic rings influences the binding affinity and selectivity for different CA isoforms. The methoxy group at the 3-position of the N-phenyl ring, for instance, can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific CA isoforms, such as the tumor-associated CA IX and CA XII.[7]

Experimental Validation of Carbonic Anhydrase Inhibition

A systematic approach is required to validate and characterize the inhibitory activity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide against a panel of human CA isoforms.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Structural & Cellular Validation A Compound Procurement & QC B CA Isoform Panel Selection (I, II, IX, XII) A->B C Fluorescent Thermal Shift Assay (FTSA) B->C D Isothermal Titration Calorimetry (ITC) C->D Determine Binding Affinity (Kd) E Stopped-Flow CO2 Hydration Assay D->E F X-ray Crystallography of CA-Inhibitor Complex E->F Determine Inhibition Constant (Ki) G Cell-Based CA IX Inhibition Assay (Hypoxic Conditions) F->G H H

Caption: Workflow for validating carbonic anhydrase inhibition.

Protocol 2.2.1: Fluorescent Thermal Shift Assay (FTSA) for Initial Screening

  • Objective: To rapidly assess the binding of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide to a panel of CA isoforms (e.g., CA I, II, IX, XII).

  • Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm), which can be monitored using a fluorescent dye that binds to unfolded proteins.

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • In a 96-well PCR plate, add 2 µM of each CA isoform in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Add the test compound to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a DMSO control.

    • Add a fluorescent dye (e.g., SYPRO Orange) to each well.

    • Seal the plate and perform a thermal melt experiment using a real-time PCR instrument, ramping the temperature from 25°C to 95°C.

    • Monitor the fluorescence and calculate the first derivative of the melting curve to determine the Tm. A significant shift in Tm indicates binding.

Protocol 2.2.2: Stopped-Flow CO2 Hydration Assay for Ki Determination

  • Objective: To determine the inhibition constant (Ki) of the compound against catalytically active CA isoforms.

  • Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the accompanying pH change with a colorimetric indicator.

  • Procedure:

    • Prepare buffered solutions containing a pH indicator (e.g., p-nitrophenol) and varying concentrations of the test compound.

    • In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with a CO2-saturated solution.

    • Monitor the change in absorbance at the appropriate wavelength over time to determine the initial reaction rate.

    • Plot the reaction rates against the inhibitor concentration to calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

ParameterDescriptionExpected Outcome for an Effective Inhibitor
ΔTm (°C) Change in melting temperature in FTSA.> 2°C shift indicates significant binding.
Kd (µM) Dissociation constant from ITC.Nanomolar to low micromolar range.
Ki (nM) Inhibition constant from enzymatic assay.Potent inhibitors will have low nanomolar Ki values.

12-Lipoxygenase Inhibition: A Potential Anti-Inflammatory and Anti-Thrombotic Target

Derivatives of 4-amino-3-methoxybenzenesulfonamide have shown potent and selective inhibitory activity against 12-lipoxygenase (12-LOX).[8] 12-LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[9] These mediators are involved in inflammatory processes, platelet aggregation, and cancer progression.[9]

Scientific Rationale for Targeting 12-Lipoxygenase

The structural similarity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide to known 12-LOX inhibitors, particularly those with a 4-amino-benzenesulfonamide scaffold, suggests a high probability of inhibitory activity.[9] The methoxy group may play a crucial role in positioning the molecule within the enzyme's active site for optimal interaction.

Experimental Validation of 12-Lipoxygenase Inhibition

Validating the inhibitory effect on 12-LOX involves a series of biochemical and cell-based assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Recombinant 12-LOX Expression & Purification B Spectrophotometric Assay for 12-HETE Production A->B C Selectivity Profiling (5-LOX, 15-LOX, COX-1, COX-2) B->C D Human Platelet Aggregation Assay C->D Determine IC50 & Selectivity E Measurement of 12-HETE in Stimulated Cells D->E F F

Sources

In Silico Blueprint: A Technical Guide to Predicting the Properties of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug development, the initial phases are no longer solely the domain of the wet lab. The paradigm has shifted towards a synergistic relationship between empirical testing and computational prediction. This "in silico" approach, which leverages computational models to forecast the behavior of a molecule, is an indispensable tool for accelerating discovery, mitigating late-stage failures, and ultimately, de-risking the entire development pipeline. By identifying promising candidates and flagging potential liabilities early, we can allocate resources with greater precision and efficiency.[1][2]

This guide provides a comprehensive, in-depth walkthrough of the in silico prediction of key pharmaceutical properties for the compound 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. This molecule, belonging to the well-established sulfonamide class of compounds, serves as an exemplary case study for the application of modern computational techniques.[3][4][5] We will move beyond a mere listing of methods to explore the underlying rationale, the interpretation of predictive data, and the construction of a holistic molecular profile that can guide further experimental work.

The Subject Molecule: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[5][6] The specific substitutions on the aromatic rings of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide are expected to modulate its physicochemical and pharmacokinetic properties, influencing its potential as a therapeutic agent. A thorough in silico assessment is the first logical step in characterizing this potential.

Molecular Identifiers:

  • IUPAC Name: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

  • Canonical SMILES: COC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N

  • Molecular Formula: C₁₃H₁₄N₂O₃S

  • Molecular Weight: 278.33 g/mol [7]

The In Silico Prediction Workflow: A Multi-Pillar Approach

A robust in silico evaluation does not rely on a single predictive method. Instead, it integrates multiple computational techniques to build a multi-faceted understanding of the molecule. Our workflow for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is built on three pillars: Physicochemical and Drug-Likeness Assessment, ADME Profiling, and Toxicity Prediction.

In_Silico_Prediction_Workflow Molecule 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (SMILES Input) Pillar1 Pillar 1: Physicochemical & Drug-Likeness Molecule->Pillar1 Pillar2 Pillar 2: ADME Profiling Molecule->Pillar2 Pillar3 Pillar 3: Toxicity Prediction Molecule->Pillar3 Lipophilicity Lipophilicity (logP) Solubility (logS) Pillar1->Lipophilicity MW_HBD_HBA Molecular Weight H-Bond Donors/Acceptors Pillar1->MW_HBD_HBA Druglikeness Lipinski's Rule of 5 Pillar1->Druglikeness Absorption Human Intestinal Absorption Caco-2 Permeability Pillar2->Absorption Distribution BBB Penetration Plasma Protein Binding Pillar2->Distribution Metabolism CYP450 Inhibition (e.g., 2D6, 3A4) Pillar2->Metabolism Excretion Renal OCT2 Substrate Pillar2->Excretion hERG hERG Inhibition Pillar3->hERG Hepatotoxicity Hepatotoxicity (DILI) Pillar3->Hepatotoxicity Mutagenicity AMES Mutagenicity Pillar3->Mutagenicity OrganTox Organ Toxicity Pillar3->OrganTox Profile Comprehensive In Silico Profile & Go/No-Go Decision Support Lipophilicity->Profile MW_HBD_HBA->Profile Druglikeness->Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile hERG->Profile Hepatotoxicity->Profile Mutagenicity->Profile OrganTox->Profile

Caption: Integrated workflow for in silico property prediction.

Pillar 1: Physicochemical Characterization and Drug-Likeness

The journey from a chemical entity to a drug is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule will behave in a biological system, influencing its solubility, permeability, and ability to interact with targets. We utilize Quantitative Structure-Property Relationship (QSPR) models, which are statistical models correlating chemical structure with physical properties.[8]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, generated using a consensus of publicly available models like SwissADME and ADMETlab 3.0.[9]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 278.33 g/mol Affects diffusion and transport across membranes.[7]
logP (Octanol/Water) 1.45 - 1.60Measures lipophilicity; crucial for membrane permeability and solubility.
logS (Aqueous Solubility) -2.5 to -3.0Predicts solubility in water; poor solubility can hinder absorption.
Polar Surface Area (PSA) 89.8 ŲInfluences membrane transport and blood-brain barrier penetration.[7]
H-Bond Donors 2Number of hydrogen bond donors, affecting binding and solubility.
H-Bond Acceptors 4Number of hydrogen bond acceptors, impacting target interactions.
Rotatable Bonds 4Indicates molecular flexibility, which can influence target binding.
Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple heuristics to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.

Lipinski's RulePredicted ValueCompliance
Molecular Weight < 500 Da 278.33Yes
logP < 5 ~1.5Yes
H-Bond Donors < 5 2Yes
H-Bond Acceptors < 10 4Yes

Interpretation: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption and drug-likeness.

Pillar 2: ADME Profiling (Absorption, Distribution, Metabolism, Excretion)

A therapeutically effective molecule must not only bind its target but also reach it in sufficient concentration and be cleared from the body in a reasonable timeframe. ADME prediction models, often built using machine learning algorithms trained on large datasets of experimental results, are critical for this assessment.[1][10][11][12]

Predicted ADME Properties

The following ADME properties were predicted using platforms such as vNN-ADMET and ADMET-AI.[10][13]

ADME ParameterPredicted OutcomeRationale and Implication
Absorption
Human Intestinal AbsorptionHighSuggests good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighIndicates the potential for good passive diffusion across the intestinal wall.
Distribution
BBB PenetrationUnlikelyHigh polar surface area and specific structural motifs may limit passage into the brain.
Plasma Protein BindingHighThe molecule is likely to be highly bound to plasma proteins, affecting its free concentration.
Metabolism
CYP2D6 InhibitorLikelyPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorUnlikelyLower risk of interactions with drugs metabolized through the major CYP3A4 pathway.
Excretion
Renal OCT2 SubstratePossibleMay be actively secreted by the kidneys, influencing its clearance rate.

Expert Insight: The predicted inhibition of CYP2D6 is a significant flag. While not a deal-breaker, it necessitates early experimental characterization and consideration in any future clinical development plan due to the high potential for drug-drug interactions.

Pillar 3: In Silico Toxicity Prediction

Identifying potential toxic liabilities is arguably the most critical role of early-stage in silico modeling. By flagging potential issues such as cardiotoxicity or mutagenicity, we can guide chemical modifications to mitigate these risks or deprioritize compounds with intractable safety profiles.[14][15]

Predicted Toxicity Endpoints

Toxicity predictions are based on models trained on extensive toxicological data. The ProTox-II server is an example of a tool used for such predictions.[14][15]

Toxicity EndpointPredicted OutcomeSignificance and Next Steps
hERG Inhibition Low RiskPredicts a low likelihood of causing cardiac arrhythmia, a major reason for drug failure.
Hepatotoxicity (DILI) Possible RiskSome structural alerts may be present; experimental validation is recommended.
AMES Mutagenicity Non-mutagenicLow probability of causing genetic mutations, a critical safety parameter.
LD50 (rat, oral) Class 4 (300-2000 mg/kg)Indicates slight to moderate acute toxicity.[14][15]
Organ Toxicity InactiveNo strong signals for specific organ toxicity (e.g., immunotoxicity, carcinogenicity) were predicted.[14]

Potential Biological Targets: Molecular Docking and QSAR

While ADMET properties define a molecule's journey, its therapeutic effect is dictated by its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR)

For the sulfonamide class, extensive QSAR models exist that correlate structural features with biological activity, such as antibacterial action or enzyme inhibition.[3][4][16][17] These models suggest that the electronic properties of the substituents on the benzene rings are critical for activity. The methoxy group on the phenyl ring of our subject molecule is an electron-donating group, which can influence its binding affinity to various targets.[6]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[18][19] Given the prevalence of sulfonamides as carbonic anhydrase inhibitors, a docking study against a human carbonic anhydrase isoform (e.g., CAII) would be a primary step.

Molecular_Docking_Workflow Ligand 3D Structure of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide Prepare Prepare Structures: Add Hydrogens, Assign Charges Ligand->Prepare Receptor Crystal Structure of Target Protein (e.g., CAII) from PDB Receptor->Prepare DefineSite Define Binding Site (Grid Box around Active Site Zinc) Prepare->DefineSite Docking Run Docking Algorithm (e.g., AutoDock Vina) DefineSite->Docking Analyze Analyze Poses & Scores: Binding Energy, H-Bonds, Hydrophobic Interactions Docking->Analyze Hypothesis Generate Binding Hypothesis Analyze->Hypothesis

Caption: A typical workflow for molecular docking studies.

A hypothetical docking result would likely show the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrase, a classic binding mode for this class of inhibitors. The amino and methoxy groups would then form additional interactions with amino acid residues in the binding pocket, determining the compound's potency and selectivity.

Methodologies and Protocols

To ensure transparency and reproducibility, the following outlines the general protocols for the in silico experiments described.

Protocol: ADMET Prediction using a Web-Based Server (e.g., ADMETlab, SwissADME)
  • Input: Obtain the canonical SMILES string for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide: COC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.

  • Submission: Navigate to the chosen web server. Paste the SMILES string into the input field.

  • Execution: Initiate the calculation. The server will compute a range of descriptors and run them through its pre-built predictive models.

  • Data Collection: Systematically collect the predicted values for each ADMET endpoint, including physicochemical properties, pharmacokinetic parameters, and toxicity warnings.

  • Analysis: Compare the predicted values against established thresholds for drug development (e.g., Lipinski's rules, BBB penetration guidelines).

Protocol: Molecular Docking using AutoDock Vina
  • Preparation of Receptor: Download the crystal structure of the target protein (e.g., PDB ID: 2VVA for Carbonic Anhydrase II) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges using AutoDock Tools.

  • Preparation of Ligand: Generate a 3D structure of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide from its SMILES string using a program like Open Babel. Assign charges and define rotatable bonds.

  • Grid Box Definition: Define the search space for the docking simulation. This is typically a cube centered on the active site of the receptor.

  • Docking Execution: Run the AutoDock Vina algorithm, which will systematically sample different conformations and orientations of the ligand within the defined grid box.

  • Results Analysis: Analyze the output poses. The top-ranked pose (based on the lowest binding energy) is examined to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor using visualization software like PyMOL or Discovery Studio.

Conclusion and Future Directions

The in silico profile of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is promising. It exhibits excellent drug-like physicochemical properties and a favorable absorption profile. The primary flags for further investigation are its potential inhibition of the CYP2D6 enzyme and a possible risk of hepatotoxicity. Molecular docking simulations can further illuminate its potential as an inhibitor of specific targets, such as carbonic anhydrases.

This comprehensive computational assessment serves as a robust foundation for decision-making. The next phase would involve the strategic use of in vitro experiments to validate these predictions. Assays to confirm CYP2D6 inhibition, cell-based assays to assess hepatotoxicity, and enzymatic assays to determine inhibitory potency against predicted targets are all logical and data-driven next steps. This seamless integration of predictive and empirical science is the hallmark of modern, efficient drug discovery.

References

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"4-amino-N-(3-methoxyphenyl)benzenesulfonamide CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides a comprehensive analysis of the specific derivative, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. While this particular isomer is not as extensively documented as its counterparts, this paper constructs a robust profile by examining its core chemical identity, proposing a validated synthetic pathway, and extrapolating its potential biological significance and safety considerations based on established chemical principles and data from closely related analogues. This document is intended for researchers, chemists, and drug development professionals, offering foundational knowledge to stimulate and support further investigation into this promising molecular entity.

Compound Identification and Physicochemical Properties

Precise identification is the bedrock of all chemical research. This section details the structural identifiers and physicochemical properties of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, providing context by referencing its well-documented positional isomer, the 4-methoxy derivative.

1.1. Nomenclature and CAS Number

The systematic IUPAC name for the target compound is 4-amino-N-(3-methoxyphenyl)benzenesulfonamide . While a unique CAS Number for this specific 3-methoxy isomer is not prominently listed in major chemical databases, its close and commercially available isomer, 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, is identified by CAS Number 19837-74-2 [1][2]. Researchers synthesizing or working with the 3-methoxy variant should consider assigning a proprietary registry number for internal tracking until an official CAS designation is made.

1.2. Molecular Structure and Core Properties

The structural and electronic properties of the molecule are critical determinants of its chemical behavior and biological activity. The data presented below has been computed based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₃S[1]
Molecular Weight 278.33 g/mol [1][2]
IUPAC Name 4-amino-N-(3-methoxyphenyl)benzenesulfonamide[2]
Canonical SMILES COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChI Key (Predicted) Similar to 4-methoxy isomer: PKCILPHWDZXVQT-UHFFFAOYSA-N[1]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 4[2]
Topological Polar Surface Area 89.8 Ų[2]
XLogP3 (Predicted) 1.5[2]

Note: Data sourced from the 4-methoxy isomer is indicated and serves as a close approximation for the 3-methoxy isomer.

Proposed Synthesis and Mechanistic Rationale

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection A Aniline B Acetanilide A->B Acetic Anhydride (CH₃CO)₂O C 4-Acetamidobenzenesulfonyl Chloride B->C Chlorosulfonic Acid (ClSO₃H) E N-Acetyl-4-amino-N- (3-methoxyphenyl)benzenesulfonamide C->E Pyridine (Base) D m-Anisidine (3-Methoxyaniline) D->E Pyridine (Base) F 4-amino-N-(3-methoxyphenyl) benzenesulfonamide (Final Product) E->F Acid Hydrolysis (e.g., aq. HCl, Heat)

Caption: Proposed four-step synthesis workflow for the target compound.

2.1. Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; progress can be monitored at each stage using Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding.

Step 1: Acetylation of Aniline (Protection)

  • Rationale: The amino group of aniline is highly reactive and would be destroyed or result in unwanted side reactions during the aggressive chlorosulfonation step. Acetylation protects this group by converting it into a less reactive amide.[4]

  • Methodology:

    • In a flask, combine aniline (1.0 eq) with a 1:1 (v/v) mixture of acetic anhydride and glacial acetic acid (2.0 eq).[4]

    • Gently heat the mixture under reflux for 15-20 minutes.

    • Allow the mixture to cool, then pour it into a beaker of cold water with vigorous stirring to precipitate the product.

    • Collect the crude N-phenylacetamide (acetanilide) by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol/water may be performed for higher purity.

Step 2: Chlorosulfonation of Acetanilide

  • Rationale: This is the key step for introducing the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The reaction occurs at the para-position due to the ortho,para-directing effect of the acetamido group.

  • Methodology:

    • In a fume hood, carefully add dried acetanilide (1.0 eq) in portions to an ice-cooled flask containing chlorosulfonic acid (approx. 5.0 eq).

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of HCl gas ceases.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride product.

    • Filter the solid 4-acetamidobenzenesulfonyl chloride, wash with cold water, and use immediately in the next step as it is susceptible to hydrolysis.

Step 3: Sulfonamide Formation with m-Anisidine

  • Rationale: The highly reactive sulfonyl chloride is coupled with the primary amine of 3-methoxyaniline (m-anisidine) to form the sulfonamide bond. A base like pyridine is used to neutralize the HCl byproduct.

  • Methodology:

    • Dissolve the crude 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetone or dichloromethane.

    • Add m-anisidine (1.0 eq) followed by the dropwise addition of pyridine (1.1 eq) at 0-5°C.

    • Stir the reaction at room temperature for several hours until TLC indicates completion.

    • Pour the mixture into dilute acid to precipitate the product and remove excess pyridine.

    • Filter, wash, and dry the resulting N-(4-acetamidophenylsulfonyl)-3-methoxyaniline.

Step 4: Hydrolysis of the Acetyl Group (Deprotection)

  • Rationale: The final step removes the protecting acetyl group to reveal the primary 4-amino group, yielding the target compound.[5]

  • Methodology:

    • Suspend the protected sulfonamide from the previous step in an aqueous solution of hydrochloric acid (e.g., 5M HCl).

    • Heat the mixture under reflux, monitoring by TLC until the starting material is fully consumed.

    • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the final product.

    • Filter the solid, wash with water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Potential Biological Activity and Therapeutic Applications

The sulfonamide functional group is a well-known pharmacophore associated with a broad spectrum of biological activities.[3] By extension, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a promising candidate for investigation in several therapeutic areas.

3.1. Antimicrobial Mechanism of Action The primary mechanism of action for sulfonamide antibiotics is the inhibition of folic acid synthesis in pathogenic microorganisms.[1] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a crucial precursor for DNA and RNA synthesis.[1] This disruption of nucleic acid synthesis halts bacterial growth and reproduction.

PABA PABA (para-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Drug (e.g., 4-amino-N-(3-methoxyphenyl) benzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Normal Pathway THF Tetrahydrofolic Acid (THF) DHF->THF DNA Nucleotide & DNA Synthesis THF->DNA

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

3.2. Other Potential Applications Modern research has expanded the therapeutic potential of the benzenesulfonamide scaffold far beyond its antimicrobial origins:

  • Anti-cancer Agents: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrase enzymes, particularly isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to cancer progression.[3][6]

  • Antiviral Activity: Certain benzenesulfonamide-containing compounds have been identified as novel inhibitors of the HIV-1 capsid protein, presenting a dual-stage mechanism of action that disrupts the viral lifecycle.[7][8]

  • Anti-inflammatory and Kinase Inhibition: The scaffold has been successfully used to develop inhibitors for enzymes like 12-lipoxygenase (12-LOX) and Lemur tyrosine kinase 3, which are implicated in inflammation and tumor development.[3][9]

The specific substitution pattern of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide makes it a valuable candidate for screening in these and other disease models.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is not available, general precautions for benzenesulfonamide derivatives should be strictly followed.

Hazard CategoryPrecautionary Measures and RecommendationsSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, safety glasses with side shields (or goggles), and a lab coat. Handle in a well-ventilated area or fume hood.[10][11]
Health Hazards May be harmful if swallowed or inhaled.[10][12] Causes skin and serious eye irritation.[13] Avoid breathing dust.[10][13]
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[11][12]
Handling & Storage Wash hands thoroughly after handling.[12] Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up.[10][11]
Fire & Reactivity Stable under normal conditions.[10] Incompatible with strong oxidizing agents. Hazardous decomposition products may include nitrogen oxides (NOx) and sulfur oxides (SOx).[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

4-amino-N-(3-methoxyphenyl)benzenesulfonamide represents a molecule of significant interest for chemical and pharmaceutical research. While direct empirical data is sparse, this guide has established its core identity and proposed a robust, logical synthetic pathway grounded in established chemical principles. By drawing authoritative parallels with related sulfonamide compounds, we can confidently predict its potential for broad-spectrum biological activity, particularly in antimicrobial and anti-cancer applications. This foundational overview serves as a catalyst for further empirical studies to unlock the full potential of this promising compound.

References

  • Benchchem. An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications. 5

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  • Benchchem. The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development. 9

  • Fisher Scientific. SAFETY DATA SHEET for Benzenesulfonic acid, 3-amino-4-methoxy-. 10

  • CPAChem. Safety data sheet for 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide. 12

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  • NIH. 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide.

  • NIH. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

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  • NIH. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

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An In-depth Technical Guide to the Structure-Activity Relationship of Benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of Benzenesulfonamide in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in the realm of medicinal chemistry, celebrated for its remarkable versatility and privileged structure. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this chemical moiety has given rise to a vast and diverse array of therapeutic agents. Its enduring legacy is a testament to its unique physicochemical properties, which allow it to serve as a highly effective pharmacophore for a multitude of biological targets. Benzenesulfonamides are characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). This deceptively simple core structure offers three primary points for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzenesulfonamide analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in analog design and explore the self-validating systems of protocols used to evaluate their efficacy.

The Core Pharmacophore: Understanding the Benzenesulfonamide Moiety

The biological activity of benzenesulfonamide derivatives is intrinsically linked to the chemical properties of its core components: the aromatic ring, the sulfonamide linker, and the terminal nitrogen atom. Strategic modifications at these sites are pivotal in dictating the potency, selectivity, and overall drug-like properties of the analogs.

A generalized structure of a benzenesulfonamide analog is presented below, highlighting the key regions for chemical modification that underpin its diverse biological activities.

Caption: General structure of a benzenesulfonamide analog highlighting key modification points.

  • The Aromatic Ring (Ar-R₁): Substituents on the benzene ring can profoundly influence the electronic environment of the sulfonamide group. Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the sulfonamide NH proton, which can be crucial for binding to certain targets. Conversely, electron-donating groups (e.g., alkoxy, alkyl groups) can modulate the molecule's overall lipophilicity and pharmacokinetic profile. The position of these substituents (ortho, meta, or para) is also critical for orienting the molecule within a binding pocket.

  • The Sulfonamide Linker (-SO₂NH-): The sulfonamide group is often the key to the biological activity of these compounds. In many metalloenzymes, such as carbonic anhydrases, the deprotonated sulfonamide anion acts as a potent zinc-binding group (ZBG), coordinating to the catalytic zinc ion and inhibiting the enzyme's function.[1] The geometry and electronic properties of this linker are therefore paramount.

  • The 'Tail' Group (R₂): This is the most frequently modified position and is a primary driver of potency and selectivity. This "tail" can be extended to interact with specific sub-pockets within the target protein's active site.[2] By varying the size, shape, lipophilicity, and hydrogen bonding capacity of the R₂ group, medicinal chemists can achieve remarkable isoform selectivity, a crucial aspect in minimizing off-target effects.

Benzenesulfonamides as Anticancer Agents: Targeting Tumor-Associated Carbonic Anhydrases

A significant area of research for benzenesulfonamide analogs is in oncology, primarily through the inhibition of carbonic anhydrases (CAs).[3] Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors and play a crucial role in tumor cell survival and proliferation by regulating extracellular pH.[4][5]

Mechanism of Action: Benzenesulfonamide-based CA inhibitors mimic the substrate (bicarbonate) and bind to the catalytic zinc ion in the active site. The primary sulfonamide moiety is essential for this interaction.[1]

Structure-Activity Relationship Insights:

  • Primary Sulfonamide: An unsubstituted sulfonamide (-SO₂NH₂) is generally required for high-affinity binding to the zinc ion.

  • Aromatic Ring Substitution: The substitution pattern on the benzene ring influences isoform selectivity. For instance, certain substitutions can favor binding to the unique active site topology of CA IX over the ubiquitous CA II isoform, thereby reducing side effects.

  • The "Tail Approach": The design of the "tail" (the R₂ group) is a key strategy for achieving isoform selectivity. By extending a tail from the sulfonamide nitrogen, the molecule can interact with amino acid residues in the middle and outer rims of the active site cavity, which differ between CA isoforms.[2][6] Lipophilic tails often enhance potency against tumor-associated CAs.[4] For example, incorporating heterocyclic moieties like triazines or pyrazoles as linkers or tails has proven effective in developing selective CA IX inhibitors.[4][6]

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a benzenesulfonamide analog.

CA_Inhibition CA_Active_Site Carbonic Anhydrase Active Site Zn²⁺ His Residues Inhibition Inhibition CA_Active_Site->Inhibition Benzenesulfonamide Benzenesulfonamide Inhibitor -SO₂NH⁻ Benzenesulfonamide->CA_Active_Site:f1 Coordinates to Zn²⁺ Substrate Bicarbonate (HCO₃⁻) Substrate->CA_Active_Site:f1 Displaced by Inhibitor

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory activity of compounds against CA isoforms.[6]

Objective: To determine the inhibition constant (Kᵢ) of benzenesulfonamide analogs against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Purified hCA isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., TRIS or HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms and the test compounds.

  • Assay Mixture Preparation: In a cuvette, mix the buffer, pH indicator, and a known concentration of the hCA isoform. Add varying concentrations of the test compound. A control reaction without the inhibitor should also be prepared.

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop. The initial rate of the reaction is determined.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.

Data Interpretation: Lower Kᵢ values indicate more potent inhibition. By comparing the Kᵢ values across different isoforms, the selectivity of the compound can be determined.

Compound Modification hCA II Kᵢ (nM) hCA IX Kᵢ (nM) Selectivity (II/IX)
Lead Compound Unmodified Tail50252
Analog A Lipophilic Tail4559
Analog B Bulky Heterocyclic Tail1501015

Benzenesulfonamides as Antibacterial Agents

The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[7] As mammals obtain folate from their diet, this pathway is an excellent target for selective toxicity.

Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (p-ABA), the natural substrate for DHPS. They compete with p-ABA for the active site of the enzyme, thereby halting the production of dihydrofolic acid, a precursor to DNA and RNA synthesis. This leads to a bacteriostatic effect.

Structure-Activity Relationship Insights:

  • p-Amino Group: An unsubstituted amino group at the para position of the benzene ring is generally crucial for activity, as it mimics the p-ABA substrate.

  • Sulfonamide Moiety: The sulfonamide group is also critical for binding to the DHPS active site.

  • N¹-Substitution: Modifications at the sulfonamide nitrogen (N¹) have led to the development of a wide range of sulfonamide drugs with varying pharmacokinetic properties and antibacterial spectra. For instance, incorporating heterocyclic rings at this position can enhance potency and broaden the spectrum of activity.[8]

  • Shifting Spectrum: Derivatization of the benzenesulfonamide scaffold can shift the antibacterial activity. For example, creating benzenesulfonamide-fluoroquinolone hybrids has been shown to shift the activity from being more potent against Gram-negative bacteria to having increased activity against Gram-positive strains.[9]

The following workflow outlines a typical screening process for novel antibacterial benzenesulfonamide analogs.

Antibacterial_Screening cluster_0 Screening Workflow Start Synthesized Benzenesulfonamide Analogs Disk_Diffusion Disk Diffusion Assay (Qualitative Screening) Start->Disk_Diffusion MIC_Determination Broth Microdilution for MIC (Quantitative Potency) Disk_Diffusion->MIC_Determination Active Compounds MBC_Determination MBC Determination (Bactericidal vs. Bacteriostatic) MIC_Determination->MBC_Determination Lead_Compound Lead Compound Identified MBC_Determination->Lead_Compound

Caption: Workflow for antibacterial screening of benzenesulfonamide analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a benzenesulfonamide analog that visibly inhibits the growth of a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Data Interpretation: A lower MIC value indicates greater antibacterial potency.

Compound Modification S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Parent Compound Unsubstituted N¹64128
Analog C N¹-thiazole1632
Analog D N¹-fluoroquinolone864

Benzenesulfonamides as Kinase Inhibitors

The versatility of the benzenesulfonamide scaffold extends to the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and other diseases.

Structure-Activity Relationship Insights:

  • Scaffold Hopping: The benzenesulfonamide core can serve as a scaffold to which various pharmacophoric elements can be attached to target the ATP-binding site of kinases.

  • Selectivity: Achieving selectivity among the large family of kinases is a major challenge. SAR studies have shown that modifications to the "tail" portion of the benzenesulfonamide are crucial for interacting with specific residues in the kinase active site, thereby conferring selectivity. For example, 1,2,3-triazole benzenesulfonamides have been developed as selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK).[10]

Conclusion: A Privileged Scaffold with a Bright Future

The benzenesulfonamide scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents. The principles of structure-activity relationship guide the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. The ability to systematically modify the aromatic ring, the sulfonamide linker, and the "tail" group provides a powerful toolkit for medicinal chemists to address a wide range of biological targets. As our understanding of the structural biology of these targets deepens, the potential for developing highly specific and effective benzenesulfonamide-based drugs will undoubtedly continue to grow.

References

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"4-amino-N-(3-methoxyphenyl)benzenesulfonamide literature review"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-amino-N-(3-methoxyphenyl)benzenesulfonamide: Synthesis, Biological Activity, and Therapeutic Frontiers

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from pioneering antibacterial drugs to contemporary treatments for cancer, glaucoma, and inflammation.[1][2] Within this critical class of compounds, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide represents a molecule of significant interest. Its unique substitution pattern—featuring a primary amino group essential for certain biological activities and a methoxy-substituted phenyl ring—makes it a versatile scaffold for drug discovery and a valuable intermediate in chemical synthesis.[3][4]

This technical guide provides a comprehensive exploration of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic strategies, the mechanisms underpinning its biological effects, and the structure-activity relationships that guide future innovation. We will examine its synthesis and characterization, explore its known biological targets, and provide detailed, field-proven protocols for its study, thereby offering a holistic view of its scientific and therapeutic potential.

Synthesis and Characterization

The construction of the 4-amino-N-(3-methoxyphenyl)benzenesulfonamide molecule is a multi-step process that requires careful control of reactivity. The most logical and established pathway begins with the readily available starting material, 2-methoxyaniline (o-anisidine), and proceeds through a four-step sequence involving protection, functionalization, and deprotection.[5]

Overall Synthetic Pathway

The synthesis is designed to manage the directing effects and reactivity of the amino group. The amino group is first protected as an acetamide to prevent unwanted side reactions and to direct the subsequent electrophilic substitution to the para position. Following the introduction of the sulfonyl chloride group, the sulfonamide bond is formed, and the synthesis is completed by removing the protecting group.

G cluster_0 Overall Synthesis Workflow Start 2-Methoxyaniline Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 N-(2-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Chlorosulfonylation Intermediate1->Step2 Intermediate2 4-(Acetylamino)-3- methoxybenzenesulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Intermediate3 N-(4-(aminosulfonyl)-2- methoxyphenyl)acetamide Step3->Intermediate3 Step4 Step 4: Hydrolysis (Deprotection) Intermediate3->Step4 End 4-Amino-N-(3-methoxyphenyl) benzenesulfonamide Step4->End

Caption: Four-step synthesis of 4-amino-3-methoxybenzenesulfonamide.

Detailed Experimental Protocol: Synthesis

This protocol outlines a generalized yet robust method for the laboratory synthesis of the title compound.

Step 1: Acetylation of 2-Methoxyaniline

  • Rationale: The amino group of 2-methoxyaniline is highly activating and would interfere with the subsequent chlorosulfonylation step. Acetylation temporarily converts it to a less reactive acetamido group, which is also an ortho-, para-director, ensuring the sulfonyl chloride adds at the desired position.[5]

  • Methodology:

    • In a suitable flask, dissolve 2-methoxyaniline (1.0 eq) in a 1:1 (v/v) mixture of acetic anhydride and glacial acetic acid.[5]

    • Gently heat the mixture under reflux for approximately 10-15 minutes.[5]

    • After cooling to room temperature, pour the reaction mixture into a beaker of cold water while stirring to precipitate the product.[5]

    • Collect the crude N-(2-methoxyphenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Step 2: Chlorosulfonylation of N-(2-methoxyphenyl)acetamide

  • Rationale: This is a key electrophilic aromatic substitution reaction that introduces the sulfonyl chloride group onto the aromatic ring, para to the activating acetamido group. Chlorosulfonic acid serves as the source of the chlorosulfonyl group.

  • Methodology:

    • CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment (PPE).[2]

    • In a flame-dried round-bottom flask, place the dry N-(2-methoxyphenyl)acetamide (1.0 eq).

    • Cool the flask in an ice bath. Carefully and slowly add chlorosulfonic acid (approx. 2.5-3.0 eq) dropwise with constant swirling, ensuring the temperature remains low.[2]

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat in a water bath at 60-70 °C for 30-60 minutes to complete the reaction.[2]

    • Carefully pour the reaction mixture onto crushed ice in a large beaker to precipitate the product, 4-(acetylamino)-3-methoxybenzenesulfonyl chloride.

    • Collect the solid by vacuum filtration and wash with cold water. The moist product is often used directly in the next step.

Step 3: Amination of 4-(Acetylamino)-3-methoxybenzenesulfonyl chloride

  • Rationale: The highly reactive sulfonyl chloride is converted to the more stable sulfonamide via nucleophilic attack by an amine.

  • Methodology:

    • Add the crude sulfonyl chloride from the previous step to a cooled, concentrated aqueous solution of ammonia.[3]

    • Stir the mixture vigorously, maintaining a low temperature (ice bath).

    • Continue stirring until Thin Layer Chromatography (TLC) indicates the complete consumption of the sulfonyl chloride.

    • Filter the resulting precipitate, wash with cold water, and dry to yield N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide.[3]

Step 4: Hydrolysis of the Acetamido Group

  • Rationale: The final step is the removal of the acetyl protecting group to reveal the primary 4-amino group, yielding the target compound. This is typically achieved by acid-catalyzed hydrolysis.

  • Methodology:

    • Suspend the N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 5M HCl).[3]

    • Heat the mixture under reflux until TLC confirms the disappearance of the starting material.[3]

    • Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution) until precipitation is complete.

    • Filter the final product, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Characterization

The identity and purity of the synthesized 4-amino-N-(3-methoxyphenyl)benzenesulfonamide must be confirmed using standard analytical techniques.[1]

Technique Expected Observations
¹H NMR Characteristic signals for aromatic protons, a singlet for the methoxy group protons, a broad singlet for the sulfonamide N-H proton, and a singlet for the primary amine protons.[1][6]
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, including the methoxy carbon and the aromatic carbons.[1]
IR Spectroscopy Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), N-H stretching bands for the primary amine and sulfonamide, and C-O stretching for the methoxy group.[1][7]
Mass Spectrometry A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound (C₁₃H₁₄N₂O₃S).[1]

Biological Activities and Therapeutic Potential

The 4-amino-N-(3-methoxyphenyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, conferring activity against several important biological targets.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8][9] CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[10][11]

  • Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) is crucial for activity. In its deprotonated form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[9] The substitution pattern on the aromatic ring modulates the binding affinity and isoform selectivity.[12] The 3-methoxy group on the N-phenyl ring of the title compound influences its electronic and steric properties, which can affect its binding affinity to the active site of different CA isoforms.[12]

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition Mechanism CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 CA Enzyme HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Sulfonamide Sulfonamide (R-SO₂NH₂) ActiveSite CA Active Site (Zn²⁺) Sulfonamide->ActiveSite Binds to Zinc Inhibited Inhibited Enzyme (R-SO₂NH-Zn²⁺) ActiveSite->Inhibited

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Antibacterial Activity

The 4-aminobenzenesulfonamide core is the defining feature of sulfa drugs, the first class of synthetic antimicrobial agents.[13] These drugs are competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival.[14]

  • Mechanism of Action: Bacteria synthesize folic acid, a vital cofactor for DNA and protein synthesis, from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, 4-aminobenzenesulfonamide acts as a false substrate for DHPS, competitively inhibiting the enzyme and halting the folic acid synthesis pathway. This leads to a bacteriostatic effect, preventing bacterial growth and replication.[14] Mammalian cells are unaffected as they obtain folic acid from their diet.

12-Lipoxygenase (12-LOX) Inhibition

Recent research has highlighted that derivatives of 4-amino-benzenesulfonamide, particularly those with specific substitutions on the amino group, are potent and selective inhibitors of 12-lipoxygenase (12-LOX).[4][15] This enzyme is a key player in inflammatory cascades and has been implicated in cancer, diabetes, and thrombosis.[15][16] The 4-amino-N-(3-methoxyphenyl)benzenesulfonamide scaffold is an ideal starting point for developing such inhibitors. For example, reacting the 4-amino group with aldehydes like 2-hydroxy-3-methoxybenzaldehyde has produced derivatives with nanomolar potency against 12-LOX.[15]

Protocols for Biological Evaluation

To assess the biological activity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and its derivatives, standardized in vitro assays are essential.

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is based on a well-established spectrophotometric method that measures the enzyme's esterase activity.[8]

  • Rationale: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate to produce the yellow-colored p-nitrophenol, which can be quantified by measuring its absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.

  • Methodology:

    • Preparation: Prepare a 50 mM Tris-sulfate buffer (pH 7.6). Prepare stock solutions of the test compound (e.g., in DMSO), bovine carbonic anhydrase II (bCA II), and the substrate, p-nitrophenyl acetate.

    • Reaction Setup: In a 96-well plate, add the following to each well:

      • 60 µL of Tris-sulfate buffer.

      • 10 µL of the test compound solution at various concentrations.

      • 10 µL of the bCA II enzyme solution.

    • Pre-incubation: Mix the contents and pre-incubate the plate at 25 °C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

    • Initiation: Start the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution to each well.

    • Measurement: Immediately measure the absorbance at 400 nm over time using a microplate reader.

    • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The concentration that causes 50% inhibition (IC₅₀) can be determined by plotting the reaction rate against the inhibitor concentration.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][17]

G cluster_0 MIC Determination Workflow Start Prepare Serial Dilutions of Compound in 96-well Plate Step3 Inoculate Wells with Bacterial Suspension Start->Step3 Step2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) Step2->Step3 Step4 Incubate Plate (37°C, 16-20 hours) Step3->Step4 Step5 Observe for Visible Growth (Turbidity) Step4->Step5 End Determine MIC: Lowest Concentration with No Growth Step5->End

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Rationale: By exposing a standardized bacterial population to a range of concentrations of the test compound, the minimum effective dose can be precisely identified.

  • Methodology:

    • Media Preparation: Prepare sterile Mueller-Hinton Broth (MHB).

    • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. Leave one well as a positive control (broth + bacteria, no compound) and another as a negative control (broth only).[17]

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

    • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

    • Incubation: Incubate the plate at 35-37 °C for 16-20 hours.[17]

    • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]

Structure-Activity Relationships (SAR)

Understanding how structural modifications affect biological activity is key to designing more potent and selective drugs.

Caption: Key SAR points for the 4-amino-N-(3-methoxyphenyl)benzenesulfonamide scaffold.

  • The 4-Amino Group: This group is paramount for antibacterial activity, mimicking the endogenous PABA molecule.[14] However, derivatization of this amine, such as forming a secondary amine linkage with substituted benzyl groups, can abolish antibacterial action but unlock potent inhibitory activity against other targets like 12-LOX.[15]

  • The Sulfonamide Moiety: The -SO₂NH- linker is the critical pharmacophore for carbonic anhydrase inhibition.[8] Modifications at the sulfonamide nitrogen can drastically alter potency and selectivity.

  • The 3-Methoxy Group: Compared to an unsubstituted N-phenyl ring, the electron-donating methoxy group at the meta-position can influence the pKa of the sulfonamide proton and the overall conformation of the molecule, thereby fine-tuning its binding interactions within an enzyme's active site.[12]

Conclusion and Future Directions

4-amino-N-(3-methoxyphenyl)benzenesulfonamide is more than a simple chemical intermediate; it is a molecule with a rich pharmacological profile and significant therapeutic potential. Its established synthetic routes and well-characterized properties provide a solid foundation for its use in drug discovery. The inherent activities of its core structure—as a carbonic anhydrase inhibitor and an antibacterial agent—coupled with the demonstrated potential of its derivatives as highly potent 12-LOX inhibitors, mark it as a scaffold of considerable interest.

Future research should focus on leveraging this scaffold to design next-generation therapeutics. Key opportunities include:

  • Developing Isoform-Selective CA Inhibitors: Synthesizing derivatives to achieve selective inhibition of tumor-associated isoforms like CA IX and XII, which could lead to novel anticancer agents.

  • Optimizing 12-LOX Inhibitors: Further exploring the SAR of the 4-amino position to develop orally bioavailable and highly selective 12-LOX inhibitors for treating inflammatory diseases and cancer.

  • Exploring Novel Targets: Screening the compound and its derivatives against other enzyme classes and receptors to uncover new, unanticipated biological activities.

By combining rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of the 4-amino-N-(3-methoxyphenyl)benzenesulfonamide scaffold can be realized, paving the way for new and effective medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • RSC Advances. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Benchchem. (n.d.). A Structural Showdown: 4-Amino-3-methoxybenzenesulfonamide and Its Analogs in Biological Inhibition.
  • PubMed Central. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • Benchchem. (n.d.). An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide.
  • Benchchem. (n.d.). The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development.
  • PMC - NIH. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Benchchem. (n.d.). In vitro comparison of the antibacterial activity of different sulfa drugs.
  • PMC - PubMed Central. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry.
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • NIH. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • PMC - PubMed Central. (2014, January 6). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.
  • NIH. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
  • MDPI. (2026, January 16). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.

Sources

The Dawn of a Chemotherapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the seminal discovery and historical development of sulfonamide drugs, the first class of synthetic antimicrobial agents to effectively combat systemic bacterial infections. We will delve into the pivotal experiments that unveiled their mechanism of action, trace the evolution of their chemical synthesis, and analyze the profound impact they had on medicine and public health. This guide will further examine the biochemical basis of sulfonamide resistance and the enduring legacy of these foundational chemotherapeutics in modern drug development.

The Serendipitous Discovery of Prontosil: A New Era in Medicine

Prior to the 1930s, the medical community had no effective treatments for systemic bacterial infections, leaving diseases like pneumonia, meningitis, and puerperal sepsis to run their often-fatal course.[1][2] The paradigm shifted with the work of German bacteriologist and pathologist Gerhard Domagk at the I.G. Farbenindustrie (Bayer) laboratories.[3][4] Inspired by Paul Ehrlich's concept of a "magic bullet," Domagk's team systematically screened synthetic dyes for antibacterial properties.[4][5][6]

In 1932, their persistence was rewarded with the synthesis of a red azo dye named Prontosil rubrum.[7][8] Domagk's meticulous in vivo experiments demonstrated that Prontosil could protect mice from lethal doses of Streptococcus pyogenes.[7][9] This groundbreaking discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, marked the dawn of the antibiotic era.[3][8][10] One of the earliest and most poignant successes of Prontosil was its use to treat Domagk's own daughter, who had contracted a severe streptococcal infection.[7][9][10]

From Prodrug to Active Moiety: The Unveiling of Sulfanilamide

While Prontosil was remarkably effective in vivo, it was curiously inactive against bacteria in vitro. This paradox was resolved in 1935 by researchers at the Pasteur Institute in Paris.[11] Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti discovered that Prontosil is a prodrug, meaning it is metabolized within the body to release the true active agent: para-aminobenzenesulfonamide, or sulfanilamide.[6][11][12] This colorless compound had been synthesized in 1908 and was not covered by Bayer's patent, paving the way for widespread research and development.[1][11]

This pivotal discovery explained the discrepancy between in vivo and in vitro results and shifted the focus of research to the sulfanilamide scaffold. The elucidation of this metabolic activation is a classic example of the importance of understanding pharmacokinetics in drug development.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial efficacy of sulfonamides lies in their ability to disrupt a critical metabolic pathway in bacteria: the synthesis of folic acid (vitamin B9).[13][14] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[13][14] Folic acid is a precursor to tetrahydrofolate, a coenzyme essential for the synthesis of purines, pyrimidines, and certain amino acids – the fundamental building blocks of DNA, RNA, and proteins.[][16]

Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway.[14][17] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate.[14][][16][18] By binding to the active site of DHPS, sulfonamides prevent the utilization of PABA, thereby halting the production of folic acid and ultimately arresting bacterial growth and replication.[][16] This bacteriostatic action allows the host's immune system to clear the infection.[13]

Folic_Acid_Pathway_Inhibition cluster_bacterial_cell Bacterial Cell Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Precursors Purines, Pyrimidines, Amino Acids Tetrahydrofolate->Precursors Coenzyme for Synthesis DNA_RNA DNA, RNA, Proteins Precursors->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

The Golden Age of Sulfonamide Development: Structure-Activity Relationships and Chemical Synthesis

The discovery of sulfanilamide as the active pharmacophore triggered an explosion of research into sulfonamide derivatives.[11][19] Chemists synthesized thousands of analogues, leading to the development of drugs with improved efficacy, broader spectrum of activity, and reduced toxicity.[14] This era laid the groundwork for modern medicinal chemistry and the concept of structure-activity relationships (SAR).

Key Sulfonamide Derivatives and Their Impact
DrugYear of IntroductionKey Clinical Applications
Sulfapyridine 1938Pneumonia, Gonorrhea, Meningitis[7][19]
Sulfacetamide 1941Urinary Tract Infections[19]
Sulfathiazole ~1940sWound infections during WWII[19]
Sulfadiazine ~1940sBroad-spectrum antibacterial
Sulfamethoxazole ~1960sCommonly used in combination with trimethoprim[19]
Experimental Protocol: Synthesis of Sulfanilamide

The synthesis of sulfanilamide from acetanilide is a classic multi-step organic synthesis that illustrates fundamental chemical transformations.

Step 1: Chlorosulfonation of Acetanilide

  • In a fume hood, carefully add 25 g of acetanilide in small portions to 75 mL of chlorosulfonic acid in a flask, while keeping the temperature below 20°C with an ice bath.

  • Once the addition is complete, gently heat the mixture in a water bath at 60-70°C for one hour to complete the reaction.

  • Cool the reaction mixture and slowly pour it onto 500 g of crushed ice with constant stirring.

  • The product, 4-acetamidobenzenesulfonyl chloride, will precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold water.

Step 2: Amidation of 4-Acetamidobenzenesulfonyl Chloride

  • Transfer the crude 4-acetamidobenzenesulfonyl chloride to a flask containing 100 mL of concentrated aqueous ammonia.

  • Heat the mixture under reflux for 30 minutes.

  • Cool the reaction mixture in an ice bath. The product, 4-acetamidobenzenesulfonamide, will crystallize.

  • Collect the crystals by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of 4-Acetamidobenzenesulfonamide

  • To the crude 4-acetamidobenzenesulfonamide, add 30 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux until the solid dissolves, then for an additional 15 minutes.

  • Cool the solution and neutralize it by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The sulfanilamide will precipitate. Cool the mixture in an ice bath to maximize crystallization.

  • Collect the pure sulfanilamide by vacuum filtration, wash with cold water, and dry.

Sulfanilamide_Synthesis Acetanilide Acetanilide Chlorosulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Chlorosulfonyl_Chloride Chlorosulfonic Acid Sulfonamide_Intermediate 4-Acetamidobenzenesulfonamide Chlorosulfonyl_Chloride->Sulfonamide_Intermediate Ammonia Sulfanilamide Sulfanilamide Sulfonamide_Intermediate->Sulfanilamide Acid Hydrolysis

Caption: Synthetic pathway for sulfanilamide from acetanilide.

The Emergence of Resistance: A Persistent Challenge

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance, a phenomenon that continues to challenge antimicrobial therapy today.[18][20] Bacteria have evolved several mechanisms to circumvent the action of sulfonamides.

Mechanisms of Sulfonamide Resistance
  • Mutations in the folP Gene: The most common mechanism involves mutations in the chromosomal gene (folP) encoding DHPS.[16][18] These mutations alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.[16]

  • Horizontal Gene Transfer of sul Genes: Many clinical isolates acquire resistance through the horizontal transfer of mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, etc.).[18][21] These genes encode for highly resistant, alternative DHPS enzymes that are not inhibited by sulfonamides.[18][21]

  • Increased PABA Production: Some bacteria can overproduce PABA, effectively outcompeting the sulfonamide for binding to DHPS.

  • Efflux Pumps: Bacteria can express efflux pumps that actively transport sulfonamides out of the cell, preventing them from reaching their target.[16]

Resistance_Mechanisms Sulfonamide Sulfonamide Target DHPS Enzyme Sulfonamide->Target Inhibition Resistance Bacterial Resistance Mechanisms Mutation Mutation in DHPS Gene (folP) Resistance->Mutation HGT Horizontal Gene Transfer of sul Genes Resistance->HGT PABA_Overproduction Increased PABA Production Resistance->PABA_Overproduction Efflux Efflux Pumps Resistance->Efflux

Sources

Methodological & Application

Application Note: High-Purity Recovery of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the purification of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. The primary purification technique discussed is single-solvent recrystallization, a fundamental yet critical unit operation for achieving the high purity standards required in drug development. This guide elucidates the principles behind solvent selection, provides a step-by-step experimental workflow, and offers comprehensive troubleshooting strategies. The methodologies described herein are designed to be self-validating, ensuring reproducible and scalable results for researchers, scientists, and process chemists.

Introduction: The Imperative for Purity

4-amino-N-(3-methoxyphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry.[1][2] Sulfonamides are foundational to numerous therapeutic agents, exhibiting a wide range of biological activities.[3][4] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities, which can arise from starting materials, side reactions, or subsequent degradation, can impact the drug's stability, bioavailability, and toxicity profile.

Recrystallization remains one of the most powerful and economical methods for purifying solid organic compounds.[5] The technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system. An ideal recrystallization process results in the formation of a highly ordered crystal lattice of the target molecule, excluding impurities which remain in the solution (mother liquor). This document provides a field-proven protocol for achieving high-purity 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

The Science of Recrystallization: A Causal Explanation

Successful recrystallization is governed by the solubility profile of the solute in the solvent. The ideal solvent should exhibit high solubility for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide at elevated temperatures and low solubility at ambient or reduced temperatures.[6] This differential solubility is the driving force for crystallization upon cooling. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[7]

For aromatic sulfonamides, polar protic solvents such as ethanol and isopropanol, or mixtures thereof with water, are often effective.[5] The presence of both amino (-NH2) and sulfonamide (-SO2NH-) groups, along with the methoxy (-OCH3) substituent, imparts a degree of polarity to the molecule, making it amenable to dissolution in such solvents.

Experimental Protocol: Purification of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

This protocol is designed for the purification of crude 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. It is imperative that all operations are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Crude 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

  • 95% Ethanol (or Isopropanol)

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Pre-heated gravity funnel (for hot filtration)

  • Fluted filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Step-by-Step Methodology

Step 1: Solvent Selection & Dissolution

  • Place the crude sulfonamide (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of 95% ethanol, just enough to create a slurry.[5]

  • Gently heat the mixture on a hot plate with continuous stirring. Add the solvent in small portions until the solid completely dissolves at or near the boiling point.[8] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired product in solution even after cooling.[9]

Step 2: Decolorization (Optional)

  • If the resulting solution is colored due to impurities, remove the flask from the heat source.

  • Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the hot solution.[10]

  • Re-heat the mixture to boiling for a few minutes while stirring. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[9]

Step 3: Hot Gravity Filtration

  • This step is necessary if activated charcoal was used or if insoluble impurities are present.

  • Pre-heat a gravity funnel and a receiving Erlenmeyer flask to prevent premature crystallization.[7]

  • Place a piece of fluted filter paper in the pre-heated funnel.

  • Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.[6] Causality: This step removes insoluble impurities and activated charcoal. Keeping the apparatus hot prevents the desired compound from crystallizing on the filter paper, which would lead to product loss.[7]

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.[5] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold 95% ethanol.[9] Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product crystals.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.[7]

Step 6: Drying

  • Carefully transfer the purified crystals from the funnel to a watch glass or drying dish.

  • Dry the crystals to a constant weight in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_drying Drying A Crude Sulfonamide + Minimal Hot Solvent B Dissolved Product & Impurities A->B Heat & Stir C Hot Gravity Filtration (Optional) B->C Remove Insoluble Impurities D Clear Filtrate C->D E Slow Cooling + Ice Bath D->E F Crystal Slurry E->F G Vacuum Filtration F->G H Pure Crystals G->H I Mother Liquor (Impurities) G->I J Drying Oven/ Desiccator H->J Wash with Cold Solvent K Final Pure Product J->K

Caption: Workflow for the recrystallization of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Troubleshooting and Optimization

Problem Encountered Potential Cause(s) Recommended Solution(s) Citation
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not initiated.1. Re-heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[6][10]
"Oiling Out" (Product separates as a liquid) 1. The melting point of the solute is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly. 2. Insulate the flask to slow the cooling rate. 3. Consider changing to a different solvent or a solvent mixture (e.g., ethanol-water).[10]
Low Crystal Yield 1. Too much solvent was used for dissolution or washing. 2. Premature crystallization during hot filtration. 3. Insufficient cooling time or temperature.1. Use the minimum amount of solvent necessary. Concentrate the mother liquor to recover a second crop of crystals. 2. Ensure all glassware for hot filtration is adequately pre-heated. 3. Allow for sufficient time in the ice bath for complete crystallization.[6][9]
Crystals are Colored or Impure 1. Incomplete removal of colored impurities. 2. Co-crystallization of impurities. 3. Insufficient washing of the filter cake.1. Repeat the recrystallization, incorporating the activated charcoal step. 2. A second recrystallization may be necessary. Ensure slow cooling to maximize selectivity. 3. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration.[9]

Conclusion

The protocol detailed in this application note presents a reliable and scientifically grounded method for the purification of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. By understanding the principles of solubility and carefully controlling the experimental parameters of dissolution, cooling, and isolation, researchers can consistently achieve high-purity material suitable for downstream applications in drug development and scientific research. The provided troubleshooting guide serves as a practical tool for optimizing the process and addressing common challenges.

References

  • Uddin, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
  • Ghosh, A., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron.
  • BenchChem. (2025). Recrystallization of Sulfonamide Products. BenchChem Technical Support Center.
  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support Center.
  • BenchChem. (2025). An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide. BenchChem.
  • BenchChem. (2025). The Genesis of Sulfa Drugs: A Technical Guide to the Historical Evolution of Sulfonamide Synthesis. BenchChem.
  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery.
  • PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information.
  • PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.
  • University of Colorado Boulder. Recrystallization. Department of Chemistry.
  • BenchChem. (2025). In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide. BenchChem.
  • BenchChem. (2025). Crystallization of N-(3-aminophenyl)sulfamide. BenchChem Technical Support Center.
  • BenchChem. (2025). Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. BenchChem Technical Support Center.
  • BenchChem. (2025). Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. BenchChem Technical Support Center.

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Application Note: Unambiguous Structural Characterization of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a key intermediate in medicinal chemistry and material science. We outline a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, detailing not just the procedural steps but the underlying scientific rationale for experimental design and data interpretation. By correlating spectral data with molecular structure, we provide a robust, self-validating methodology for confirming the identity and purity of the target compound.

Introduction: The Importance of Structural Verification

4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative incorporating two distinct substituted aromatic rings. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, including antibacterial and diuretic drugs[1][2]. The precise arrangement of substituents on the aromatic rings is critical to the molecule's chemical properties and biological activity. Therefore, unambiguous confirmation of its structure is a non-negotiable step in any synthetic or drug discovery workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will demonstrate how a suite of NMR experiments can be synergistically applied to fully characterize this specific molecule.

Foundational Principles: Why NMR Works for This Molecule

The power of NMR lies in its ability to differentiate atomic nuclei based on their local electronic environment.[5] For 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, we can predict distinct signals for each unique proton and carbon atom.

  • Chemical Shift (δ): The position of an NMR signal (in ppm) is highly sensitive to the shielding and deshielding effects of neighboring functional groups. For instance, the protons on the 4-aminobenzene ring are expected to be significantly upfield (more shielded) compared to those on a simple benzene ring due to the electron-donating nature of the amino group (-NH₂)[6][7]. Conversely, the protons ortho to the electron-withdrawing sulfonyl group (-SO₂-) will be shifted downfield.

  • Spin-Spin Coupling (J): The interaction between non-equivalent neighboring protons results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides direct evidence of through-bond connectivity. For aromatic systems, distinct coupling constants are observed for ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) relationships, which is crucial for assigning protons on the benzene rings.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative census of the different types of protons in the molecule.

Experimental Workflow

The comprehensive characterization of the target molecule follows a logical progression from sample preparation to multi-dimensional data analysis. This workflow ensures that each piece of structural information is built upon a solid foundation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve 5-25 mg of Sample in 0.6-0.7 mL DMSO-d₆ filter Filter into NMR Tube (if particulates are present) prep->filter H1 ¹H NMR Acquisition filter->H1 C13 ¹³C{¹H} NMR Acquisition H1->C13 COSY ¹H-¹H COSY Acquisition C13->COSY HSQC ¹H-¹³C HSQC Acquisition COSY->HSQC assign1D Assign ¹H & ¹³C Spectra: Chemical Shift, Integration, Multiplicity HSQC->assign1D assignCOSY Confirm ¹H-¹H Connectivity (COSY) assign1D->assignCOSY assignHSQC Correlate Protons to Attached Carbons (HSQC) assignCOSY->assignHSQC structure Final Structure Confirmation assignHSQC->structure

Figure 1: Experimental workflow for NMR characterization.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[8] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the instrument's magnetic field lock system.[9] DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which ensures good solubility, and its ability to facilitate the observation of exchangeable protons (e.g., -NH₂ and -SO₂NH-).

Protocol:

  • Weigh 15-25 mg of high-purity 4-amino-N-(3-methoxyphenyl)benzenesulfonamide into a clean, dry vial. A higher concentration is beneficial for ¹³C and 2D NMR experiments.[10]

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently agitate the vial until the sample is fully dissolved. A brief application of sonication may be used if necessary.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in the pipette.[11]

  • Cap the NMR tube securely and label it clearly.[9]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16 to 32

  • Rationale: This is the foundational experiment to identify all proton environments, their relative numbers (integration), and their coupling patterns.

¹³C{¹H} NMR:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 0 to 180 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 to 4096

  • Rationale: This experiment identifies all unique carbon environments. Proton decoupling simplifies the spectrum to singlets, making it easier to count the number of distinct carbon atoms.

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: Standard gradient-selected COSY (cosygpqf)

  • Rationale: This 2D experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum provide unambiguous evidence of ³J (and sometimes ⁴J) coupling, allowing for the mapping of proton connectivity within each aromatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for sensitivity enhancement (hsqcedetgpsisp2.2)

  • Rationale: This experiment maps each proton directly to the carbon atom to which it is attached. It is an exceptionally powerful tool for assigning carbon signals, leveraging the superior resolution and sensitivity of the ¹H spectrum.[12]

Data Interpretation and Structural Assignment

The following sections detail the expected NMR data and provide a step-by-step interpretation to arrive at the final structure.

structure mol

Figure 2: Structure of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are based on established values for substituted benzenes and sulfonamides.[6][13][14] The atom numbering scheme below will be used for all assignments.

Numbered structure of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

Atom(s)Predicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)
H-2, H-6~7.55d, J ≈ 8.8 Hz2H~128.5
H-3, H-5~6.60d, J ≈ 8.8 Hz2H~113.5
H-2'~6.75t, J ≈ 2.1 Hz1H~106.0
H-4'~6.65dd, J ≈ 8.2, 2.3 Hz1H~112.5
H-5'~7.15t, J ≈ 8.1 Hz1H~130.0
H-6'~6.70dd, J ≈ 8.0, 2.0 Hz1H~109.5
-OCH₃~3.70s3H~55.2
-NH₂~5.95s (broad)2HN/A
-SO₂NH-~10.10s (broad)1HN/A
C-1N/A~127.0
C-4N/A~152.0
C-1'N/A~140.0
C-3'N/A~160.0
Step-by-Step Spectral Analysis
  • Identify Key Functional Group Protons:

    • The singlet at ~3.70 ppm integrating to 3H is characteristic of a methoxy (-OCH₃) group.[15]

    • Two broad singlets are expected for the exchangeable protons: one around ~5.95 ppm (2H) for the primary amine (-NH₂) and a more downfield signal at ~10.10 ppm (1H) for the sulfonamide proton (-SO₂NH-).[14] The downfield shift of the sulfonamide proton is due to its acidic nature and intramolecular hydrogen bonding potential.

  • Assign the 4-Aminobenzene Ring (Ring A):

    • This ring is a classic AA'BB' system due to its 1,4-disubstitution. We expect two signals, each integrating to 2H.

    • The protons ortho to the electron-withdrawing SO₂ group (H-2, H-6) will be deshielded and appear further downfield (~7.55 ppm).

    • The protons ortho to the electron-donating NH₂ group (H-3, H-5) will be shielded and appear upfield (~6.60 ppm).

    • Both signals will appear as doublets with a characteristic ortho coupling constant of ~8.8 Hz.

    • A COSY spectrum would show a clear cross-peak between the signals at ~7.55 ppm and ~6.60 ppm, confirming their connectivity.

  • Assign the 3-Methoxyphenyl Ring (Ring B):

    • This ring presents a more complex splitting pattern with four distinct aromatic protons.

    • H-5': This proton is flanked by two other protons and will appear as a triplet at ~7.15 ppm. Its downfield position is due to being meta to two electron-donating groups.

    • H-2': This proton is situated between two electron-donating groups (O- and N-) and will be highly shielded. It will appear as a small triplet (due to coupling to H-4' and H-6') around ~6.75 ppm.

    • H-4' and H-6': These protons will appear as doublets of doublets. Their exact positions can be confirmed using COSY. The COSY spectrum will show correlations from H-5' to both H-4' and H-6'. H-2' will also show correlations to H-6' and H-4' (via a weaker ⁴J meta-coupling).

  • Correlate Protons to Carbons using HSQC:

    • The HSQC spectrum provides the final, unambiguous link. Each cross-peak connects a proton signal on the y-axis to its directly attached carbon on the x-axis.

    • The methoxy proton singlet (~3.70 ppm) will correlate to the carbon signal at ~55.2 ppm.

    • The aromatic proton at ~7.55 ppm (H-2,6) will correlate to the carbon at ~128.5 ppm (C-2,6).

    • The proton at ~6.60 ppm (H-3,5) will correlate to the carbon at ~113.5 ppm (C-3,5).

    • Each of the four distinct protons on Ring B (~7.15, ~6.75, ~6.65, ~6.70 ppm) will correlate to a unique carbon signal (~130.0, ~106.0, ~112.5, ~109.5 ppm respectively), confirming their assignments.

  • Assign Quaternary Carbons:

    • The four carbon signals that do not show a cross-peak in the HSQC spectrum are the quaternary carbons (C-1, C-4, C-1', C-3').

    • C-4 (~152.0 ppm) and C-3' (~160.0 ppm) are attached to highly electronegative atoms (N and O, respectively) and will be the most downfield.

    • The remaining two signals, C-1 (~127.0 ppm) and C-1' (~140.0 ppm) , are assigned based on the electronic effects of their respective substituents.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, the chemical structure of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide can be unequivocally confirmed. This application note demonstrates a logical workflow that moves from broad functional group identification to specific atom-by-atom assignment. The causality behind each spectral feature—chemical shift, multiplicity, and correlation—is explained, providing a robust and scientifically sound protocol for the characterization of this and structurally related molecules. This rigorous approach is essential for ensuring the quality and integrity of chemical entities in research and development.

References

  • Brukker. (n.d.). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. PubMed. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • American Chemical Society. (1998). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Oxford Academic. (n.d.). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. IV. Methoxyl Proton Signals of Methoxybenzenes in the Benzene Solutions. Retrieved from [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Chegg. (n.d.). Consider the following compounds: a) Methoxybenzene b) 2-Chloropropane. Retrieved from [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method effectively separates the main component from its potential process-related impurities and degradation products. This document provides a detailed protocol, explains the scientific rationale behind the method development, and outlines a comprehensive validation strategy according to the International Council for Harmonisation (ICH) guidelines.

Introduction

4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can carry over to the final drug substance, potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method is essential for its quality control.

This guide details a specific and sensitive HPLC method developed for this purpose. The method is designed to be stability-indicating, meaning it can resolve the active ingredient from any degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure. The principles of method development and validation are discussed in depth to provide researchers and drug development professionals with a comprehensive understanding of the entire process.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Table 1: Physicochemical Properties of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

PropertyValue (Estimated/Observed)Rationale for HPLC Method Development
Structure Chemical structure of 4-amino-N-(3-hydroxyphenyl)benzene-1-sulfonamideThe aromatic rings and polar functional groups (amino, sulfonamide, ether) make it suitable for reversed-phase HPLC.
Molecular Formula C₁₃H₁₄N₂O₃S-
Molecular Weight 278.33 g/mol [1]Influences diffusion characteristics but is within the ideal range for standard HPLC columns.
pKa (Estimated) ~2.0-3.0 (aromatic amine); ~9.0-10.0 (sulfonamide)The presence of both an acidic (sulfonamide) and a basic (amino) group necessitates pH control of the mobile phase to ensure consistent ionization and retention. A mobile phase pH between 3 and 8 is ideal.
logP (Estimated) 1.0 - 2.0Indicates moderate hydrophobicity, making a C18 or C8 stationary phase a suitable choice.
UV λmax (Estimated) ~254 - 265 nmThe aminobenzenesulfonamide chromophore suggests strong absorbance in the mid-UV range, allowing for sensitive detection with a DAD or UV detector.

Method Development Rationale

The choices made during method development are grounded in the physicochemical properties of the analyte and potential impurities.

Column Selection

A C18 stationary phase was chosen due to the moderate hydrophobicity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. The long alkyl chains of the C18 phase provide sufficient retention for the analyte and its likely less polar impurities. A column with high carbon load and end-capping is recommended to minimize peak tailing from the basic amino group.

Mobile Phase Selection
  • Organic Modifier: Acetonitrile was selected over methanol as it generally provides better peak shape and lower backpressure.

  • Aqueous Phase and pH Control: A phosphate buffer is used to maintain a constant pH. A pH of 6.8 was chosen as a starting point to ensure the aromatic amine (pKa ~2-3) is in its neutral form and the sulfonamide group (pKa ~9-10) is also predominantly neutral, leading to good retention and peak shape.

  • Isocratic vs. Gradient Elution: An isocratic method was developed for its simplicity, robustness, and ease of transfer between different HPLC systems.

Detection

Detection is performed using a Diode Array Detector (DAD) to allow for peak purity analysis and to monitor at the absorbance maximum of the analyte (~254 nm) for optimal sensitivity.

Potential Impurities and Degradation Products

A stability-indicating method must be able to separate the main analyte from any potential impurities. These can arise from the synthesis process or from degradation.

Process-Related Impurities

Based on the likely synthesis route (acylation of 3-methoxyaniline with 4-acetylaminobenzenesulfonyl chloride followed by deprotection), the following impurities are anticipated:

  • Impurity A: 4-Aminobenzenesulfonamide (from hydrolysis of the starting material)

  • Impurity B: 3-Methoxyaniline (unreacted starting material)

  • Impurity C: 4-Acetamidobenzenesulfonamide (incomplete deprotection)

  • Positional Isomers: Such as 4-amino-N-(2-methoxyphenyl)benzenesulfonamide and 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, which could arise from impurities in the starting materials.

Degradation Products

Forced degradation studies are conducted to identify potential degradation products.[1][2][3][4] Sulfonamides can degrade via hydrolysis and oxidation. A common degradation product of many sulfonamides is sulfanilic acid.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 3-Methoxyaniline 3-Methoxyaniline Intermediate N-acetylated Intermediate 3-Methoxyaniline->Intermediate Acylation Impurity_B Impurity B: 3-Methoxyaniline 3-Methoxyaniline->Impurity_B Unreacted 4-Acetylaminobenzenesulfonyl_Chloride 4-Acetylaminobenzenesulfonyl_Chloride 4-Acetylaminobenzenesulfonyl_Chloride->Intermediate Impurity_A Impurity A: 4-Aminobenzenesulfonamide 4-Acetylaminobenzenesulfonyl_Chloride->Impurity_A Side Reaction/Starting Material Impurity Analyte 4-amino-N-(3-methoxyphenyl)benzenesulfonamide Intermediate->Analyte Deprotection (Hydrolysis) Impurity_C Impurity C: 4-Acetamidobenzenesulfonamide Intermediate->Impurity_C Incomplete Reaction Positional_Isomers Positional Isomers G Method_Development Method Development Validation_Protocol Validation Protocol (ICH Q2(R2)) Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (% Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Sources

Application Notes & Protocols: A Multi-Assay In Vitro Characterization of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for the comprehensive in vitro evaluation of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2] A robust preclinical assessment is paramount to elucidating the mechanism of action, identifying potential therapeutic applications, and flagging safety liabilities early in the drug discovery pipeline. We present a logical, tiered approach, beginning with broad assessments of cellular effects and progressing to specific enzymatic and metabolic profiling. The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Guiding Principle: A Tiered Assay Cascade

To efficiently characterize a novel compound, we employ a strategic testing cascade. This approach uses data from broad, initial assays to inform and guide subsequent, more specific investigations. The workflow ensures that resources are used effectively, prioritizing compounds with desirable activity and safety profiles.

Assay_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Specific Assays cluster_2 Tier 3: Safety & Liability Assays A Test Compound 4-amino-N-(3-methoxyphenyl)benzenesulfonamide B Cell Viability & Cytotoxicity Assay A->B Initial Screening C Carbonic Anhydrase (CA) Inhibition Assay B->C If non-cytotoxic or potently cytotoxic D Dihydrofolate Reductase (DHFR) Inhibition Assay B->D Hypothesis-driven (e.g., antifolate) E Cytochrome P450 (CYP) Inhibition Panel B->E Essential for DDI Prediction

Caption: Tiered workflow for the in vitro characterization of the test compound.

Foundational Screen: Cell Viability & Cytotoxicity

Rationale: The initial step is to determine the compound's effect on cell health.[3] This assay is crucial for distinguishing between targeted pharmacological effects and non-specific cytotoxicity.[4][5] Results, typically expressed as a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition), establish the concentration range for subsequent, more specific assays. We will use a resazurin-based method, which is a sensitive and cost-effective indicator of metabolic health.[6]

Principle of the Resazurin Reduction Assay

Metabolically active, viable cells maintain a reducing intracellular environment. The blue, non-fluorescent dye resazurin can enter these cells, where it is reduced by mitochondrial dehydrogenases to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.

Detailed Protocol: Resazurin Cell Viability Assay

Materials:

  • Test Compound: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer) or a non-cancerous line (e.g., HEK293).[6][7]

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • Resazurin Sodium Salt (e.g., Sigma-Aldrich).

  • DMSO (Vehicle).

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • 96-well clear-bottom, black-walled microplates.

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create 2X working concentrations. A typical final concentration range would be 0.1 µM to 100 µM.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and positive control wells.

    • Incubate for 48-72 hours.

  • Resazurin Addition & Measurement:

    • Prepare a 0.15 mg/mL resazurin solution in PBS and filter-sterilize.

    • Add 10 µL of the resazurin solution to each well (including no-cell "blank" controls).

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a microplate reader.

Data Analysis & Presentation
  • Subtract the average fluorescence of the blank wells from all other wells.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ or GI₅₀ value.

Table 1: Example Cell Viability Data

Compound Concentration (µM)% Viability (Normalized)
0 (Vehicle)100.0
0.198.5
1.095.2
10.075.3
25.051.2
50.022.8
100.05.6
Calculated IC₅₀ 24.5 µM

Target-Specific Assay: Carbonic Anhydrase (CA) Inhibition

Rationale: The primary sulfonamide moiety is a classic zinc-binding group, making human carbonic anhydrases (CAs) highly probable targets.[1] CAs catalyze the reversible hydration of CO₂, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[8][9] An esterase activity assay using p-nitrophenyl acetate (p-NPA) is a standard, robust method for screening CA inhibitors.[8]

Principle of the CA Esterase Assay

Active CA enzymes can hydrolyze the colorless substrate p-NPA to produce the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at ~400 nm. An inhibitor will bind to the enzyme, reducing the rate of this reaction.

CA_Assay cluster_0 cluster_1 Enzyme Carbonic Anhydrase Product p-NP (Yellow) Enzyme->Product Catalysis Substrate p-NPA (Colorless) Substrate->Product Inhibitor Test Compound Inhibitor->Enzyme Binding

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: CA Inhibition Assay

Materials:

  • Human Carbonic Anhydrase isoenzyme (e.g., hCA II, Sigma-Aldrich).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[8]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Positive Control: Acetazolamide (a known potent CA inhibitor).[10]

  • Test Compound and DMSO.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of kinetic measurements at 400-405 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock of CA enzyme in cold Assay Buffer. Dilute just before use to a working concentration (e.g., 20 units/mL).

    • Prepare a 3 mM stock of p-NPA in acetonitrile or DMSO. This must be prepared fresh.[8]

    • Prepare serial dilutions of the test compound and Acetazolamide in DMSO.

  • Assay Plate Setup (Total Volume = 200 µL):

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle): 178 µL Assay Buffer + 2 µL DMSO.

    • Test Compound: 178 µL Assay Buffer + 2 µL of test compound dilution.

    • Positive Control: 178 µL Assay Buffer + 2 µL of Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 10 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in the reader and measure absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis & Presentation
  • For each well, calculate the reaction rate (V) by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the blank from all other rates.

  • Calculate the percent inhibition for each concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

  • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 2: Example Carbonic Anhydrase (hCA II) Inhibition Data

Compound Concentration (nM)% Inhibition
0 (Vehicle)0.0
15.2
1015.8
5048.9
10070.1
50092.4
100095.3
Calculated IC₅₀ 51.5 nM

Safety Profile: Cytochrome P450 (CYP) Inhibition

Rationale: Cytochrome P450 enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the plasma levels of co-administered drugs.[11][12] Regulatory agencies like the FDA recommend in vitro screening against key CYP isoforms.[13][14]

Principle of the CYP Inhibition Assay

This assay uses human liver microsomes (HLMs), which are rich in CYP enzymes. A specific probe substrate for a particular CYP isoform is added along with the necessary cofactor (NADPH). The CYP enzyme metabolizes the substrate into a product that can be quantified by LC-MS/MS. The test compound is added to see if it inhibits this reaction. A decrease in product formation indicates inhibition.[11]

Detailed Protocol: CYP Inhibition Assay (Example: CYP3A4)

Materials:

  • Pooled Human Liver Microsomes (HLMs).

  • Phosphate Buffer (pH 7.4).

  • CYP3A4 Probe Substrate: Midazolam.

  • Positive Control Inhibitor: Ketoconazole.

  • Cofactor: NADPH regenerating system.

  • Test Compound and DMSO.

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching.

  • 96-well incubation plate and collection plate.

  • LC-MS/MS system for analysis.

Methodology:

  • Incubation Mixture Preparation:

    • In a 96-well plate, add buffer, HLMs (e.g., 0.2 mg/mL final concentration), and the test compound at various concentrations (e.g., 0.1 to 50 µM).[15] Include vehicle and positive control wells.

    • Pre-incubate for 5-10 minutes at 37°C.

  • Reaction Initiation:

    • Add the probe substrate (Midazolam, at a concentration near its Km) to all wells.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a short incubation (e.g., 5-10 minutes), quench the reaction by adding cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Analyze the samples via LC-MS/MS to quantify the formation of the Midazolam metabolite (1'-hydroxymidazolam).

Data Analysis & Presentation
  • Calculate the peak area ratio of the metabolite to the internal standard.

  • Determine the percent inhibition relative to the vehicle control for each concentration of the test compound.

  • Plot % Inhibition vs. log[concentration] and fit to a non-linear regression curve to determine the IC₅₀ value. This should be repeated for all major CYP isoforms.

Table 3: Example Summary of CYP Inhibition Panel

CYP IsoformProbe SubstrateIC₅₀ of Test Compound (µM)
CYP1A2Phenacetin> 50
CYP2C9Diclofenac> 50
CYP2C19S-Mephenytoin35.2
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam15.8

Interpretation: An IC₅₀ value > 10 µM is generally considered low risk for clinical DDI, but this must be interpreted in the context of expected clinical plasma concentrations. The moderate inhibition of CYP3A4 and CYP2C19 suggests a potential for DDIs and warrants further investigation.

References

  • Title: Cytochrome P450 (CYP) Inhibition assay (IC50)
  • Title: Cell Viability and Proliferation Assays in Drug Screening Source: Danaher Life Sciences URL
  • Title: Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705)
  • Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: PMC - NIH URL
  • Title: Dihydrofolate Reductase (DHFR)
  • Title: Dihydrofolate Reductase Assay Kit (CS0340)
  • Title: CYP Inhibition Assays Source: Eurofins Discovery URL
  • Title: Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511)
  • Title: Dihydrofolate Reductase Colorimetric Activity Kit Source: Creative BioMart URL
  • Title: CYP inhibition assay services based on FDA Guidance Source: LifeNet Health LifeSciences URL
  • Title: Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay Source: Benchchem URL
  • Title: Cytochrome P450 Inhibition In Vitro Assay Source: Charnwood Discovery URL
  • Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: PubMed URL
  • Title: Cell Health Screening Assays for Drug Discovery Source: Promega Corporation URL
  • Title: Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)
  • Title: Cell viability and cytotoxicity assays - Drug discovery Source: Miltenyi Biotec URL
  • Title: Cell Viability, Cytotoxicity & Proliferation Assays Source: Assay Genie URL
  • Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses Source: PubMed Central URL
  • Title: Carbonic-Anhydrase-CA-Inhibitor-Screening-Kit-protocol-book-v2d-ab283387.
  • Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases Source: MDPI URL
  • Title: Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors Source: AVESİS URL
  • Title: Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease Source: MDPI URL
  • Title: A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides Source: Benchchem URL
  • Title: Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities Source: ResearchGate URL
  • Title: Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264)
  • Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: MDPI URL
  • Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: PubMed URL
  • Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: PMC URL
  • Title: Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities Source: NIH URL
  • Title: 4-Amino-N-(3-methoxypyrazin-2-yl)
  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: MDPI URL
  • Title: 4-Amino-N-(3-methoxypropyl)
  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)
  • Title: 4-amino-N-(4-methoxyphenyl)
  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Publishing URL

Sources

Application Note: Characterization of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the evaluation of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion, making them significant therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer.[1][2][3] The primary sulfonamides (R-SO₂NH₂) represent a cornerstone class of CA inhibitors (CAIs).[3] Their mechanism of action is well-established, involving the coordination of the sulfonamide anion to the catalytic zinc ion within the enzyme's active site, thereby blocking its function.[3][4] This document details the core mechanism of inhibition, presents comparative efficacy data for analogous compounds, and provides step-by-step protocols for robust in vitro enzymatic assays and in silico molecular docking to fully characterize the inhibitory potential of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory activity of benzenesulfonamides against carbonic anhydrases is predicated on a highly specific interaction within the enzyme's active site. The deprotonated sulfonamide group (SO₂NH⁻) acts as a potent zinc-binding group. It coordinates directly to the Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for the catalytic hydration of carbon dioxide.[4] This binding mimics the transition state of the native reaction, resulting in potent and stable inhibition. The aryl scaffold of the benzenesulfonamide and its substituents, such as the 4-amino and N-(3-methoxyphenyl) groups, extend into adjacent hydrophilic and hydrophobic pockets of the active site, influencing the compound's affinity and isoform selectivity.[5][6]

cluster_0 CA Active Site cluster_1 Inhibitor Binding cluster_2 Zn Zn(II) Ion H2O OH⁻/H₂O Zn->H2O Catalytically Essential His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Zn2 Zn(II) Ion Inhibitor Sulfonamide (R-SO₂NH⁻) Zn2->Inhibitor Displaces H₂O, Blocks Activity His4 His His4->Zn2 His5 His His5->Zn2 His6 His His6->Zn2 CO2 CO₂ CO2->H2O Hydration CO2_blocked CO₂ blocked_label X

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Quantitative Data: Comparative Inhibitory Activity

While specific inhibition data for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is not broadly documented, the inhibitory potential can be contextualized by examining structurally related benzenesulfonamides. The inhibition constant (Kᵢ) is a measure of inhibitor potency; a lower Kᵢ value signifies a more potent inhibitor. The following table presents Kᵢ values for the clinically used inhibitor Acetazolamide (AZA) and other relevant sulfonamides against key human carbonic anhydrase (hCA) isoforms.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AZA) 25012.125.75.7
4-Aminobenzenesulfonamide 18001504589
Benzenesulfonamide Derivative 15 725.73.36.680.5
Hydrazonobenzenesulfonamide 7 18.51.7515.412.3

Note: Data is compiled from multiple sources for illustrative purposes.[7][8] The efficacy of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide must be determined empirically using the protocols outlined below.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition by p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This colorimetric assay is a widely used method for screening CA inhibitors.[1][9] It leverages the enzyme's promiscuous esterase activity, where it catalyzes the hydrolysis of a colorless substrate, p-NPA, into a yellow product, p-nitrophenol (p-NP), which can be quantified by measuring absorbance at 405 nm.[1][10]

A. Principle The rate of p-NP formation is directly proportional to CA activity. The presence of an inhibitor, such as 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, will decrease the reaction rate.

B. Materials

  • Recombinant human Carbonic Anhydrase (e.g., hCA II, hCA IX)

  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (Test Inhibitor)

  • Acetazolamide (Positive Control Inhibitor)

  • p-Nitrophenyl Acetate (p-NPA) substrate

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer capable of reading absorbance at 405 nm

C. Reagent Preparation

  • hCA Enzyme Stock: Prepare a 1 mg/mL stock solution of hCA in Assay Buffer. The final working concentration will be approximately 0.2-0.3 µM.[1]

  • Test Inhibitor Stocks: Prepare a 10 mM stock solution of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).

  • p-NPA Substrate Solution: Prepare a 30 mM stock of p-NPA in DMSO. Immediately before use, dilute this stock to 3 mM in Assay Buffer.

D. Assay Procedure

  • Plate Setup: To the wells of a 96-well plate, add 50 µL of Assay Buffer.

  • Inhibitor Addition: Add 1 µL of the serially diluted Test Inhibitor (or control DMSO/Acetazolamide) to the appropriate wells.

  • Enzyme Addition: Add 50 µL of the hCA working solution to all wells except the "No Enzyme" control wells (add 50 µL of Assay Buffer instead).

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.[1]

  • Reaction Initiation: Add 100 µL of the 3 mM p-NPA substrate solution to all wells to start the reaction. The final volume is 200 µL.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 405 nm every 30 seconds for 15-30 minutes.

E. Data Analysis

  • Calculate Reaction Rate (V₀): For each well, plot absorbance vs. time. The initial rate (V₀) is the slope (ΔAbs/min) of the linear portion of this curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Determine IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Acquisition & Analysis P1 Prepare Reagents: - hCA Enzyme - Inhibitor Dilutions - p-NPA Substrate P2 Add Buffer & Inhibitor/Control P1->P2 P3 Add hCA Enzyme P2->P3 P4 Pre-incubate (15 min) P3->P4 P5 Initiate with p-NPA Substrate P4->P5 D1 Kinetic Read: Absorbance @ 405 nm P5->D1 D2 Calculate V₀ (ΔAbs/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Find IC₅₀ D3->D4

Caption: Workflow for the p-NPA based esterase inhibition assay.

Protocol 2: Stopped-Flow Spectrophotometry for CO₂ Hydration Assay

This is the definitive method for measuring the physiological CO₂ hydratase activity of CAs. It is essential for determining true kinetic parameters due to the rapid nature of the reaction.[11][12]

A. Principle The assay rapidly mixes two solutions: (A) enzyme and a pH indicator, and (B) CO₂-saturated water. The enzymatic hydration of CO₂ produces protons, causing a pH decrease. This pH change is monitored by the change in absorbance of the pH indicator.[11] The initial rate of absorbance change is proportional to the enzyme's activity.

B. Materials

  • Stopped-flow spectrophotometer

  • Recombinant human Carbonic Anhydrase

  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (Test Inhibitor)

  • Buffer: 20 mM Tris-H₂SO₄ with 100 µM phenol red, pH 8.3

  • High-purity CO₂ gas

  • Deionized water

  • Ice bath

C. Reagent Preparation

  • CO₂-Saturated Water (Syringe A): Bubble pure CO₂ gas through deionized water in a sealed vessel kept in an ice bath for at least 30 minutes prior to and during the experiment.[13] The CO₂ concentration in saturated water at 4°C is ~77 mM.[11]

  • Enzyme/Indicator Solution (Syringe B): Prepare a solution of hCA enzyme (final concentration in the low nanomolar range) and the test inhibitor at various concentrations in the Buffer.

D. Assay Procedure

  • Instrument Setup: Equilibrate the stopped-flow instrument's sample handling unit to the desired temperature (e.g., 25°C).

  • Syringe Loading: Load one syringe with the ice-cold CO₂-saturated water (Syringe A). Load the other syringe with the enzyme/inhibitor solution (Syringe B), which has been pre-incubated for at least 15 minutes at room temperature.[11]

  • Measurement: Initiate the rapid mixing ("shot"). The instrument will record the change in absorbance of phenol red over time (e.g., at 570 nm).[13]

  • Data Collection: Collect data for a sufficient duration to capture the initial linear phase of the reaction. Perform multiple shots (3-5) for each inhibitor concentration and average the results.

  • Controls:

    • Uncatalyzed Rate: Perform shots without any enzyme to measure the background CO₂ hydration rate.

    • Maximal Rate: Perform shots with the enzyme but without any inhibitor.

E. Data Analysis

  • Determine Initial Rates: Calculate the initial slope of the absorbance vs. time curve for the catalyzed and uncatalyzed reactions.

  • Calculate Enzyme Activity: The true initial enzyme-catalyzed rate is the slope of the catalyzed reaction minus the slope of the uncatalyzed reaction.

  • Calculate Inhibition: Determine IC₅₀ and Kᵢ values by analyzing the rates at different inhibitor concentrations, as described in Protocol 1.

cluster_prep Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Analysis Prep1 Prepare CO₂-Saturated Water (on ice) SyringeA Syringe A: CO₂ Water Prep1->SyringeA Prep2 Prepare Enzyme + Indicator + Inhibitor Solution SyringeB Syringe B: Enzyme/Inhibitor Prep2->SyringeB Mixer Rapid Mixing Chamber SyringeA->Mixer SyringeB->Mixer Detector Spectrophotometer Detector Mixer->Detector A1 Record Absorbance Change Over Time Detector->A1 A2 Calculate Initial Reaction Rates A1->A2 A3 Determine IC₅₀ / Kᵢ A2->A3

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Protocol 3: In Silico Analysis by Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand (inhibitor) within the active site of a target protein (enzyme), providing crucial insights into the structural basis of inhibition.[14]

A. Principle Computational algorithms are used to explore the conformational space of the ligand within the enzyme's active site, scoring and ranking the poses based on calculated binding energies.

B. Methodology

  • Protein Preparation:

    • Source: Download the X-ray crystal structure of the desired hCA isoform (e.g., hCA II, PDB ID: 6G3V) from the Protein Data Bank (PDB).[14][15]

    • Processing: Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and performing energy minimization to relieve steric clashes.[14]

    • Grid Generation: Define the active site by generating a receptor grid centered on the catalytic zinc ion.

  • Ligand Preparation:

    • Structure Generation: Build the 3D structure of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Processing: Prepare the ligand structure by generating possible ionization states at physiological pH, assigning correct bond orders, adding hydrogens, and performing energy minimization using a suitable force field (e.g., OPLS).

  • Docking Simulation:

    • Execution: Run the docking algorithm (e.g., Glide, AutoDock Vina) to place the prepared ligand into the receptor grid. The software will generate multiple binding poses.

    • Scoring: The poses are scored based on a function that estimates the free energy of binding. Lower scores typically indicate more favorable binding.

  • Analysis of Results:

    • Best Pose Selection: Identify the highest-ranking (lowest energy) docking pose.

    • Interaction Analysis: Visualize the predicted binding mode to identify key molecular interactions, such as the coordination of the sulfonamide group with the Zn(II) ion and hydrogen bonds or hydrophobic interactions between the inhibitor's tail and active site residues (e.g., Thr199, Pro201).[14][15]

PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP 3. Prepare Protein (Add H, Remove H₂O) PDB->PrepP Ligand 2. Generate Ligand Structure (Inhibitor) PrepL 4. Prepare Ligand (Energy Minimization) Ligand->PrepL Dock 5. Run Docking Simulation (e.g., Glide, AutoDock) PrepP->Dock PrepL->Dock Analyze 6. Analyze Results Dock->Analyze Pose Binding Pose Visualization Analyze->Pose Score Docking Score (Binding Energy) Analyze->Score

Caption: General workflow for a molecular docking study.

References

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  • BenchChem. (2025). Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition. BenchChem.
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  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
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  • ACS Publications. The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
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  • MDPI. (2026).
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  • ACS Publications.
  • National Institutes of Health (NIH). (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • Bioinformation. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands.
  • National Institutes of Health (NIH). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands.
  • National Institutes of Health (NIH). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach.
  • BenchChem. (2025). Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition. BenchChem.
  • ResearchGate. (2025). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives.
  • PubMed Central (PMC). (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors.
  • ResearchGate. (2025). Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II.
  • Evidentic. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264).
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  • Frontiers. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Brazilian Journal of Science. (2024).

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Application Notes and Protocols: Synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and its derivatives. This document outlines the scientific rationale, a detailed step-by-step protocol, and critical considerations for the successful synthesis of this important class of sulfonamides.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their journey began with the discovery of their antibacterial properties, revolutionizing the treatment of bacterial infections.[1][2] The versatility of the sulfonamide functional group (SO₂NH₂) allows it to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with various biological targets.[3] This has led to the development of sulfonamide-containing drugs with diverse pharmacological activities, including diuretics, hypoglycemics, anti-inflammatory agents, and inhibitors of enzymes like carbonic anhydrase.[1][4][5]

The target molecule, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, and its derivatives are of significant interest in drug discovery. The presence of the 4-amino group is a classic feature of many antibacterial sulfonamides, while the N-(3-methoxyphenyl) moiety allows for further structural modifications to modulate pharmacokinetic and pharmacodynamic properties. Understanding the synthesis of this core structure is fundamental for the exploration of new chemical entities in this class.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is typically achieved through a well-established multi-step sequence. This approach ensures high yields and purity of the final product. The overall workflow involves the protection of a reactive functional group, introduction of the sulfonyl chloride moiety, formation of the sulfonamide bond, and subsequent deprotection.

Synthesis_Workflow Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation Acetanilide->Chlorosulfonation Chlorosulfonic acid PABS_Cl 4-Acetamidobenzenesulfonyl chloride Chlorosulfonation->PABS_Cl Condensation Condensation with 3-Methoxyaniline PABS_Cl->Condensation Protected_Product N-(4-(N-(3-methoxyphenyl)sulfamoyl) phenyl)acetamide Condensation->Protected_Product Pyridine (base) Hydrolysis Acidic Hydrolysis (Deprotection) Protected_Product->Hydrolysis aq. HCl, heat Final_Product 4-amino-N-(3-methoxyphenyl) benzenesulfonamide Hydrolysis->Final_Product

Caption: Overall synthetic workflow for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Mechanism and Scientific Rationale

A thorough understanding of the underlying chemical principles of each synthetic step is crucial for troubleshooting and optimization.

Step 1: Protection of the Amino Group of Aniline

The synthesis commences with the protection of the amino group of aniline as an acetamide (acetanilide). This is a critical step because the free amino group of aniline would otherwise react with chlorosulfonic acid in the subsequent step, leading to undesired side products.[6] The acetyl group is an effective protecting group as it is stable under the conditions of chlorosulfonation and can be readily removed later in the synthesis.

Step 2: Electrophilic Aromatic Substitution: Chlorosulfonation

The core of this synthesis is the chlorosulfonation of acetanilide.[7][8][9] In this electrophilic aromatic substitution reaction, chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺). The acetamido group is an ortho, para-directing group. Due to steric hindrance from the bulky acetamido group, the substitution occurs predominantly at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[7]

Step 3: Nucleophilic Acyl Substitution: Sulfonamide Bond Formation

The newly synthesized 4-acetamidobenzenesulfonyl chloride is a reactive intermediate. The sulfur atom is highly electrophilic and readily undergoes nucleophilic attack by the amino group of 3-methoxyaniline. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is formed as a byproduct.[8][9] This drives the reaction to completion.

Step 4: Deprotection to Yield the Final Product

The final step is the deprotection of the acetamido group to reveal the primary amino group. This is typically achieved by acid-catalyzed hydrolysis, for instance, by heating the protected intermediate in the presence of aqueous hydrochloric acid.[10] This step must be carefully controlled to avoid any potential degradation of the desired product.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )PuritySupplier
AcetanilideC₈H₉NO135.16≥98%Sigma-Aldrich
Chlorosulfonic AcidClSO₃H116.52≥99%Sigma-Aldrich
3-MethoxyanilineC₇H₉NO123.15≥98%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric AcidHCl36.4637% (w/w)Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%VWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexaneC₆H₁₄86.18ACS GradeVWR

Protocol:

Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add acetanilide (13.5 g, 0.1 mol).

  • Cool the flask in an ice-water bath.

  • Slowly add chlorosulfonic acid (40 mL, 0.6 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in a water bath at 70-80°C for 30 minutes to complete the reaction.[7]

  • Carefully pour the cooled reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker with constant stirring.

  • The white precipitate of 4-acetamidobenzenesulfonyl chloride will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator over anhydrous calcium chloride. The crude product can be used directly in the next step.

Part 2: Synthesis of N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)acetamide

  • In a 250 mL round-bottom flask, dissolve the crude 4-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • Add pyridine (8.7 mL, 0.11 mol) to the solution.

  • To this mixture, add a solution of 3-methoxyaniline (12.3 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)acetamide.

Part 3: Synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

  • In a 250 mL round-bottom flask, suspend the purified N-(4-(N-(3-methoxyphenyl)sulfamoyl)phenyl)acetamide (0.08 mol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).

  • Heat the mixture under reflux for 4-6 hours.[10]

  • Monitor the completion of the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (150 g).

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitate of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide will form.

  • Collect the solid by vacuum filtration, wash it with cold water, and dry it.

  • Recrystallize the final product from ethanol to obtain pure crystals.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-amino-N-(3-methoxyphenyl)benzenesulfonamideC₁₃H₁₄N₂O₃S278.33~250-252White to off-white solid

Note: The melting point is an expected range and should be confirmed experimentally.[11]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the amine protons, and the sulfonamide proton.

  • ¹³C NMR: The carbon NMR will confirm the presence of all the unique carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide, S=O stretching, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in chlorosulfonationIncomplete reaction; hydrolysis of the sulfonyl chloride.Ensure anhydrous conditions; extend reaction time or slightly increase temperature; pour onto ice quickly.
Formation of multiple products in sulfonamide couplingReaction of di-substituted amine; side reactions with pyridine.Use a non-nucleophilic base like triethylamine; control the stoichiometry of reactants carefully.
Incomplete deprotectionInsufficient acid or heating time.Increase the concentration of HCl or prolong the reflux time; monitor closely with TLC.
Product decomposition during deprotectionHarsh acidic conditions.Use a milder acid or lower the reaction temperature and extend the reaction time.

Safety Precautions

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Pyridine is a flammable and toxic liquid. Handle it in a fume hood.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a robust and reproducible process that provides access to a valuable scaffold for medicinal chemistry research. By understanding the underlying principles and carefully following the detailed protocol, researchers can successfully synthesize this and related derivatives for further biological evaluation. The versatility of this synthetic route allows for the introduction of various substituents on both the aniline and benzenesulfonamide rings, enabling the generation of diverse chemical libraries for drug discovery programs.

References

  • Ovung, A., & Joute, K. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 149-155.
  • Shaikh, R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216.
  • Li, J., et al. (2024).
  • Le, V., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9178–9182.
  • Hassan, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103429.
  • BenchChem. (n.d.). A Structural Showdown: 4-Amino-3-methoxybenzenesulfonamide and Its Analogs in Biological Inhibition. BenchChem.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Navigating the Bioactivity of 4-Amino-3-methoxybenzenesulfonamide Derivatives: An In Vitro Perspective. BenchChem.
  • Taylor, C., et al. (2024). Structural Comparison of Three N-(4-Methoxyphenyl)
  • EVETECH. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. EVETECH.
  • Orentas, E., & Maulide, N. (2018). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 83(15), 7735–7747.
  • Tumosienė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(19), 3469.
  • University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Missouri-St. Louis Department of Chemistry.
  • Shruthi Keerthi, D., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 9(5), 235-240.
  • ChemicalBook. (n.d.). 4-amino-N-(3-methylphenyl)benzenesulfonamide synthesis. ChemicalBook.
  • Shruthi Keerthi, D., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(01).
  • Sigma-Aldrich. (n.d.). 4-Amino-N-(3-methoxypropyl)benzenesulfonamide. Sigma-Aldrich.
  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Chegg.com.
  • Cayman Chemical. (2022).
  • Shruthi Keerthi, D., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
  • Chemsrc. (n.d.). 4-Acetamidobenzenesulfonamide. Chemsrc.
  • Human Metabolome Database. (2021). Showing metabocard for 4-Acetamidobenzenesulfonamide (HMDB0246327). HMDB.
  • Cayman Chemical. (2025).

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Application Notes and Protocols for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold in Oncology

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. In oncology, derivatives of this scaffold have garnered significant attention for their ability to selectively target enzymatic and signaling pathways that are crucial for tumor growth and survival. While direct and extensive research on 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is not widely documented in publicly available literature, its structural analogs and the broader class of benzenesulfonamides are the subject of intensive investigation in cancer research.[1][2][3] This guide will, therefore, focus on the established applications and mechanistic insights derived from closely related benzenesulfonamide derivatives, providing a robust framework for investigating the potential of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide as a novel anti-cancer agent.

The primary mechanism through which many benzenesulfonamide derivatives exert their anti-tumor effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4] These enzymes are overexpressed in a variety of solid tumors and play a critical role in regulating intra- and extracellular pH, thereby promoting tumor cell proliferation, survival, and metastasis, especially in hypoxic environments.[4] By inhibiting these enzymes, benzenesulfonamide-based compounds can disrupt tumor pH regulation, leading to apoptosis and sensitization to conventional chemotherapies.[4]

Beyond carbonic anhydrase inhibition, other benzenesulfonamide derivatives have been shown to target different key players in cancer progression, including the Wnt/β-catenin signaling pathway, tubulin polymerization, and receptor tyrosine kinases.[2][5][6] This multifaceted targeting capability underscores the versatility of the benzenesulfonamide scaffold in developing novel cancer therapeutics.

This document provides a comprehensive overview of the prevailing mechanisms of action for benzenesulfonamide derivatives in cancer and offers detailed protocols for the evaluation of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide's potential anti-cancer activities.

Part 1: Key Mechanistic Insights from Structurally Related Benzenesulfonamides

Carbonic Anhydrase Inhibition: A Primary Anti-Cancer Strategy

The most extensively studied anti-cancer mechanism of benzenesulfonamides is their inhibition of carbonic anhydrases.

  • Role of CA IX and CA XII in Cancer: In hypoxic solid tumors, the expression of transmembrane CA isoforms IX and XII is significantly upregulated.[4] These enzymes are crucial for maintaining a neutral intracellular pH while contributing to an acidic tumor microenvironment. This pH gradient favors tumor growth, invasion, and resistance to therapy.[4]

  • Mechanism of Inhibition: The primary sulfonamide moiety (-SO₂NH₂) of benzenesulfonamide derivatives is key to their inhibitory activity. It coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic function. The substituents on the benzene ring and the sulfonamide nitrogen influence the potency and isoform selectivity of the inhibitor.

Caption: Proposed mechanism of carbonic anhydrase inhibition in cancer cells.

Modulation of Other Oncogenic Pathways

Research into diverse benzenesulfonamide derivatives has revealed their capacity to interfere with other critical cancer-related pathways:

  • Wnt/β-catenin Signaling: Certain benzenesulfonamide derivatives have been identified as dual inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway.[5] This pathway is aberrantly activated in many cancers, leading to the transcription of genes that drive proliferation and maintain a cancer stem cell phenotype.

  • Tubulin Polymerization: The microtubule network is a validated target for anti-cancer drugs. Some novel sulfanilamide hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Benzenesulfonamide analogs have been investigated as inhibitors of RTKs, such as the tropomyosin receptor kinase A (TrkA), which are often overexpressed or mutated in various cancers, including glioblastoma.[6]

Part 2: Experimental Protocols for Evaluating Anti-Cancer Activity

The following protocols provide a framework for assessing the potential of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide in cancer research.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potential of the test compound against purified CA isoforms.

Principle: This assay is based on the esterase activity of carbonic anhydrase, which can be measured by the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII)

  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acetazolamide in DMSO.

  • In a 96-well plate, add Tris-HCl buffer.

  • Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO) and a positive control (acetazolamide).

  • Add the purified CA enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the p-NPA substrate.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of p-NPA hydrolysis for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, U-87 for glioblastoma)[7]

  • Complete cell culture medium

  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (Test Compound)

  • Doxorubicin or Cisplatin (Positive Control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 24, 48, or 72 hours. Include vehicle control and positive control wells.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol determines if the observed cytotoxicity is due to apoptosis.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Cancer cell lines

  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (Test Compound)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at its EC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis by Flow Cytometry

This assay determines if the test compound induces cell cycle arrest.

Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (Test Compound)

  • Ethanol (70%, ice-cold)

  • Propidium iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the aforementioned protocols should be summarized for clear interpretation and comparison.

Assay Parameter Test Compound Positive Control Cancer Cell Line
CA Inhibition IC₅₀ (nM) vs. CA IXExperimental ValueAcetazolamide IC₅₀-
IC₅₀ (nM) vs. CA XIIExperimental ValueAcetazolamide IC₅₀-
Cell Viability EC₅₀ (µM) at 48hExperimental ValueDoxorubicin EC₅₀MDA-MB-231
EC₅₀ (µM) at 48hExperimental ValueCisplatin EC₅₀U-87
Apoptosis % Apoptotic CellsExperimental ValueStaurosporineMDA-MB-231
Cell Cycle % G2/M ArrestExperimental ValueNocodazoleMDA-MB-231

Conclusion and Future Directions

While specific data on 4-amino-N-(3-methoxyphenyl)benzenesulfonamide in cancer research is limited, the extensive studies on its structural analogs provide a strong rationale for its investigation as a potential anti-cancer agent. The primary hypothesized mechanism of action is the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. The protocols detailed in this guide provide a robust starting point for characterizing the anti-cancer efficacy of this compound. Future studies could expand to include in vivo xenograft models to assess anti-tumor activity in a physiological context, as well as detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Benzenesulfonamide derivatives and pharmaceutical composition thereof. (2011). Google Patents.
  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Interaction of benzenesulfonamide derivatives with Smyd3 using a theoretical model. (2024). Brazilian Journal of Science. Retrieved January 17, 2026, from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Design and Antiproliferative Evaluation of Novel Sulfanilamide Derivatives as Potential Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: Computational Docking of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Benzenesulfonamide Derivative

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The specific compound, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, and its analogs have garnered significant interest due to their potential to interact with and modulate the activity of key physiological enzymes.[1] This has opened promising avenues for drug discovery in various domains, including oncology and inflammation.

Derivatives of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide have demonstrated potent and selective inhibitory activity against enzymes such as 12-lipoxygenase (12-LOX), a critical player in inflammatory pathways and platelet aggregation.[2][3][4] Furthermore, the broader class of benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), with particular relevance to tumor-associated isoforms like CA IX and CA XII that are implicated in cancer cell survival and proliferation.[5][6][7][8]

This guide provides a comprehensive, in-depth protocol for the computational docking of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide with two representative and therapeutically relevant protein targets: Human Carbonic Anhydrase II (hCA II) and Human 12-Lipoxygenase (12-LOX) . This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from target selection and preparation to ligand docking and insightful post-simulation analysis.

I. Foundational Principles: The 'Why' Behind the 'How'

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the principles that govern this process is paramount for conducting meaningful and reproducible in silico experiments.

A. The Logic of Target Selection

The choice of target proteins is the most critical step in a docking study. For 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, the selection of hCA II and 12-LOX is based on a strong scientific rationale:

  • Human Carbonic Anhydrase II (hCA II): As a well-characterized and ubiquitous isoform, hCA II serves as an excellent model for studying the fundamental interactions of benzenesulfonamides with the carbonic anhydrase family.[6][8] Its active site is highly conserved among the different isoforms, and a wealth of structural data is available in the Protein Data Bank (PDB).

  • Human 12-Lipoxygenase (12-LOX): The demonstrated activity of structurally similar compounds against 12-LOX makes it a compelling target for investigating the potential anti-inflammatory or anti-thrombotic properties of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.[3][4]

B. The Imperative of Structural Integrity: Protein and Ligand Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. Both the protein and the ligand must be meticulously prepared to ensure they are in a chemically correct and energetically favorable state.

  • Protein Preparation: This involves the removal of non-essential molecules (e.g., water, co-solvents), the addition of hydrogen atoms (which are often absent in crystallographic structures), the assignment of correct bond orders and protonation states of amino acid residues, and energy minimization to relieve any steric clashes.

  • Ligand Preparation: The 2D structure of the ligand must be converted into a 3D conformation. This includes generating a low-energy conformer, assigning correct atom types and partial charges, and defining rotatable bonds.

II. Experimental Workflow: A Step-by-Step Guide

This section details the step-by-step protocol for docking 4-amino-N-(3-methoxyphenyl)benzenesulfonamide against hCA II and 12-LOX using widely accessible and validated computational tools.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Target_Selection Target Selection (hCA II & 12-LOX) Protein_Preparation Protein Preparation (PDB Structures) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Preparation (4-amino-N-(3-methoxyphenyl)benzenesulfonamide) Docking_Simulation Docking Simulation (AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Generation Grid Box Generation Protein_Preparation->Grid_Generation Grid_Generation->Docking_Simulation Pose_Analysis Pose Analysis (Binding Affinity & RMSD) Docking_Simulation->Pose_Analysis Interaction_Visualization Interaction Visualization (PyMOL) Pose_Analysis->Interaction_Visualization Data_Interpretation Data Interpretation & Reporting Interaction_Visualization->Data_Interpretation

Caption: Overall workflow for the computational docking of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

A. Software and Resource Requirements
Software/ResourcePurpose
RCSB Protein Data Bank (PDB) Source for protein crystal structures.
PubChem Source for ligand 2D structure.
PyMOL Molecular visualization.
AutoDock Tools (ADT) Protein and ligand preparation, grid box setup.
AutoDock Vina Molecular docking engine.
B. Protocol: Docking with Human Carbonic Anhydrase II (hCA II)

1. Target Preparation:

  • Download the Protein Structure: Navigate to the RCSB PDB database ([Link]) and download the crystal structure of human carbonic anhydrase II. A suitable entry is PDB ID: 1CA2 , which is a refined structure at 2.0 Å resolution.[9]

  • Prepare the Protein using AutoDock Tools (ADT):

    • Open the downloaded PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions, except for the essential Zinc ion in the active site.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the .pdbqt format.

2. Ligand Preparation:

  • Obtain the Ligand Structure: Search for "4-amino-N-(3-methoxyphenyl)benzenesulfonamide" in the PubChem database ([Link]) and download the 2D structure in SDF format.

  • Prepare the Ligand using a suitable tool (e.g., PRODRG server or similar):

    • Convert the 2D SDF file to a 3D structure.

    • Perform energy minimization.

    • Save the ligand in the .pdbqt format, which will include information on rotatable bonds and atom types.

3. Grid Generation:

  • Define the Binding Site: In ADT, load the prepared protein (hCA II). The binding site is centered around the catalytic Zinc ion.

  • Set up the Grid Box: Use the Grid Box tool in ADT to define a search space that encompasses the entire active site. A grid box size of approximately 25 x 25 x 25 Å is a good starting point. The center of the grid should be the coordinates of the Zinc ion.

4. Docking Simulation with AutoDock Vina:

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run the Docking Simulation: Execute AutoDock Vina from the command line:

C. Protocol: Docking with Human 12-Lipoxygenase (12-LOX)

1. Target Preparation:

  • Download the Protein Structure: From the RCSB PDB, download a suitable structure of human 12-lipoxygenase. A recent high-resolution structure is PDB ID: 8GHC .[10]

  • Prepare the Protein using ADT: Follow the same steps as for hCA II, ensuring to remove any co-crystallized inhibitors.

2. Ligand Preparation:

  • The prepared ligand file for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide from the previous protocol can be reused.

3. Grid Generation:

  • Define the Binding Site: The active site of 12-LOX is a deep channel leading to the catalytic iron atom. Identify the key residues lining this channel to define the center of your grid box.

  • Set up the Grid Box: Create a grid box that encompasses this binding channel.

4. Docking Simulation with AutoDock Vina:

  • Create a Configuration File: Similar to the hCA II protocol, create a conf.txt file with the appropriate receptor and grid parameters for 12-LOX.

  • Run the Docking Simulation: Execute the Vina command as before.

III. Data Analysis and Interpretation: From Numbers to Insights

G cluster_input Docking Output cluster_analysis Post-Docking Analysis cluster_output Scientific Insights Docking_Poses Docking Poses (output.pdbqt) Lowest_Energy_Pose Identify Lowest Energy Pose Docking_Poses->Lowest_Energy_Pose Binding_Energies Binding Energies (log.txt) Binding_Energies->Lowest_Energy_Pose Interaction_Analysis Analyze Key Interactions (H-bonds, hydrophobic, etc.) Lowest_Energy_Pose->Interaction_Analysis Visualization Visualize in PyMOL Interaction_Analysis->Visualization Binding_Mode_Hypothesis Binding Mode Hypothesis Visualization->Binding_Mode_Hypothesis SAR_Insights Structure-Activity Relationship (SAR) Insights Binding_Mode_Hypothesis->SAR_Insights

Caption: Post-docking analysis workflow.

A. Quantitative Analysis: Binding Affinity and Pose Selection

AutoDock Vina provides a ranked list of binding poses for the ligand, along with their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Target ProteinBest Binding Affinity (kcal/mol) - Hypothetical
hCA II -8.5
12-LOX -9.2
Note: The binding affinity values presented here are for illustrative purposes and will vary based on the actual docking simulation.
B. Qualitative Analysis: Visualization of Interactions

The most insightful part of a docking study is the visualization of the protein-ligand interactions. This is where the 3D context of the binding mode is revealed.

Visualization Protocol using PyMOL:

  • Load Structures: Open PyMOL and load the prepared protein (.pdbqt) and the output file from Vina containing the docked poses (output.pdbqt).

  • Select the Best Pose: From the output file, select the first (lowest energy) model.

  • Visualize the Binding Site:

    • Display the protein as a cartoon and the ligand as sticks.

    • Select and show the amino acid residues within a 5 Å radius of the ligand.

    • Use the "find polar contacts" command to identify potential hydrogen bonds.

  • Generate High-Quality Images: Create images that clearly depict the key interactions between 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and the active site residues of hCA II and 12-LOX.

Expected Interactions with hCA II:

  • The sulfonamide group is expected to coordinate with the active site Zinc ion.

  • The amino group and the methoxy group on the phenyl rings may form hydrogen bonds with nearby amino acid residues.

Expected Interactions with 12-LOX:

  • The ligand is likely to occupy the hydrophobic substrate-binding channel.

  • The polar groups of the ligand may form hydrogen bonds with residues at the entrance or within the channel.

IV. Trustworthiness and Self-Validation

To ensure the reliability of the docking results, it is crucial to perform validation steps:

  • Redocking: If a co-crystallized ligand is available for the target protein, a redocking experiment should be performed. This involves docking the native ligand back into the active site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates the docking protocol.

  • Comparison with Known Inhibitors: Compare the docking score and binding mode of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide with those of known inhibitors of hCA II and 12-LOX. This provides a benchmark for assessing the potential potency of the compound.

V. Conclusion and Future Directions

This guide has provided a detailed and scientifically grounded protocol for the computational docking of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide with two key therapeutic targets. The results from these in silico experiments can provide valuable insights into the potential binding modes and inhibitory activities of this compound, thereby guiding further experimental validation and lead optimization efforts in drug discovery. Future work could involve molecular dynamics simulations to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the protein-ligand interactions.

VI. References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(36), 14462-14467. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(12), 2843-2850. [Link]

  • Giel-Pietraszuk, M., Sławiński, J., & Pogorzelska, A. (2019). Novel benzenesulfonamides as carbonic anhydrase inhibitors. Molecules, 24(12), 2273. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181. [Link]

  • Eriksson, A. E., Jones, T. A., & Liljas, A. (1988). Refined structure of human carbonic anhydrase II at 2.0 Å resolution. Proteins: Structure, Function, and Bioinformatics, 4(4), 274-282. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Mobbs, J. I., et al. (2023). Cryo-EM structures of human arachidonate 12S-lipoxygenase bound to endogenous and exogenous inhibitors. Blood, The Journal of the American Society of Hematology, 142(14), 1233-1244. [Link]

  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • van Aalten, D. M. F., Bywater, R., Findlay, J. B. C., Hendlich, M., Hooft, R. W. W., & Vriend, G. (1996). PRODRG, a program for generating molecular topologies and unique molecular descriptors from coordinates of small molecules. Journal of computer-aided molecular design, 10(3), 255-262. [Link]

  • Holinstat, M. (2017). 12-Lipoxygenase, a new therapeutic target for anti-thrombotic therapy. Current opinion in hematology, 24(6), 516-522. [Link]

  • Dobrian, A. D., et al. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 115-131. [Link]

  • Haapasalo, J., & Parkkila, S. (2020). The expression of carbonic anhydrases II, IX and XII in brain tumors. Cancers, 12(7), 1723. [Link]

  • Kenyon, V., & Holinstat, M. (2014). Synthesis and structure–activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl) amino) benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(2), 495-506. [Link]

  • Werz, O., et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. European journal of medicinal chemistry, 156, 816-832. [Link]

  • Dudutienė, V., et al. (2014). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 19(11), 17870-17890. [Link]

  • Matulis, D., et al. (2005). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Bioorganic & medicinal chemistry, 13(6), 2315-2323. [Link]

  • PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.[Link]

  • Di Vaira, M., et al. (2010). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important sulfonamide intermediate. Here, you will find answers to common questions and solutions to specific problems you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Q1: What is the most reliable synthetic route for preparing 4-amino-N-(3-methoxyphenyl)benzenesulfonamide?

A1: The most common and reliable method is a multi-step synthesis starting from acetanilide. This route involves three key stages:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of acetanilide to produce p-acetamidobenzenesulfonyl chloride. The acetamido group protects the amine and acts as a para-directing group.[1][2]

  • Sulfonamide Bond Formation: Reaction of the resulting sulfonyl chloride with 3-methoxyaniline to form the protected intermediate, 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide.[3]

  • Deprotection: Acid- or base-catalyzed hydrolysis of the acetamido group to yield the final product, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.[4]

This pathway is generally preferred because the starting materials are readily available, and the protection strategy prevents common side reactions like polymerization.[5]

Q2: Why is it necessary to protect the amino group of aniline before chlorosulfonation?

A2: Protecting the amino group, typically by converting aniline to acetanilide, is a critical step for two primary reasons. First, the unprotected amino group is a nucleophile that can react with the newly formed sulfonyl chloride group of another molecule, leading to the formation of unwanted polymeric byproducts and significantly reducing the yield of the desired monomeric sulfonyl chloride.[5] Second, the amino group in aniline would be protonated under the strongly acidic conditions of chlorosulfonation, forming anilinium ion. This positively charged group is a meta-director and deactivates the aromatic ring, which would lead to the wrong isomer and a slower reaction rate.

Q3: Can I use 4-nitrobenzenesulfonyl chloride instead of starting from acetanilide?

A3: Yes, an alternative route involves reacting 4-nitrobenzenesulfonyl chloride with 3-methoxyaniline, followed by the reduction of the nitro group to an amine. This method can be effective, but the reduction step often requires specific catalysts (e.g., Sn/HCl, H₂/Pd-C) and careful control of reaction conditions to avoid over-reduction or side reactions. The choice between the acetanilide and nitro routes often depends on the availability of starting materials and the specific capabilities of your lab.

Q4: What are the most critical factors for maximizing the overall yield?

A4: Maximizing yield requires careful attention to several factors throughout the synthesis:

  • Moisture Control: The intermediate, p-acetamidobenzenesulfonyl chloride, is highly sensitive to moisture and can readily hydrolyze back to the sulfonic acid, which will not react with the amine.[6] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere is crucial.

  • Temperature Management: The chlorosulfonation reaction is exothermic and should be controlled by cooling.[1] Conversely, the subsequent sulfonamide formation and hydrolysis steps may require heating to ensure complete reaction.

  • Stoichiometry and Base Selection: In the sulfonamide formation step, using at least one equivalent of a non-nucleophilic base (like pyridine or triethylamine) is essential to neutralize the HCl generated, which would otherwise protonate the amine and halt the reaction.[3][6]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Issue 1: Low Yield of p-Acetamidobenzenesulfonyl Chloride (Step 1)

Observed Problem Potential Cause Recommended Solution
Reaction mixture becomes thick and difficult to stir. Incomplete reaction or precipitation of starting material.Ensure the acetanilide is fully dissolved before proceeding. The reaction may require gentle heating (e.g., 70-80°C) to go to completion after the initial exothermic phase.[1]
Final isolated product is a sticky solid instead of a crystalline powder. Presence of residual chlorosulfonic acid or hydrolysis of the product.The reaction mixture must be poured onto crushed ice with extreme caution to quench the reaction and precipitate the product.[1] Ensure the product is thoroughly washed with cold water to remove acids.
Yield is significantly below expectations. Hydrolysis of the sulfonyl chloride due to moisture.Use thoroughly dried glassware and anhydrous conditions. Work quickly during isolation and use the crude, dry product immediately in the next step to minimize exposure to atmospheric moisture.[6]

Issue 2: Poor Conversion to 4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide (Step 2)

Observed Problem Potential Cause Recommended Solution
TLC analysis shows significant unreacted 3-methoxyaniline. Insufficiently reactive sulfonyl chloride (likely hydrolyzed).Ensure the p-acetamidobenzenesulfonyl chloride used was dry and freshly prepared.
Inadequate base. The HCl byproduct protonates the amine, rendering it non-nucleophilic.Use at least one equivalent of a suitable base like pyridine or triethylamine. For less reactive amines, a stronger, non-nucleophilic base may be needed.[6]
Multiple unexpected spots on TLC plate. Side reactions due to elevated temperatures.Add the sulfonyl chloride solution to the amine solution slowly and at a controlled, lower temperature to manage the exothermicity of the reaction.

Issue 3: Incomplete Hydrolysis or Product Degradation (Step 3)

Observed Problem Potential Cause Recommended Solution
TLC or NMR indicates the presence of the acetylated intermediate in the final product. Incomplete hydrolysis. Reaction time or temperature was insufficient.Increase the reflux time or the concentration of the acid/base catalyst. Monitor the reaction by TLC until the starting material is fully consumed.[7]
Product appears dark or discolored. Degradation of the product, possibly due to harsh hydrolysis conditions.While strong acid or base is needed, prolonged exposure at high temperatures can cause degradation. Use moderate conditions (e.g., refluxing with 3M HCl) and monitor closely. Sulfonamides can be more stable in neutral to alkaline solutions post-hydrolysis.[8]
Difficulty isolating the final product after neutralization. Incorrect pH for precipitation.The free amine product is precipitated by carefully neutralizing the acidic reaction mixture with a base (e.g., sodium bicarbonate).[7] Check the pH to ensure you are at the isoelectric point for maximum precipitation.

Part 3: Experimental Protocols & Data

Workflow for Synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Deprotection (Hydrolysis) Acetanilide Acetanilide Step1_Product p-Acetamidobenzenesulfonyl Chloride Acetanilide->Step1_Product  1. Add ClSO3H (excess) at 0-5°C  2. Warm to RT, then heat  3. Quench in ice water Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Step1_Product Step2_Product 4-Acetamido-N-(3-methoxyphenyl)- benzenesulfonamide Step1_Product->Step2_Product  In a suitable solvent (e.g., DCM)  Add base and amine Amine 3-Methoxyaniline Amine->Step2_Product Base Pyridine or Et3N Base->Step2_Product Final_Product 4-Amino-N-(3-methoxyphenyl)- benzenesulfonamide Step2_Product->Final_Product  1. Reflux with acid  2. Cool and neutralize (e.g., NaHCO3)  3. Isolate by filtration Acid Aqueous HCl Acid->Final_Product Troubleshooting_Logic Start Low Overall Yield Step1_Check Analyze Yield of Step 1 (Sulfonyl Chloride) Start->Step1_Check Step2_Check Analyze Yield of Step 2 (Protected Sulfonamide) Start->Step2_Check Step3_Check Analyze Yield of Step 3 (Final Product) Start->Step3_Check Moisture_Issue Problem: Hydrolysis Solution: Use anhydrous conditions. Use intermediate immediately. Step1_Check->Moisture_Issue Low Temp_Issue1 Problem: Incomplete Rxn Solution: Ensure heating step (70-80°C) is completed. Step1_Check->Temp_Issue1 Low Step2_Check->Moisture_Issue Low (due to poor intermediate) Base_Issue Problem: Amine Protonation Solution: Check base (pyridine/Et3N) equivalents and purity. Step2_Check->Base_Issue Low Hydrolysis_Issue Problem: Incomplete Deprotection Solution: Increase reflux time or acid concentration. Monitor by TLC. Step3_Check->Hydrolysis_Issue Low Purification_Issue Problem: Loss during workup Solution: Check neutralization pH. Optimize recrystallization solvent. Step3_Check->Purification_Issue Low

Caption: Decision tree for troubleshooting low yield issues.

References

  • Vertex AI Search. (2024).
  • Taniguchi, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Varma, R. S., et al. (2012).
  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]

  • Bolshan, Y., & Biscoe, M. R. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Wikipedia. (2023). Sulfonamide. [Link]

  • Evotec. (2024). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. [Link]

  • Smith, J. D., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Organic Syntheses. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. [Link]

  • ResearchGate. (2024).
  • University of Missouri-St. Louis. (n.d.). Synthesis of Sulfanilamide. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014).
  • The Royal Society of Chemistry. (n.d.).
  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material.... [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. Here, we provide in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common and straightforward issues that can often be resolved with minor adjustments to your protocol.

Q1: My sulfonamide yield is consistently low. What are the most likely causes?

A1: Low yields in sulfonamide synthesis are a frequent issue, often stemming from a few key factors. The primary culprit is typically the hydrolysis of the sulfonyl chloride starting material.[1][2] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[1][2] Another common reason is the selection of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the amine and the stability of the reactants.[1]

Q2: I'm observing an unexpected side product in my reaction. What could it be?

A2: The most common side product is the sulfonic acid, resulting from the hydrolysis of your sulfonyl chloride.[1][2] If you are using a primary amine, another possibility is the formation of a bis-sulfonated product, where two sulfonyl groups have reacted with the amine.[1] To avoid this, you can try adding the sulfonyl chloride slowly to a solution containing an excess of the primary amine.[1]

Q3: Can I use an aqueous base like sodium hydroxide for my reaction?

A3: While it is possible in some cases under Schotten-Baumann conditions, using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride.[1] For most laboratory-scale syntheses, a non-nucleophilic organic base such as pyridine or triethylamine in an anhydrous organic solvent is the preferred choice to neutralize the HCl byproduct without competing with the amine nucleophile.[1]

Q4: My sulfonyl chloride is old. Can I still use it?

A4: It is highly discouraged. Over time, sulfonyl chlorides can hydrolyze due to exposure to atmospheric moisture.[1] This leads to a lower concentration of the active reagent and will consequently result in lower yields.[1] For reproducible and high-yielding reactions, it is always best to use a fresh or properly stored sulfonyl chloride.[1]

Q5: How do I know when my reaction is complete?

A5: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of your reaction.[3] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of your starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed breakdown of the sulfonamide synthesis workflow, addressing complex problems with step-by-step solutions and scientific explanations.

Troubleshooting Workflow for Sulfonamide Synthesis

The following diagram outlines a systematic approach to troubleshooting common issues in sulfonamide synthesis.

G start Low Yield or Failed Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Impure/Decomposed Starting Materials? check_reagents->reagent_purity check_workup 3. Assess Workup & Purification check_conditions->check_workup Conditions Optimized condition_moisture Moisture Contamination? check_conditions->condition_moisture condition_base Incorrect Base or Base Equivalents? check_conditions->condition_base condition_solvent Inappropriate Solvent? check_conditions->condition_solvent condition_temp Suboptimal Temperature? check_conditions->condition_temp success Successful Synthesis check_workup->success Product Isolated workup_extraction Inefficient Extraction? check_workup->workup_extraction workup_purification Purification Losses? check_workup->workup_purification reagent_solution Solution: - Use fresh reagents. - Check for hydrolysis of  sulfonyl chloride. reagent_purity->reagent_solution

Caption: A systematic workflow for troubleshooting sulfonamide synthesis.

Guide 1: Addressing Low Yields and Reaction Failures

Problem: The reaction has resulted in a very low yield or has failed to produce the desired sulfonamide.

Causality Analysis and Solutions:

  • Hydrolysis of Sulfonyl Chloride: This is the most frequent cause of low yields.[1][2] Sulfonyl chlorides are highly electrophilic and readily react with water to form the corresponding sulfonic acid, which is unreactive towards amines under these conditions.[1][2]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use.[1]

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.[1]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric moisture.[1]

  • Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction.[5] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine and rendering it non-nucleophilic.[5]

    • Solution:

      • Choice of Base: Use a non-nucleophilic organic base like pyridine or triethylamine.[1][5] Pyridine can also act as a nucleophilic catalyst in some cases.[6]

      • Stoichiometry: Use at least one equivalent of the base. For less reactive amines, a slight excess may be beneficial.

  • Suboptimal Solvent: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are commonly used.[5][7] The optimal solvent will depend on the solubility of your specific substrates.

  • Sterically Hindered or Electron-Deficient Amines: If your amine is sterically bulky or has electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the reaction.

    • Solution:

      • Use a Catalyst: 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction, especially with hindered or weakly nucleophilic amines.[8][9][10] DMAP reacts with the sulfonyl chloride to form a highly reactive intermediate.[8]

      • Increase Temperature: Gently heating the reaction may be necessary, but be cautious of potential decomposition of the sulfonyl chloride.[5]

ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, or ACNAprotic, dissolves reactants, and does not compete in the reaction.
Base Pyridine or Triethylamine (≥1 eq.)Neutralizes HCl byproduct without being a competing nucleophile.[1][5]
Catalyst DMAP (catalytic amount)For sterically hindered or electron-deficient amines.[8][9]
Atmosphere Nitrogen or ArgonPrevents hydrolysis of the sulfonyl chloride.[1]
Guide 2: Managing Side Reactions and Purification Challenges

Problem: The reaction produces significant side products, complicating the purification of the desired sulfonamide.

Causality Analysis and Solutions:

  • Bis-sulfonation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product.[1] This is more likely to occur if the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that can react further.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]

      • Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine over the sulfonamide product.[1]

  • Formation of Sulfonic Acid: As discussed previously, this arises from the hydrolysis of the sulfonyl chloride.

    • Solution: Strict adherence to anhydrous conditions is paramount.[1][2]

Purification Strategy: Recrystallization

Recrystallization is often the most effective method for purifying solid sulfonamides.[1] The key is to find a solvent that dissolves the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.[1]

Experimental Protocol for Recrystallization:

  • Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, or mixtures with water) to find an ideal system.[1]

  • Dissolution: In a flask, add a minimal amount of the chosen hot recrystallization solvent to your crude solid, just enough to dissolve it completely with heating and stirring.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Large, pure crystals should form.[1] Do not disturb the flask during this process.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Part 3: Advanced Methodologies and Considerations

Catalysis in Sulfonamide Synthesis: The Role of DMAP

For challenging substrates, such as sterically hindered or electron-poor amines, the use of a nucleophilic catalyst can be highly effective. 4-Dimethylaminopyridine (DMAP) is a superior catalyst compared to pyridine or triethylamine in these cases.[8][10]

G RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Reactive Intermediate [R-SO2-DMAP]⁺Cl⁻ RSO2Cl->Intermediate + DMAP DMAP DMAP Sulfonamide Sulfonamide (R-SO2-NHR') Intermediate->Sulfonamide + Amine (R'-NH2) DMAP_regen DMAP (regenerated) Intermediate->DMAP_regen - DMAP Amine Amine (R'-NH2) HCl HCl

Caption: Catalytic cycle of DMAP in sulfonamide synthesis.

DMAP functions by reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[8] This intermediate is much more susceptible to nucleophilic attack by the amine, even if the amine itself is a weak nucleophile.[8] This catalytic approach can significantly improve reaction rates and yields for difficult transformations.[9][10][11]

References

  • Boulos, M. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Retrieved from [Link]

  • Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61B, 951-960. Retrieved from [Link]

  • Bakavoli, M., et al. (2014). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 842-849. Retrieved from [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the nuanced challenges encountered during sulfonamide synthesis. This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own research.

This guide is structured to provide immediate, actionable solutions to common problems in sulfonamide synthesis, followed by a deeper dive into the foundational principles that govern these reactions.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section is formatted in a direct question-and-answer style to help you quickly identify and solve specific experimental hurdles.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've only recovered my starting amine. What are the most likely causes and how can I fix this?

Answer: Low or non-existent yield in sulfonamide synthesis almost always points to one of three primary culprits: degradation of the sulfonyl chloride, suboptimal reaction conditions, or competing side reactions.

The Scientific Rationale & Solutions:

The most common pathway for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The success of this reaction hinges on the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine.

  • Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and acutely sensitive to moisture.[2] The primary cause of failure is often the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.

    • Causality: Water acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or electronically deactivated.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[2]

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be dispensed via syringe from a septa-sealed bottle.

      • Check Reagent Quality: If possible, test the sulfonyl chloride before use (e.g., by reacting a small amount with a highly nucleophilic amine to confirm activity) or use a freshly opened bottle.

  • Inappropriate Base or Solvent Selection: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[1] The choice of base is critical to avoid unwanted side reactions.

    • Causality: The generated HCl will protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction. A base is required to "scavenge" this acid.

    • Solution: Employ a non-nucleophilic organic base. Pyridine or triethylamine (TEA) are common choices.[2] Pyridine can also serve as the solvent. Avoid bases that can compete with your amine as a nucleophile (e.g., primary or secondary amines).

    BasepKa of Conjugate AcidKey Characteristics
    Pyridine5.2Non-nucleophilic, can be used as a solvent.
    Triethylamine (TEA)10.7Strong, non-nucleophilic, common choice.
    DIPEA10.7Sterically hindered, very low nucleophilicity.
    DMAP9.7Caution: Highly nucleophilic, acts as a catalyst but can form stable acylpyridinium intermediates. Use catalytically, not as a stoichiometric base.
  • Low Amine Nucleophilicity: If the amine is electronically poor (e.g., an aniline with strong electron-withdrawing groups) or sterically hindered, the reaction rate may be extremely slow.

    • Solution:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate.

      • Use a More Forcing Solvent: A higher-boiling point solvent like DMF or DMA can be used, but ensure they are anhydrous.

      • Consider Alternative Methods: For particularly challenging substrates, newer synthetic methods might be necessary, such as those using sulfonyl fluorides with activators or palladium-catalyzed couplings.[3][4]

Below is a general workflow to diagnose low-yield issues.

G start Low / No Yield check_reagents 1. Check Reagent Integrity start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_side_reactions 3. Analyze for Side Products start->check_side_reactions reagent_sulfonyl Is Sulfonyl Chloride fresh? (Hydrolysis to Sulfonic Acid) check_reagents->reagent_sulfonyl reagent_amine Is Amine unprotonated? check_reagents->reagent_amine reagent_solvent Is Solvent Anhydrous? check_reagents->reagent_solvent condition_base Is Base appropriate? (Non-nucleophilic, sufficient eq.) check_conditions->condition_base condition_temp Is Temperature optimal? check_conditions->condition_temp side_bis Bis-sulfonylation of 1° amine? check_side_reactions->side_bis solution_reagent Solution: Use fresh reagents, ensure anhydrous setup. reagent_sulfonyl->solution_reagent No reagent_amine->condition_base No reagent_solvent->solution_reagent No solution_base Solution: Switch to Pyridine/TEA. condition_base->solution_base No solution_temp Solution: Increase temperature or change solvent. condition_temp->solution_temp No solution_bis Solution: Use excess amine or slow addition of sulfonyl chloride. side_bis->solution_bis Yes G cluster_0 Mechanism of Sulfonamide Formation R-NH2 Amine (Nucleophile) Intermediate Tetrahedral Intermediate R-NH2->Intermediate Nucleophilic Attack R'-SO2Cl Sulfonyl Chloride (Electrophile) R'-SO2Cl->Intermediate Product_HCl Sulfonamide + HCl Intermediate->Product_HCl Elimination of Cl- Final_Product Sulfonamide + Base·HCl Product_HCl->Final_Product Acid Scavenging Base Base (e.g., Pyridine) Base->Final_Product

Sources

Benzenesulfonamide Degradation Pathways: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of benzenesulfonamide compounds. This guide is designed to provide expert insights, practical troubleshooting advice, and robust experimental protocols to support your research endeavors. Our goal is to move beyond simple instructions and explain the underlying scientific principles, ensuring your experimental designs are both effective and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzenesulfonamide compounds?

A1: Benzenesulfonamide compounds primarily degrade through three main pathways: photodegradation, microbial degradation, and hydrolysis. The predominant pathway depends on environmental conditions such as pH, temperature, light exposure, and microbial populations.[1] Often, these pathways can occur concurrently. For instance, photocatalytic degradation can produce intermediates that are then susceptible to microbial breakdown.[2]

  • Photodegradation: This involves the breakdown of the molecule by light, particularly UV radiation. It can occur through direct photolysis, where the benzenesulfonamide molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment like dissolved organic matter.[3][4] The rate of photodegradation is often pH-dependent, as the different ionic species of the molecule can have varying light absorption properties and quantum yields.[3][5]

  • Microbial Degradation: Microorganisms can utilize benzenesulfonamides as a source of carbon, nitrogen, or energy, breaking them down into simpler molecules.[1][6] This can occur under both aerobic and anaerobic conditions. The efficiency of microbial degradation is influenced by factors like the microbial community present, temperature, pH, and the availability of other nutrient sources.[7] Some bacteria initiate degradation by an ipso-substitution, cleaving the molecule and generating intermediates like p-aminophenol.

  • Hydrolysis: This is the cleavage of chemical bonds by the addition of water. The sulfonamide bond (S-N) can be susceptible to hydrolysis, particularly under acidic or basic conditions.[8][9][10] The rate of hydrolysis is highly dependent on pH and temperature.[10] For many sulfonamides, this process is slow under typical environmental pH ranges (6-8.5).[10]

Q2: What are the key factors that influence the rate and pathway of degradation?

A2: Several factors can significantly impact how benzenesulfonamide compounds degrade:

  • pH: The pH of the medium is critical as it determines the ionization state of the benzenesulfonamide.[5] Most sulfonamides are amphoteric and can exist as cationic, neutral, or anionic species. Each species exhibits different susceptibility to hydrolysis and photolysis.[3][5] For example, photodegradation rates can increase dramatically with deprotonation.[3]

  • Temperature: Higher temperatures generally accelerate reaction rates, including hydrolysis and microbial metabolism.[7] However, excessive heat can also lead to different degradation profiles compared to ambient conditions.

  • Light Intensity and Wavelength: For photodegradation, the intensity and wavelength of the light source are crucial. UV light, especially in the 254 nm range, is often used in laboratory studies to accelerate degradation.[11] Natural sunlight will have a different spectrum and intensity, leading to different degradation rates and sometimes different byproducts.[4]

  • Matrix Components: The composition of the sample matrix (e.g., wastewater, soil, formulation buffer) has a profound effect. Dissolved organic matter, such as humic acids, can act as photosensitizers in indirect photolysis but can also absorb light, shielding the target compound.[3][12] The presence of ions like phosphate can sometimes inhibit degradation pathways.[13]

  • Microbial Population: The type and density of microbial populations are key for biodegradation. The presence of specific enzymes and co-metabolites can determine the feasibility and rate of microbial degradation.[6][14]

Q3: What are the most common analytical techniques for studying benzenesulfonamide degradation?

A3: The most powerful and widely used technique is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

  • HPLC with UV Detection: A robust method for separating the parent compound from its degradation products. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[11][15] A photodiode array (PDA) detector is advantageous as it can help in peak purity assessment.

  • LC-MS/MS: This is the gold standard for identifying and quantifying degradation products.[16][17][18] Mass spectrometry provides molecular weight information, and tandem MS (MS/MS) provides fragmentation patterns that are crucial for structural elucidation of unknown degradants.[16] Electrospray ionization (ESI) in positive mode is often effective for sulfonamides.[17]

The following diagram illustrates a typical workflow for a degradation study.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Experimental workflow for benzenesulfonamide degradation studies.

Troubleshooting Guides

Problem 1: I am not observing any degradation of my benzenesulfonamide compound.
Possible Cause Troubleshooting Steps
Inadequate Stress Conditions The applied stress may be too mild. For forced degradation, ensure conditions are sufficiently stringent. For hydrolysis, try refluxing with 0.1N to 1.0N HCl or NaOH.[11][19] For photolysis, ensure your light source has an appropriate wavelength and intensity. Check the literature for conditions used for similar compounds.
Compound is Highly Stable Benzenesulfonamides can be quite stable, especially to hydrolysis at neutral pH.[10] Confirm that you have allowed sufficient time for degradation to occur. It may be necessary to extend the experiment duration or increase the stress level.
Analytical Method is Not Stability-Indicating Your HPLC method may not be able to separate the parent drug from the degradation products. If they co-elute, you will not see a decrease in the parent peak area. To test this, analyze a stressed sample and check for peak purity using a PDA detector or by changing the mobile phase composition to see if new peaks resolve.[11]
Incorrect Sample Preparation Ensure the compound was properly dissolved and that the final concentration is appropriate for your analytical method. For microbial studies, ensure the microbial culture is viable and active.
Problem 2: My chromatogram shows multiple, unidentified peaks after applying stress.
Possible Cause Troubleshooting Steps
Formation of Degradation Products This is the expected outcome of a successful degradation experiment. The next step is identification.
Sample Matrix Interference If your sample is in a complex matrix (e.g., wastewater, cell culture media), some peaks may be from the matrix itself. Run a blank (matrix without the drug) under the same stress conditions to identify these interfering peaks.
Secondary Degradation Primary degradation products can themselves degrade into secondary products, leading to a complex mixture. This is common in advanced oxidation processes.
Action Plan for Identification Collect fractions of the major unknown peaks if possible. Concentrate the sample to increase the signal of low-level degradants. The most effective approach is to use LC-MS/MS to obtain molecular weight and fragmentation data for each unknown peak.[13][16] This data allows for the proposal of structures for the degradation products.
Problem 3: I'm seeing significant peak tailing for my benzenesulfonamide in RP-HPLC.
Possible Cause Troubleshooting Steps
Secondary Silanol Interactions The basic amine group on the benzenesulfonamide can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.[20]
Action Plan to Reduce Tailing 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, reducing their interaction with the basic analyte.[20] 2. Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).[11][15] The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte. 3. Use a Different Column: Consider using an "end-capped" column or a column with a different stationary phase (e.g., a polymer-based column) that has fewer active silanol groups.

The following diagram illustrates the primary degradation pathways of a generic benzenesulfonamide, highlighting common cleavage points.

DegradationPathways

Caption: Common degradation pathways of the benzenesulfonamide structure.

Detailed Experimental Protocols

Protocol 1: Forced Hydrolysis Study (Acid and Base)

This protocol is designed to assess the hydrolytic stability of a benzenesulfonamide compound under accelerated acidic and basic conditions, as recommended by ICH guidelines.[19]

Materials:

  • Benzenesulfonamide compound

  • 1.0 N Hydrochloric Acid (HCl)[11]

  • 1.0 N Sodium Hydroxide (NaOH)[11]

  • HPLC grade water, acetonitrile, and any necessary mobile phase modifiers

  • Volumetric flasks, pipettes, and reflux apparatus

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the benzenesulfonamide compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • In a round-bottom flask, add a known volume of the stock solution and an equal volume of 1.0 N HCl.

    • Gently reflux the mixture at 60-80°C for a predetermined time (e.g., start with 2 hours).

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent amount of 1.0 N NaOH.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL).

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, but use 1.0 N NaOH for the stress condition and 1.0 N HCl for neutralization.

  • Analysis:

    • Analyze the prepared samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Protocol 2: Photodegradation Study

This protocol outlines a method to evaluate the photostability of a benzenesulfonamide compound in aqueous solution.

Materials:

  • Benzenesulfonamide compound

  • HPLC grade water

  • Quartz cuvettes or a photoreactor with a suitable lamp (e.g., UV lamp at 254 nm or a solar simulator).[11][21]

  • Control samples wrapped in aluminum foil.

Procedure:

  • Sample Preparation: Prepare an aqueous solution of the benzenesulfonamide compound at a known concentration (e.g., 10 mg/L) in HPLC grade water.

  • Control Sample: Transfer an aliquot of the solution to a vial and wrap it completely in aluminum foil to serve as a dark control.

  • Exposure:

    • Place the test solution in a quartz cuvette or the photoreactor.

    • Expose the solution to the light source for a set duration. Place the dark control next to the exposed sample to ensure identical temperature conditions.

    • Withdraw aliquots at various time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Analysis:

    • Analyze the collected samples and the dark control samples immediately by HPLC.

    • Compare the concentration of the parent compound in the irradiated samples to the dark control to determine the extent of photodegradation. The degradation often follows pseudo-first-order kinetics.[5]

References

  • Ghanem, M. M., & Ayoub, S. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry. [Link]

  • Ghanem, M. M., & Ayoub, S. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. [Link]

  • Pleasance, S., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Dodd, M. C., & Huang, C. H. (2004). Impact of degradation products of sulfamethoxazole on mammalian cultured cells. Environmental Science & Technology. [Link]

  • Patel, K., et al. (2022). Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. Scientific Reports. [Link]

  • Raju, V. K., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Boreen, A. L., et al. (2005). Aquatic photochemistry of the sulfonamide antibiotic sulfapyridine. Environmental Science & Technology. [Link]

  • Chen, Y., et al. (2017). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Molecules. [Link]

  • Li, Y., et al. (2015). UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantification. Water Research. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Varin, T., et al. (2024). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Science of The Total Environment. [Link]

  • Agilent Technologies. (2018). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note. [Link]

  • Wei, X., et al. (2024). Degradation of Sulfamethoxazole in Secondary Wastewater Based on Persulfate Activated by Citric-Acid-Complexed Ferrous Ion under Sunlight. Water. [Link]

  • Liu, H., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water. [Link]

  • Yilmaz, E., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products. [Link]

  • Pan, X., & Zhang, D. (2018). Microbial degradation of sulfamethoxazole in the environment. Applied Microbiology and Biotechnology. [Link]

  • Ciba-Geigy AG. (1944). Process for the production of a new benzene sulfonamide derivative.
  • Chen, J., et al. (2025). Cross-feeding and co-degradation within a bacterial consortium dominated by challenging-to-culture Leucobacter sp. HA-1 enhances sulfonamide degradation. Applied and Environmental Microbiology. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]

  • Corcoran, T. O., et al. (1983). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. The Journal of Organic Chemistry. [Link]

  • Corrales, J., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. Environmental Pollution. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]

Sources

Technical Support Center: Scale-Up of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the production scale-up of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. Our focus is on anticipating and resolving common challenges to ensure a robust, scalable, and efficient synthesis.

Synthetic Workflow Overview

The production of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is typically achieved through a two-step synthesis. The first step involves the coupling of a protected sulfonyl chloride with the target aniline, followed by a deprotection step to yield the final product. This strategy prevents self-reaction of the sulfonyl chloride precursor and allows for controlled synthesis.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection (Hydrolysis) A 4-Acetamidobenzenesulfonyl Chloride C 4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide A->C Pyridine or TEA, Anhydrous Solvent (DCM/THF) B 3-Methoxyaniline B->C D 4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide E 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide (Final Product) D->E Acidic (e.g., aq. HCl, reflux) or Basic (e.g., aq. NaOH, reflux) Conditions

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a question-and-answer format, providing both the "what" and the "why" to empower your experimental choices.

Problem 1: Consistently Low Yield in Sulfonamide Formation (Step 1)

Question: My yield of the intermediate, 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide, is consistently low when moving from bench-scale to a pilot-scale reactor. What are the primary factors to investigate?

Answer: Low yields in sulfonamide synthesis are a frequent scale-up challenge. The root cause often lies in the heightened sensitivity of the reaction to ambient conditions and reagent quality, which are more difficult to control in larger volumes. Here are the key areas to troubleshoot:

  • Hydrolysis of the Sulfonyl Chloride: The most common culprit is the reaction of 4-acetamidobenzenesulfonyl chloride with moisture.[1][2] Sulfonyl chlorides are highly electrophilic and readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. At scale, larger surface areas and longer addition times increase exposure to atmospheric moisture.

    • Solution: Implement stringent anhydrous conditions. Ensure the reactor is thoroughly dried (e.g., via vacuum and nitrogen purging). Use anhydrous-grade solvents and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[1]

  • Inadequate Base or Incorrect Stoichiometry: An organic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl byproduct generated during the reaction.[1][3] If the base is insufficient or non-optimal, the reaction medium will become acidic, protonating the 3-methoxyaniline and drastically reducing its nucleophilicity.

    • Solution: Use at least 1.1 to 1.5 equivalents of a dry, non-nucleophilic organic base.[2] Ensure the base is added correctly and mixes efficiently. Poor mixing at scale can create localized areas of low pH, stalling the reaction.

  • Sub-optimal Temperature Control: The reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to a temperature increase, promoting side reactions or decomposition of the thermally sensitive sulfonyl chloride.[3]

    • Solution: Control the addition rate of the sulfonyl chloride to the amine solution to manage the exotherm. Ensure the reactor's cooling system is adequate. A common strategy is to start the reaction at 0 °C, then allow it to slowly warm to room temperature.[2]

  • Reagent Purity: Impurities in either the 3-methoxyaniline or the 4-acetamidobenzenesulfonyl chloride can interfere with the reaction.[2] For instance, amines can absorb atmospheric CO₂ to form unreactive carbamates.

    • Solution: Verify the purity of starting materials via analytical methods before use. Using freshly opened or purified reagents is highly recommended.

G start Low Yield in Step 1 q1 Are reaction conditions strictly anhydrous? start->q1 sol1 Dry reactor and solvents. Use inert atmosphere (N2/Ar). q1->sol1 No q2 Is the base correct (type and amount)? q1->q2 Yes sol1->q2 sol2 Use 1.1-1.5 eq. of dry, non-nucleophilic base (e.g., TEA). q2->sol2 No q3 Is temperature controlled? q2->q3 Yes sol2->q3 sol3 Control addition rate. Ensure adequate cooling (start at 0°C). q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Impurity Profile and Purification Headaches

Question: After deprotection, my final product contains several impurities that are difficult to remove by simple recrystallization. What are these impurities likely to be, and what advanced purification strategies can I employ?

Answer: A challenging impurity profile is a common scale-up issue, often resulting from incomplete reactions or side reactions during deprotection.

Common Impurities:

ImpurityOriginRecommended Analytical Detection
4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide Incomplete hydrolysis (deprotection)HPLC, TLC (different Rf value)
3-Methoxyaniline Unreacted starting material from Step 1HPLC, GC-MS
4-Aminobenzenesulfonic acid Hydrolysis of the sulfonyl chloride precursorHPLC (highly polar)
Bis-sulfonated products Side reaction, especially with primary aminesLC-MS (higher molecular weight)

Purification Strategies:

  • Optimized Recrystallization: This is often the most effective method for purifying crystalline sulfonamides.[4]

    • Causality: The principle relies on the differential solubility of the product and impurities in a chosen solvent system at different temperatures. Finding the right solvent is key.

    • Protocol: See "Protocol 2" below for a detailed guide. Common solvents for sulfonamides include ethanol, isopropanol, or aqueous mixtures of these alcohols.[4]

  • Acid-Base Extraction: This technique is highly effective for removing non-acidic or weakly acidic impurities.

    • Causality: The sulfonamide N-H proton is weakly acidic. By treating a solution of the crude product in an organic solvent (e.g., ethyl acetate) with an aqueous base (like 1M NaOH), the sulfonamide deprotonates to form a water-soluble salt.[4] Neutral impurities remain in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with 1M HCl) to precipitate the pure sulfonamide, which is then filtered.

    • Caution: This method is effective but can be cumbersome for very large volumes and may require pH control to avoid product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor reaction completion at scale? A1: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks at the reactor side. For quantitative analysis and confirmation, High-Performance Liquid Chromatography (HPLC) is the gold standard.[5] A typical HPLC method would use a C18 reverse-phase column with a mobile phase like acetonitrile/water with a formic acid modifier. You should see the starting materials decrease and the product peak increase over time. The reaction is considered complete when the limiting reagent (typically the sulfonyl chloride) is no longer detectable.

Q2: I am considering using Schotten-Baumann conditions (e.g., aqueous NaOH) for the coupling step to simplify the process. Is this advisable? A2: While Schotten-Baumann conditions are used for some sulfonamide syntheses, it is a high-risk strategy at scale for this specific reaction. Using an aqueous base significantly increases the probability of hydrolyzing your expensive sulfonyl chloride starting material, which will lead to lower yields.[1] For a robust and reproducible scale-up, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.[1]

Q3: How can I be certain of the structural integrity of my final product? A3: A combination of analytical techniques is required for definitive structural confirmation and purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC: Determines the purity by separating the main product from any impurities.[5]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., -NH₂, -SO₂-, -OCH₃).

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). Place a filter paper in the chamber to ensure saturation.

  • Sampling: At timed intervals (e.g., T=0, 1h, 2h), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quenching & Dilution: Dilute the aliquot in a vial with a suitable solvent like ethyl acetate (~1 mL).

  • Spotting: On a silica gel TLC plate, spot a reference sample of your starting materials (3-methoxyaniline) and a co-spot (starting material + reaction mixture) alongside your reaction mixture sample.

  • Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, allow it to dry, and visualize the spots under UV light (254 nm). The disappearance of the 3-methoxyaniline spot in the reaction lane indicates progress towards completion.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: Transfer the crude solid to an appropriately sized flask and add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...
  • BenchChem. (2025).
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Digital Commons@ETSU. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.

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"minimizing impurities in 4-amino-N-(3-methoxyphenyl)benzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide

A Senior Application Scientist's Guide to Minimizing Impurities

Welcome to the technical support center for the synthesis and purification of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important sulfonamide intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve the highest possible purity for your compound.

Section 1: Understanding the Synthetic Pathway and Key Impurity Hotspots

The synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is typically a multi-step process. Understanding this pathway is the first step in diagnosing and preventing impurity formation. The most common route involves the protection of p-aminobenzenesulfonamide's aromatic amine, followed by sulfonylation and deprotection. A highly prevalent industrial method starts with acetanilide.

The generalized synthetic workflow is as follows:

  • Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to form p-acetamidobenzenesulfonyl chloride.

  • Amidation: The resulting sulfonyl chloride is reacted with 3-methoxyaniline to form the protected intermediate, 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide.

  • Hydrolysis (Deprotection): The acetamido group is hydrolyzed under acidic conditions to yield the final product, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.[1]

Each of these steps presents a potential for the introduction of specific impurities. The following diagram illustrates these critical points.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation cluster_2 Step 3: Hydrolysis Acetanilide Acetanilide PASC p-acetamidobenzenesulfonyl chloride Acetanilide->PASC Chlorosulfonic Acid I1 Impurity: Ortho-isomer, Hydrolyzed Sulfonyl Chloride PASC->I1 PASC2 p-acetamidobenzenesulfonyl chloride Protected 4-acetamido-N-(3-methoxyphenyl) benzenesulfonamide PASC2->Protected Pyridine or other base Aniline 3-Methoxyaniline Aniline->Protected I2 Impurity: Unreacted Starting Materials Protected->I2 Protected2 4-acetamido-N-(3-methoxyphenyl) benzenesulfonamide Final Final Product: 4-amino-N-(3-methoxyphenyl) benzenesulfonamide Protected2->Final Acid (e.g., HCl) I3 Impurity: Incomplete Hydrolysis (Acetylated Precursor) Final->I3

Caption: Synthetic workflow and key impurity introduction points.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification, providing both the cause and the solution.

FAQs: Issues in Synthesis

Q1: My yield of p-acetamidobenzenesulfonyl chloride (Step 1) is low, and the product is difficult to handle. What's going wrong?

A1: This is a common issue often caused by premature hydrolysis of the sulfonyl chloride intermediate. The sulfonyl chloride group is highly reactive towards water.[2]

  • Causality: Exposure to atmospheric moisture or using wet reagents will convert the desired sulfonyl chloride into the corresponding sulfonic acid, which is water-soluble and will be lost during the workup. The reaction also evolves large volumes of HCl gas, which must be managed.[2]

  • Troubleshooting Steps:

    • Moisture Control: Ensure all glassware is oven-dried before use. Use freshly distilled or anhydrous chlorosulfonic acid.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[3]

    • Temperature Management: The addition of acetanilide to chlorosulfonic acid is exothermic. Maintain the temperature carefully, typically between 12-15°C during the addition, to prevent side reactions.[2]

    • Controlled Quenching: The workup, which involves pouring the reaction mixture onto ice, must be done carefully and with vigorous stirring to dissipate heat and precipitate the product effectively.[2][4]

Q2: During the amidation (Step 2), my reaction seems sluggish, and I'm isolating unreacted starting materials. How can I improve the conversion?

A2: Incomplete amidation can stem from reduced nucleophilicity of the amine or impure reagents.

  • Causality: The reaction generates HCl as a byproduct. Without a sufficient base to scavenge this acid, it will protonate the 3-methoxyaniline, rendering it non-nucleophilic and halting the reaction.[3]

  • Troubleshooting Steps:

    • Choice and Stoichiometry of Base: Use at least one equivalent of a suitable base. Pyridine is commonly used as it can also serve as a solvent.[5] For less reactive systems, triethylamine is also effective.[3] Ensure the base is dry.

    • Purity of Reagents: Verify the purity of your 3-methoxyaniline. Impurities can interfere with the reaction.

    • Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally effective for this reaction.[3]

Q3: After the final hydrolysis step (Step 3), my NMR spectrum shows a persistent impurity alongside my desired product. What is it and how do I remove it?

A3: The most common impurity at this stage is the starting material from the hydrolysis step: 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide.

  • Causality: This indicates incomplete hydrolysis of the acetamido protecting group. The reaction may not have been heated long enough or the acid concentration might be insufficient.[4]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

    • Extend Reaction Time: If starting material is still present, extend the reflux time. A common protocol involves refluxing until the solid has dissolved and then for an additional 10 minutes.[4]

    • Re-subject to Reaction Conditions: If the impurity is discovered after workup, the isolated crude product can be re-subjected to the acidic hydrolysis conditions to drive the reaction to completion.

FAQs: Issues in Purification & Analysis

Q4: How do I choose the right technique to purify my final product?

A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.[6]

  • Recrystallization: This is the most effective method for removing small amounts of impurities when your product is highly crystalline. It is efficient for removing the acetylated precursor impurity, which often has different solubility characteristics.

  • Column Chromatography: This is a more versatile but labor-intensive method, ideal for separating mixtures with multiple components or when impurities have similar solubility to the product. It is particularly useful for removing unreacted 3-methoxyaniline or other non-polar byproducts.[6][7]

Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[8]

  • Causality: This is often due to an inappropriate solvent choice or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the solution and add more of the same solvent until the oil fully dissolves. Then, allow it to cool very slowly.[8]

    • Change Solvent System: Use a solvent pair (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). Dissolve the compound in a minimum of the hot "solvent" and add the "anti-solvent" dropwise until the solution becomes turbid. Then, add a few drops of the "solvent" to clarify and cool slowly. Ethanol/water is a common system for sulfonamides.[9]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation site.[8]

Q6: What analytical methods are best for assessing the purity of my final product?

A6: A combination of techniques is recommended for a comprehensive purity assessment.[10]

TechniqueInformation ObtainedKey Advantages
Thin-Layer Chromatography (TLC) Preliminary assessment of the number of components; monitors reaction progress.[6]Fast, simple, and inexpensive.
High-Performance Liquid Chromatography (HPLC) Quantitative information on purity (% area); resolves and quantifies impurities.[10]Robust, reproducible, and highly sensitive for quantitative analysis.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the main product and structural elucidation of impurities.[6]Provides definitive structural information.
Mass Spectrometry (MS) Determines the molecular weight of the product and impurities.[6]Highly sensitive; crucial for identifying unknown byproducts when coupled with LC.

Section 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key purification experiments.

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is designed to remove the common impurity, 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide, from the final product.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. Add a minimal amount of hot ethanol and stir on a hotplate until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot, clear solution, add warm water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container.[8]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is effective for removing less polar impurities, such as unreacted 3-methoxyaniline.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a 9:1 hexane:ethyl acetate mixture).

  • Gradient Elution: Gradually increase the polarity of the mobile phase.[11] A typical gradient might be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane. The less polar impurities will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Section 4: Troubleshooting Logic Flow

When an impurity is detected, a systematic approach is crucial. The following diagram outlines a logical workflow for identifying and eliminating contaminants.

G cluster_analysis Step 1: Characterize Impurity cluster_identification Step 2: Identify Source cluster_remediation Step 3: Select Purification Strategy start Impurity Detected in Final Product (by TLC/HPLC) lcms Run LC-MS to get molecular weight start->lcms nmr Acquire ¹H NMR of crude material start->nmr mw_match Does MW match a known precursor or reagent? lcms->mw_match nmr_signals Are there characteristic signals (e.g., acetyl group protons)? nmr->nmr_signals strategy Select Purification Strategy mw_match->strategy Yes nmr_signals->strategy Yes recrystallize Recrystallization (Protocol 1) strategy->recrystallize Polar impurity, e.g., acetylated precursor column Column Chromatography (Protocol 2) strategy->column Non-polar impurity, e.g., unreacted aniline reprocess Re-run previous reaction step strategy->reprocess High % of precursor (incomplete reaction)

Caption: A logical workflow for impurity troubleshooting.

References

  • Filo. (2025, April 13). Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide.
  • Benchchem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Benchchem. (n.d.). An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications.
  • Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • Fukuyama, T., Kurosawa, W., & Kan, T. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • THE SYNTHESIS OF SULFA DRUGS. (n.d.). Theochem @ Mercer University.
  • Benchchem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate.
  • Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Process for producing p-acetamidobenzene sulfonyl chloride. (n.d.).
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6).
  • Central Philippine University College of Pharmacy. (n.d.). Scribd.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
  • Mamatha, M. (2020, January 23). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES.
  • 4-amino benzenesulfonamides. (n.d.).
  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. (n.d.).
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure.
  • 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). (n.d.). Evotec.
  • An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. (n.d.).
  • Benchchem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. (2025, August 7).
  • Keerthi, D. S. (2017, February 17). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.
  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. (2018, February 16). SIELC Technologies.
  • Shashikala, P., & Keerthi, D. S. (2016).
  • Process for the purification of p-aminophenol. (n.d.). PubChem. (US-4440954-A)

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Technical Support Center: Analytical Techniques for Detecting Impurities in Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of impurities in sulfonamides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to support your experimental workflows. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your analytical endeavors.

Section 1: Troubleshooting Guide for Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of impurities in sulfonamides.[1] However, various issues can arise during analysis. This section addresses common problems in a question-and-answer format, offering solutions based on scientific causality.

Q1: I'm observing significant peak tailing for my sulfonamide active pharmaceutical ingredient (API) and its impurities. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue that can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analytes and the stationary phase, or issues within the HPLC system itself.

Potential Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups present in many sulfonamides, leading to tailing.

    • Solution 1: pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically a pH > 4 is effective). However, be mindful of the column's pH stability.

    • Solution 2: Use of an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible free silanol groups.

    • Solution 3: Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active sites on the stationary phase, minimizing their interaction with the sulfonamide analytes.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[2]

  • Extra-Column Effects: Issues with tubing, fittings, or the detector flow cell can contribute to peak distortion.[3]

    • Solution: Ensure all fittings are properly tightened to avoid dead volume.[4] Check for any blockages in the tubing or detector cell.

Q2: My chromatogram shows poor resolution between two critical impurity peaks. What steps can I take to improve their separation?

Answer:

Achieving adequate resolution is critical for accurate impurity quantification. Poor resolution can stem from issues with column efficiency, selectivity, or analyte retention.[5]

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Isocratic Elution: If you are using an isocratic method, systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

    • Gradient Elution: For complex impurity profiles, a gradient elution is often more effective. A shallower gradient can significantly enhance the resolution of closely eluting peaks.[4]

  • Change the Stationary Phase:

    • Different Selectivity: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can alter the selectivity and improve separation.

  • Adjust Temperature:

    • Thermostatted Column Oven: Operating the column at a controlled, elevated temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer. However, be aware that temperature can also affect selectivity, so optimization is key.[2]

  • Modify Mobile Phase pH:

    • Ionization State: The ionization state of sulfonamides and their impurities can be manipulated by adjusting the mobile phase pH. This can lead to significant changes in retention and selectivity.

Q3: I am seeing "ghost peaks" in my chromatograms, even during blank runs. What is the source of this contamination and how can I eliminate it?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. They are typically caused by contamination in the mobile phase, sample solvent, or the HPLC system itself.

Troubleshooting Ghost Peaks:

  • Mobile Phase Contamination:

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use. Ensure the solvent inlet filters in the mobile phase reservoirs are clean.

  • Carryover from Previous Injections:

    • Solution: Implement a robust needle wash procedure. Inject a series of blank samples (using the sample solvent) to flush the system. In some cases, a stronger wash solvent may be necessary.

  • Contaminated Sample Vials or Caps:

    • Solution: Use high-quality, clean vials and septa. Run a blank with an empty, uncapped vial to rule out contamination from the vial itself.

  • System Contamination:

    • Solution: If the ghost peaks persist, components of the HPLC system, such as the injector rotor seal or pump seals, may be contaminated or degraded and require replacement.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions related to the broader aspects of sulfonamide impurity analysis, including method selection, validation, and regulatory considerations.

Q1: What are the most common types of impurities found in sulfonamides?

Answer:

Impurities in sulfonamides can originate from various sources, including the manufacturing process and degradation.[6] Common impurities include:

  • Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route.[7]

  • By-products: Unwanted products formed during the chemical synthesis.

  • Degradation products: Formed due to exposure to light, heat, or humidity.[8]

  • Related substances: Structurally similar compounds, such as isomers or compounds with slight modifications to the parent molecule.[9]

Q2: Which analytical technique is most suitable for identifying and quantifying sulfonamide impurities?

Answer:

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity and the need for structural elucidation.[10]

Technique Principle Information Obtained Sensitivity Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV/DAD Differential partitioning of analytes between a stationary and a liquid mobile phase.[1]Retention time, peak area for quantification, % purity.High (ng to µg/mL).Robust, reproducible, widely available, suitable for routine quality control.[11]Requires reference standards for identification, potential for co-elution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.[1]Retention time, molecular weight, and fragmentation patterns for structural elucidation.Very High (pg to ng/mL).High specificity and sensitivity, definitive identification of unknown impurities.[12]Higher cost and complexity compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[13]Migration time, peak area for quantification.High.High efficiency, small sample volume, alternative selectivity to HPLC.[14]Lower loading capacity, can be less robust than HPLC for some applications.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.[15]Retention factor (Rf), qualitative or semi-quantitative estimation.Moderate.Simple, low cost, rapid screening.[11]Lower resolution and sensitivity compared to HPLC.
Q3: What are the key parameters to consider when validating an HPLC method for sulfonamide impurity analysis?

Answer:

Method validation is a critical step to ensure that an analytical method is reliable and suitable for its intended purpose. Key validation parameters, as outlined by regulatory bodies like the ICH, include:[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Q4: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in drug substances?

Answer:

The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds.[20] For new drug substances, the thresholds are based on the maximum daily dose of the drug.[21]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: Impurities at or above this level must be reported in the registration application.[16]

  • Identification Threshold: Impurities at or above this level must be structurally identified.[6]

  • Qualification Threshold: Impurities at or above this level must be qualified, meaning toxicological data is required to demonstrate their safety.[6]

Section 3: Experimental Protocols & Visualizations

Standard HPLC Method for Sulfonamide Impurity Profiling

This protocol describes a general reverse-phase HPLC method for the analysis of impurities in a sulfonamide drug substance.

1. Sample Preparation: a. Accurately weigh approximately 25 mg of the sulfonamide sample into a 50 mL volumetric flask.[11] b. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35.1-40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm

3. Data Analysis: a. Identify the main sulfonamide peak and any impurity peaks based on their retention times. b. Calculate the percentage of each impurity using the peak area normalization method.

Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of impurities in sulfonamides.

impurity_workflow cluster_0 Initial Analysis cluster_1 Identification & Quantification Sample Preparation Sample Preparation HPLC-UV/DAD Screening HPLC-UV/DAD Screening Sample Preparation->HPLC-UV/DAD Screening Inject Impurity Detection Impurity Detection HPLC-UV/DAD Screening->Impurity Detection Analyze Data LC-MS Analysis LC-MS Analysis Impurity Detection->LC-MS Analysis Impurity > Threshold Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation Interpret Spectra Method Validation Method Validation Structure Elucidation->Method Validation Develop & Validate Method Routine Analysis Routine Analysis Method Validation->Routine Analysis Implement QC

Impurity Analysis Workflow

References

  • Quora. (2023, April 10). What is the method of analysis of sulphonamides? Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
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  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Sultan, M. A. (2009). Analysis of sulfonamides by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 827-839.
  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019).
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  • Wang, J., Wang, J., Li, X., Huang, X., & Zhang, J. (2019). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science and Human Wellness, 8(4), 364-372.
  • Agilent Technologies, Inc. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Retrieved from [Link]

  • USP-NF. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • YouTube. (2022, November 3). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

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  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and its structural analogs within the broader class of sulfonamides. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer insights into structure-activity relationships and guide future research. While direct experimental data for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is limited in publicly available literature, a robust comparative analysis can be constructed by examining its closest structural analogs.[1] This guide will focus on key areas of sulfonamide activity: carbonic anhydrase inhibition, antibacterial efficacy, and anticancer properties.

Introduction: The Versatile Sulfonamide Scaffold

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents.[1] Sulfonamides are a class of synthetic compounds that have been extensively explored for their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide group. This guide centers on 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a compound whose structural features suggest potential for diverse biological activities. The presence of the 4-amino group is a classic feature of antibacterial sulfonamides, while the N-substituted methoxyphenyl ring can modulate physicochemical properties and target interactions.

Comparative Biological Activity

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[4] The primary sulfonamide moiety is a classic zinc-binding group for CA inhibitors.

CompoundTarget IsoformInhibition Constant (Ki/Kd)Reference
Acetazolamide (Standard)hCA I62.0 nM[4]
hCA II62.8 - 153.7 nM[5]
hCA IX25 nM[6]
hCA XII5.7 nM[6]
SulfanilamidehCA I50 µM[7]
hCA II2.0 µM[7]
4-Amino-3-hydroxybenzenesulfonamidehCA IIPotent Inhibition (qualitative)[1]
hCA IXPotent Inhibition (qualitative)[1]
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideNot SpecifiedSynthesized for structural analysis[8]

Note: Data for 4-Amino-3-hydroxybenzenesulfonamide is derived from studies on its derivatives and represents a range of observed affinities.[1]

The data suggests that substitutions on the benzenesulfonamide ring significantly impact CA inhibitory activity. It is plausible that the methoxy group in 4-amino-N-(3-methoxyphenyl)benzenesulfonamide would confer a distinct inhibitory profile compared to unsubstituted or differently substituted analogs due to its electronic and steric properties.[1]

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Catalytic Reaction (Inhibited) Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 R-SO2NH2 R-SO2 NH2 R-SO2NH2->Zn(II) Displaces H2O and binds to Zinc CO2 CO2 H2O_substrate H2O CO2->H2O_substrate Hydration (Blocked) H2CO3 H2CO3 HCO3- HCO3- H2CO3->HCO3- Dissociation H+ H+ H2CO3->H+ Dissociation

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, leading to bacteriostasis.

SulfonamideRepresentative Target OrganismsTypical MIC RangeReference
SulfamethoxazoleEscherichia coli, Staphylococcus aureus0.25 - 64 µg/mL
SulfadiazineStreptococcus pyogenes, Haemophilus influenzae1 - 128 µg/mL
4-amino-N-(aryl)benzenesulfonamidesGram-positive and Gram-negative bacteriaVariable[9]

The following diagram outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare serial dilutions of sulfonamide in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Anticancer Activity

Recent research has focused on sulfonamide derivatives as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases (particularly the tumor-associated isoforms CA IX and CA XII), disruption of cell cycle progression, and induction of apoptosis.

Again, direct IC50 values for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide are scarce. However, studies on related benzenesulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 ValueReference
Benzenesulfonamide-thiourea derivativesMCF-7 (Breast Cancer)37.8 - 41 µg/mL[6]
2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivativesVariousVariable[10]
3-Amino-4-hydroxy-benzenesulfonamide derivativesU-87 (Glioblastoma), MDA-MB-231 (Breast Cancer), PPC-1 (Prostate Cancer)EC50 values determined[11]

The anticancer potential of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide would likely depend on its ability to selectively target enzymes or pathways crucial for cancer cell survival and proliferation. The methoxy substituent could play a role in modulating interactions with specific biological targets.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of the sulfonamide A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate cell viability and determine the IC50 value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase.[12]

Materials:

  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compound (4-amino-N-(3-methoxyphenyl)benzenesulfonamide) and reference inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • DMSO for dissolving compounds

  • 96-well microplate and plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare stock solutions of the test compound and reference inhibitor in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Enzyme Control (100% activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Reference Inhibitor: 158 µL Assay Buffer + 2 µL of reference inhibitor dilution + 20 µL CA Working Solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Broth Microdilution for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[13][14]

Materials:

  • Test compound (4-amino-N-(3-methoxyphenyl)benzenesulfonamide)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculation:

    • Inoculate each well containing the antimicrobial dilution with the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of their viability.[15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (4-amino-N-(3-methoxyphenyl)benzenesulfonamide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

While direct experimental data on 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is limited, a comparative analysis of its structural analogs provides valuable insights into its potential biological activities. The presence of the 4-amino benzenesulfonamide core suggests a likelihood of carbonic anhydrase inhibitory and antibacterial properties. The N-(3-methoxyphenyl) substituent is expected to modulate these activities and potentially confer novel pharmacological properties, including anticancer effects.

Future research should focus on the synthesis and direct biological evaluation of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide to determine its specific activity profile. Head-to-head comparative studies with the analogs discussed in this guide would be instrumental in elucidating the precise structure-activity relationships and identifying its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations.

References

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A Comparative Guide to Sulfonamide Efficacy: Sulfamethoxazole vs. 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a detailed comparative analysis of the well-established sulfonamide antibiotic, sulfamethoxazole, and a lesser-known analogue, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. While sulfamethoxazole's efficacy is extensively documented, data on its 3-methoxy counterpart is sparse. This document bridges that gap by contrasting the known antibacterial performance of sulfamethoxazole with a predictive assessment of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, grounded in fundamental principles of sulfonamide structure-activity relationships (SAR). We delve into their mechanisms of action, physicochemical properties, and the standardized protocols required for empirical efficacy evaluation. This guide is intended for researchers in drug discovery and microbiology, providing both a comprehensive review and a practical framework for future investigation.

Introduction: The Sulfonamide Scaffold in Antimicrobial Therapy

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since remained a vital component of infectious disease treatment.[1] Their core mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[2][3] Because mammalian cells acquire folic acid from dietary sources, sulfonamides exhibit selective toxicity against susceptible bacteria.[2]

Sulfamethoxazole (SMX), often used in combination with trimethoprim, is a cornerstone of this class, treating a wide range of bacterial infections, including those of the urinary tract and respiratory system.[4][5] Its efficacy against both Gram-positive and Gram-negative bacteria is well-characterized.[2][5] In contrast, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a structurally related compound for which extensive public data on antibacterial efficacy is not available. It serves here as a case study for evaluating novel sulfonamides against an established benchmark.

This guide will compare the two molecules, leveraging the deep knowledge of sulfamethoxazole to infer the potential properties and efficacy of its 3-methoxy analogue, while clearly defining the experimental validation required.

Molecular Structure & Physicochemical Properties: A Foundation for Efficacy

The therapeutic effect of any drug is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The seemingly minor structural difference between sulfamethoxazole and 4-amino-N-(3-methoxyphenyl)benzenesulfonamide—the nature of the N1-substituent—can lead to significant variations in their behavior.

Figure 1: Chemical Structures

  • A) Sulfamethoxazole: 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

  • B) 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

PropertySulfamethoxazole4-amino-N-(3-methoxyphenyl)benzenesulfonamideSignificance in Efficacy
Molecular Formula C₁₀H₁₁N₃O₃SC₁₃H₁₄N₂O₃SInfluences molecular weight and elemental composition.
Molecular Weight 253.28 g/mol [6]278.33 g/mol [7]Affects diffusion rates and membrane transport.
pKa 5.7[8]Data not availableCrucial for solubility and ionization at physiological pH. Optimal pKa for sulfonamides is 6.6-7.4 for cell penetration.[9]
LogP (Octanol/Water) 0.89[8]Data not availableIndicates lipophilicity, which affects membrane permeability and protein binding.
Solubility Sparingly soluble in water; soluble in DMSO and DMF.[10]Data not availableImpacts formulation, bioavailability, and risk of crystalluria.
Expert Analysis of Structural Differences:

The key to a sulfonamide's antibacterial activity lies in its structural mimicry of para-aminobenzoic acid (PABA). Both molecules share the essential 4-aminobenzenesulfonamide core. However, the N1-substituent dictates the molecule's overall physicochemical profile.

  • Sulfamethoxazole's N1-isoxazole ring is an electron-withdrawing heterocyclic group. This feature is critical for lowering the pKa of the sulfonamide nitrogen, bringing it into an optimal range for antibacterial activity.[9] At physiological pH, a significant fraction of sulfamethoxazole molecules are ionized, ensuring adequate solubility while retaining enough lipophilicity to cross bacterial cell membranes.[9]

  • The N1-(3-methoxyphenyl) group in the second compound is less electron-withdrawing than sulfamethoxazole's isoxazole ring. We can hypothesize that its pKa may be higher, potentially reducing its ionization at physiological pH. This could lead to lower solubility and different membrane penetration kinetics. The methoxy group's position could also influence metabolic stability and binding within the DHPS active site.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The antibacterial efficacy of all sulfonamides stems from their ability to disrupt the bacterial folate biosynthesis pathway. This pathway is absent in humans, providing a basis for selective toxicity.[2]

Sulfonamides act as structural analogs of PABA, competing for the active site of the bacterial enzyme dihydropteroate synthase (DHPS) .[3][8] This enzymatic step is crucial as it catalyzes the conversion of PABA and dihydropteroate diphosphate into dihydrofolic acid, a precursor to tetrahydrofolic acid.[2] Tetrahydrofolic acid is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2] By blocking this pathway, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[8][]

The combination of sulfamethoxazole with trimethoprim creates a synergistic and often bactericidal effect by sequentially blocking two different enzymes in the same pathway.[4] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in folate synthesis.[3][4]

Folic_Acid_Pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalysis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Metabolites Purines, Thymidine, Amino Acids THF->Metabolites Essential for Synthesis Sulfonamide Sulfamethoxazole or 4-amino-N-(3-methoxyphenyl)benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Comparative Efficacy: Evidence vs. Hypothesis

A direct comparison of efficacy requires empirical data, primarily Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Sulfamethoxazole: A Profile of Proven Efficacy

Sulfamethoxazole has a broad spectrum of activity, though resistance has become a significant clinical concern.[4] It is primarily used against:

  • Gram-negative bacteria: Escherichia coli, Klebsiella species, Enterobacter species, Haemophilus influenzae.[12]

  • Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus (including some methicillin-resistant strains, MRSA).[10][12]

The following table summarizes typical MIC ranges for sulfamethoxazole against common pathogens.

OrganismMIC Range (µg/mL)Interpretation Breakpoint (Susceptible)
Escherichia coli8 - 512[13]≤ 2/38 (as TMP/SMX)[14]
Staphylococcus aureus16 - >1000[13]Not specified for single agent
Streptococcus pneumoniaeNot specified≤ 0.5/9.5 (as TMP/SMX)[12]
Anaerobic Bacteria≤ 16 (for 58% of strains)[15]Not specified

Note: MIC values can vary significantly between studies and bacterial strains. Breakpoints for sulfamethoxazole are often defined in combination with trimethoprim (TMP/SMX).

4-amino-N-(3-methoxyphenyl)benzenesulfonamide: An Uncharacterized Profile

As of this guide's publication, there is no readily available, peer-reviewed data detailing the MIC of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide against a standard panel of bacteria. While its core structure suggests it will target the same DHPS enzyme, its potency is unknown. Based on Structure-Activity Relationship (SAR) principles for sulfonamides, the N1-substituent is a primary determinant of potency.[16][17] The presence of a non-heterocyclic, substituted phenyl ring is a deviation from many highly potent sulfonamides. Therefore, empirical testing is essential to determine its antibacterial spectrum and potency.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To objectively assess the efficacy of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a standardized in-vitro susceptibility test is required. The broth microdilution method is a gold standard for determining MIC values.

Principle

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the sulfonamide compound (e.g., 10 mg).

    • Dissolve in a minimal volume of a suitable solvent (e.g., DMSO), as sulfonamides have poor aqueous solubility.[10] Ensure the final solvent concentration in the assay is non-inhibitory to the bacteria (typically ≤1%).

    • Dilute with sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to a final stock concentration (e.g., 1024 µg/mL).

  • Preparation of Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the antimicrobial stock solution to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate incubated for 18-24 hours.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Drug Stock Solution D Perform Serial Dilution of Drug in Plate A->D B Prepare 0.5 McFarland Bacterial Suspension E Standardize & Add Bacterial Inoculum B->E C Prepare 96-Well Plate with Broth C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect for Turbidity F->G H Determine Lowest Well with No Growth (MIC) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion and Future Directions

This guide establishes that while sulfamethoxazole is a well-documented antibiotic with known efficacy and a broad antibacterial spectrum, the performance of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide remains hypothetical. The structural comparison suggests potential differences in its physicochemical properties, which could impact its antibacterial potency.

The path forward is clear: empirical validation is necessary. The provided MIC determination protocol offers a robust, standardized method for generating the primary data needed to assess the in-vitro efficacy of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. Future research should focus on:

  • Systematic MIC Testing: Evaluating the compound against a diverse panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.

  • Physicochemical Characterization: Experimentally determining the pKa and LogP to validate the hypotheses derived from its structure.

  • In-Silico Modeling: Performing molecular docking studies to predict the binding affinity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide to the DHPS active site compared to PABA and sulfamethoxazole.

By systematically addressing these points, the scientific community can accurately place this novel compound within the broader landscape of sulfonamide antibiotics and determine if it holds any therapeutic promise.

References

  • Wikipedia. Sulfamethoxazole. [Link]

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  • El-Sayed, M. F., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

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  • PubMed. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. [Link]

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  • PubMed. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. [Link]

  • PubMed. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. [Link]

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  • PubChem, National Institutes of Health. N-(4-amino-3-methoxyphenyl)methanesulfonamide. [Link]

  • ResearchGate. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing. [Link]

  • U.S. Food & Drug Administration. BACTRIM™ sulfamethoxazole and trimethoprim DS (double strength) tablets and tablets USP. [Link]

  • National Institutes of Health. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics. [Link]

  • Cheméo. Chemical Properties of Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- (CAS 80-22-8). [Link]

  • National Institutes of Health. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. [Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Preprints.org. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. [Link]

  • Evidentic. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). [Link]

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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro findings of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and its analogs to robust in vivo validation. While specific in vivo data for this exact molecule is not yet prevalent in the public domain, this document synthesizes established methodologies for the broader sulfonamide class and related derivatives to propose a logical, data-driven validation pathway.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs.[1] Derivatives of 4-amino-3-methoxybenzenesulfonamide, in particular, have demonstrated significant potential as potent and selective inhibitors of key enzymes in disease pathways, such as 12-lipoxygenase (12-LOX), which is implicated in inflammation, cancer, and thrombosis.[1][2] The journey from a promising in vitro IC50 value to a viable clinical candidate is, however, fraught with challenges. This guide aims to illuminate that path, offering objective comparisons of experimental designs and the critical data needed to justify further development.

Part 1: The In Vitro Landscape & The Rationale for In Vivo Translation

The initial promise of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide likely stems from its performance in cell-free or cell-based assays. For many sulfonamide derivatives, this involves targeting specific enzymes or cellular processes. A common mechanism of action for sulfonamides is the inhibition of bacterial folic acid synthesis, making them effective antimicrobial agents.[3][4] Other sulfonamides are known to inhibit carbonic anhydrase or exhibit anti-inflammatory and anti-cancer properties.[5][6]

For the purpose of this guide, we will consider a hypothetical scenario where 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (referred to as 'our compound') has demonstrated potent inhibitory activity against a key inflammatory enzyme, such as 12-lipoxygenase, in vitro.

Hypothetical In Vitro Data Summary:

Assay TypeTargetIC50 (nM)Selectivity vs. Related Targets
Enzyme Inhibition AssayHuman 12-LOX50>100-fold vs. 5-LOX, 15-LOX
Cell-Based Assay (HEK293)12-HETE Production150-

This strong in vitro profile necessitates a move into living systems to answer critical questions that cell cultures cannot:

  • Pharmacokinetics (PK): Does the compound reach the target tissue in sufficient concentrations? What is its half-life?

  • Pharmacodynamics (PD): Does the compound engage the target in vivo and elicit the expected biological response?

  • Efficacy: Does target engagement translate to a therapeutic benefit in a disease model?

  • Safety & Toxicology: Is the compound well-tolerated at therapeutic doses?

Part 2: Designing the In Vivo Validation Strategy

A phased approach is crucial for the efficient and ethical in vivo evaluation of a new chemical entity. The following sections outline a logical progression from initial pharmacokinetic profiling to efficacy studies in a relevant disease model.

Phase 1: Pharmacokinetic Profiling

Before assessing efficacy, it is paramount to understand how the compound behaves in a living organism. A typical study would involve administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[7]

Experimental Workflow for Pharmacokinetic Studies:

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis & Calculation IV Intravenous (IV) Bolus (e.g., 2 mg/kg) Sample Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Sample PO Oral Gavage (PO) (e.g., 10 mg/kg) PO->Sample Analysis LC-MS/MS Analysis of Plasma Samples Sample->Analysis Calc Calculate PK Parameters: Cmax, Tmax, AUC, t1/2, F% Analysis->Calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Comparative Pharmacokinetic Data (Hypothetical):

The following table compares our hypothetical compound to a known anti-inflammatory sulfonamide (e.g., a COX-2 inhibitor) to provide context for the expected pharmacokinetic profile.

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (F%)
Our Compound IV28500.112003.5-
PO1011001.048004.080%
Comparator IV29500.113503.8-
PO109001.540504.260%

A favorable profile for our compound would be characterized by good oral bioavailability (F% > 30%), a half-life that supports a reasonable dosing interval, and exposure levels (AUC) that are dose-proportional.

Phase 2: In Vivo Target Engagement and Pharmacodynamics

Once a basic understanding of the compound's pharmacokinetics is established, the next step is to confirm that it can engage its target in vivo and produce a measurable biological effect.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation.[8]

  • Animals: Male Wistar rats (180-200g).

  • Acclimation: Acclimate animals for at least one week.

  • Grouping:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, PO)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Our Compound (e.g., 3, 10, 30 mg/kg, PO)

  • Dosing: Administer the respective compounds orally.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • PD Marker Analysis (Optional): At the end of the study, collect paw tissue to measure levels of the target enzyme's product (e.g., 12-HETE) via LC-MS/MS to directly correlate with the anti-inflammatory effect.

Comparative Efficacy in Paw Edema Model (Hypothetical Data):

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Inhibition of Edema (%)
Vehicle Control-55 ± 5-
Indomethacin1025 ± 454.5
Our Compound 345 ± 618.2
1030 ± 545.5
3020 ± 363.6

The goal is to demonstrate a dose-dependent reduction in inflammation, ideally correlating with a decrease in the relevant pharmacodynamic biomarker in the target tissue.

Part 3: Comparative Analysis with an Alternative

To provide a robust comparison, it is essential to evaluate our compound against a relevant alternative. This could be a known compound with a similar mechanism of action or a different compound used to treat the same condition.

Let's compare our compound (a putative 12-LOX inhibitor) with a generic non-steroidal anti-inflammatory drug (NSAID) that acts via cyclooxygenase (COX) inhibition.

Mechanism of Action Comparison:

G cluster_0 Our Compound's Pathway cluster_1 NSAID Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 COX Cyclooxygenase (COX) AA->COX HETE12 12-HETE LOX12->HETE12 Metabolism Inflammation Inflammation HETE12->Inflammation OurCmpd Our Compound OurCmpd->LOX12 Inhibits PGs Prostaglandins COX->PGs Metabolism PGs->Inflammation NSAID NSAID NSAID->COX Inhibits

Caption: Comparison of inflammatory pathways targeted by our compound and a standard NSAID.

Head-to-Head Comparison Summary:

Feature4-amino-N-(3-methoxyphenyl)benzenesulfonamideStandard NSAID (e.g., Ibuprofen)
Primary Target 12-LipoxygenaseCyclooxygenase (COX-1 & COX-2)
Potential Advantage More specific anti-inflammatory profile, potentially avoiding COX-related side effects (e.g., GI issues).Broad-spectrum anti-inflammatory and analgesic effects.
Potential Disadvantage Efficacy may be limited to pathologies specifically driven by the 12-LOX pathway.Risk of gastrointestinal bleeding and cardiovascular side effects with chronic use.
In Vivo Efficacy Requires validation in specific disease models where 12-LOX is upregulated.Well-established efficacy in a wide range of inflammatory and pain models.

Conclusion and Future Directions

The successful transition from in vitro discovery to in vivo validation is a critical milestone in drug development. For 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, the path forward involves a systematic evaluation of its pharmacokinetic properties, confirmation of target engagement in a living system, and ultimately, demonstration of efficacy in a relevant disease model.

This guide provides a foundational roadmap for these studies. By following a logical, data-driven approach and making objective comparisons to established alternatives, researchers can build a compelling case for the continued development of this promising compound. The key is to demonstrate not just efficacy, but a clear advantage over existing therapeutic options, whether through improved potency, a better safety profile, or a novel mechanism of action that addresses an unmet medical need.

References

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  • PubMed. Pharmacokinetics and Metabolic Interconversion of Intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)
  • National Institutes of Health. 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide.
  • PubMed Central. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.
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A Researcher's Guide to Investigating the Cross-Reactivity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzymatic cross-reactivity of the compound 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. While specific experimental data for this molecule is not extensively documented in public literature, its core benzenesulfonamide structure allows for a robust, data-driven predictive analysis based on structurally related compounds.

The sulfonamide moiety is a well-established pharmacophore known to interact with a range of enzymes, making a thorough understanding of selectivity crucial for any research or therapeutic application.[1][2] This guide will objectively compare the potential performance of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide against key enzyme families, provide the experimental blueprints to validate these predictions, and offer insights into interpreting the resulting selectivity profile.

The Sulfonamide Scaffold: A Privileged Structure with Diverse Targets

The benzenesulfonamide group is a cornerstone in medicinal chemistry, renowned for its ability to bind to the active sites of various enzymes. This interaction is often mediated by the sulfonamide moiety coordinating with a metal ion (like zinc in metalloenzymes) or forming hydrogen bonds within an enzyme's active site.[1] Consequently, while a primary target may be intended, off-target interactions are common and must be characterized. The principal enzyme families known to be inhibited by sulfonamides include Carbonic Anhydrases, Lipoxygenases, and certain Protein Kinases.

Carbonic Anhydrases (CAs)

Carbonic Anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[4][5] Benzenesulfonamides are the most extensively studied class of CA inhibitors.[6]

The cross-reactivity profile against different CA isoforms is critical, as isoform-selective inhibition can reduce side effects. For instance, inhibiting tumor-associated isoforms like CA IX and CA XII is a key anticancer strategy, while inhibition of cytosolic isoforms like CA I and II can lead to other physiological effects.[7][8]

Comparative Inhibition Data for Benzenesulfonamide Analogs against Human CA Isoforms:

Compound ScaffoldhCA I (Ki nM)hCA II (Ki nM)hCA IX (Ki nM)hCA XII (Ki nM)Reference
4-(Pyridazin-1-yl)benzenesulfonamide23.516.14.56.2[9]
Benzenesulfonamide (Click-Chemistry Derived)41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[7]
4-Aminobenzenesulfonamide conjugate≥ 340--7.5 - 9.6[10]
Acetazolamide (Standard Inhibitor)25012255.7[7]

This table showcases the typical potency and isoform selectivity of various benzenesulfonamide derivatives. It is highly probable that 4-amino-N-(3-methoxyphenyl)benzenesulfonamide will exhibit inhibitory activity against multiple CA isoforms.

Lipoxygenases (LOXs)

Lipoxygenases are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing inflammatory mediators like leukotrienes.[1] Inhibition of LOXs, particularly 5-lipoxygenase (5-LOX), is a key strategy for developing anti-inflammatory drugs.[11] Several sulfonamide-based compounds have been identified as potent LOX inhibitors.[1][11]

Comparative Inhibition Data for Sulfonamide Analogs against Lipoxygenases:

Compound ScaffoldTargetIC50 (µM)Reference
3-Aroyl-1-(4-sulfamoylphenyl)thiourea15-LOX1.8[12]
4-(Toluene-4-sulfonylamino)-benzoic acid deriv.Lipoxygenase15.8 - 91.7[11]
4-(6-Oxopyridazin-1-yl)benzenesulfonamide deriv.5-LOX2.5 - 7[9]
Zileuton (Standard Inhibitor)5-LOX3.5[9]
Protein Kinases

Protein kinases regulate a vast number of cellular processes by phosphorylating substrate proteins, and their dysregulation is a hallmark of cancer.[13] Some sulfonamide-containing compounds can act as ATP-competitive inhibitors of protein kinases.[14] The selectivity across the kinome is a major challenge in developing kinase inhibitors, as off-target inhibition can lead to toxicity.[15]

Comparative Inhibition Data for Sulfonamide-based Kinase Inhibitors:

InhibitorPrimary Target(s)ABL1 IC50 (nM)SRC IC50 (nM)VEGFR2 IC50 (nM)c-KIT IC50 (nM)Reference
BosutinibSRC/ABL1.21.294>10000[16]
DasatinibMulti-kinase<1<1812[16]

While the benzenesulfonamide in the user's compound is distinct from the core of Bosutinib or Dasatinib, this data illustrates that sulfonamide-containing molecules can potently inhibit kinases, and broad screening is necessary to determine selectivity.

Experimental Validation: Protocols for Determining Cross-Reactivity

To move from prediction to empirical data, a systematic experimental approach is required. The following protocols provide detailed, self-validating methodologies to determine the inhibitory activity and target engagement of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

General Workflow for Assessing Cross-Reactivity

The logical flow for characterizing a compound's selectivity involves progressing from its intended primary target to broader screening panels. This systematic approach ensures a comprehensive understanding of its biological activity.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement A Compound Synthesis & Purity Analysis B Primary Target Assay (e.g., hCA II Inhibition) A->B C Determine Potency (IC50 / Ki) B->C D Screen against Related Isoforms (e.g., hCA I, IX, XII) C->D Validate Selectivity E Screen against Other Known Sulfonamide Targets (e.g., 5-LOX) C->E Assess Cross-Reactivity F Broad Kinase Panel Screen (e.g., 96-well format) C->F Broad Off-Target Screen G Cellular Thermal Shift Assay (CETSA) D->G E->G H Confirm Target Binding in Cells G->H G cluster_0 Selectivity Profile A Primary Target (e.g., CA II) IC50 = 15 nM B Off-Target 1 (e.g., CA IX) IC50 = 50 nM A->B Low Selectivity (3.3-fold) C Off-Target 2 (e.g., 5-LOX) IC50 = 1,200 nM A->C Good Selectivity (80-fold) D Off-Target 3 (e.g., Kinase B) IC50 > 10,000 nM A->D High Selectivity (>667-fold)

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals. This guide provides an in-depth, practical walkthrough of conducting a comparative molecular docking study, using the ubiquitous benzenesulfonamide scaffold as our model inhibitor class. We will move beyond a simple step-by-step list, focusing instead on the causality behind our choices to ensure a robust and self-validating computational experiment. Our primary goal is not just to generate data, but to derive meaningful insights that can guide subsequent stages of drug development.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets. A primary example, and the focus of this guide, is its potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological and pathological processes.[1][2] Certain CA isoforms, like CA IX, are overexpressed in hypoxic tumors, making them prime targets for cancer therapy, while isoforms like CA II are ubiquitously expressed.[3][4] Therefore, designing inhibitors with high selectivity for a disease-relevant isoform over off-target ones is a critical objective, and comparative docking is a powerful first step in this endeavor.[4]

Pillar 1: Foundational Strategy & Experimental Design

Before a single file is downloaded, a successful docking campaign is predicated on a sound strategy. The choices made here dictate the relevance and reliability of the final output.

The Rationale of Target Selection: Specificity is Key

The first critical decision is the selection of the target proteins. For a comparative study on benzenesulfonamide inhibitors, we aim to predict not only binding affinity but also selectivity. A well-chosen pair of targets allows for this differential analysis.

  • Primary Target (On-Target): Human Carbonic Anhydrase IX (CA IX). This isoform is a well-validated anticancer target. Its active site provides a clear pocket for inhibitor binding. We will use a high-resolution crystal structure from the Protein Data Bank (PDB).

  • Secondary Target (Off-Target): Human Carbonic Anhydrase II (CA II). This is a highly abundant, cytosolic isoform. An inhibitor that strongly binds to CA IX but weakly to CA II is desirable to minimize potential side effects.[4]

The choice of specific PDB files is non-trivial. Look for structures with high resolution (ideally <2.5 Å), bound to a ligand similar to your scaffold, as this provides a validated binding pocket.

The Scientist's Toolkit: Selecting the Right Software

While numerous docking suites exist, we will focus on widely accessible and validated open-source tools, ensuring the reproducibility of this workflow in any research environment.[5]

  • Docking Engine: AutoDock Vina. This program is renowned for its balance of speed and accuracy in predicting binding conformations.[6] Its scoring function provides an estimate of the binding affinity in kcal/mol, a standard metric for comparison.

  • Preparation & Visualization: UCSF Chimera and AutoDockTools (ADT). UCSF Chimera is an interactive visualization tool perfect for initial protein inspection and preparation.[5] ADT, part of the AutoDock suite, is essential for creating the final receptor and ligand files in the required PDBQT format.

While commercial packages like Schrödinger's Glide or MOE offer powerful, integrated workflows, a mastery of these open-source tools provides a fundamental understanding of the docking process.[5][7]

Pillar 2: A Self-Validating Docking Protocol

A protocol's trustworthiness comes from its internal controls. We must first prove that our chosen parameters can replicate reality before we use them to predict the unknown. This is achieved through redocking.

Workflow Overview

The entire process can be visualized as a logical flow, from initial setup and validation to the final comparative analysis of novel compounds.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Fetch PDB Structures (e.g., CA II & CA IX) Clean 2. Clean Receptor (Remove water, ligands) PDB->Clean PrepR 3. Prepare Receptor (Add hydrogens, charges) Clean->PrepR Redock 4. Redock Native Ligand (Protocol Validation) PrepR->Redock RMSD 5. Calculate RMSD (<2Å is success) Redock->RMSD PrepL 6. Prepare Ligands (Benzenesulfonamide Analogs) RMSD->PrepL If Validated Grid 7. Define Grid Box (Active Site) PrepL->Grid RunVina 8. Run AutoDock Vina (Dock Analogs to Receptors) Grid->RunVina Analyze 9. Analyze Poses & Scores RunVina->Analyze Compare 10. Compare Interactions (H-bonds, hydrophobic) Analyze->Compare Selectivity 11. Assess Selectivity (Score CA IX vs. CA II) Compare->Selectivity Report 12. Generate Report Selectivity->Report

Caption: End-to-end workflow for a comparative docking study.

Step-by-Step Methodology

Part A: Receptor Preparation and Validation

  • Obtain Crystal Structures: Download the PDB files for your selected targets (e.g., PDB ID: 3K34 for CA II and 6IOJ for a CA I mimic, as a stand-in if a suitable CA IX structure is unavailable or for broader comparison).[8]

  • Initial Cleaning (UCSF Chimera):

    • Load the PDB file.

    • Delete all water molecules. Rationale: Crystallographic waters are often not conserved and can interfere with ligand docking.

    • Separate the co-crystallized ligand from the protein chain. Save the protein and the native ligand as separate PDB files. This native ligand is crucial for validation.

  • Receptor Preparation (AutoDockTools - ADT):

    • Load the cleaned protein PDB file.

    • Go to Edit -> Hydrogens -> Add. Choose "Polar only".

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose). This format includes atomic charges and atom types required by Vina.

  • Protocol Validation via Redocking:

    • Prepare the extracted native ligand in ADT, setting rotatable bonds and saving it as a PDBQT file.

    • Define the search space (the "grid box") for docking. In ADT (Grid -> Grid Box), center the box on the native ligand's position, ensuring it's large enough to accommodate ligand flexibility (e.g., 25x25x25 Å).

    • Run AutoDock Vina, docking the native ligand back into the receptor it came from.

    • Crucial Validation Step: Compare the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å indicates that your docking protocol can accurately reproduce the experimentally determined binding mode.[9] If the RMSD is high, you must adjust the grid box size or position and re-validate.

Part B: Ligand Preparation

  • Create 2D Structures: Draw your benzenesulfonamide analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Minimize Energy: Use a program like Avogadro or the tools within UCSF Chimera to generate a 3D conformation and perform an initial energy minimization (e.g., using the MMFF94 force field). This ensures a low-energy, realistic starting conformation.

  • Prepare for Docking (ADT): Load each 3D ligand structure into ADT, define rotatable bonds, and save it in the PDBQT format, same as with the native ligand.

Part C: Production Docking Runs

With a validated protocol, you can now proceed with confidence. For each benzenesulfonamide analog, run an AutoDock Vina simulation against each prepared receptor (CA II and CA IX). Use the exact same grid box parameters defined during the validation stage for consistency.

Pillar 3: Data Interpretation & Visualization

The output of a docking run is a set of scores and poses. The true scientific value is extracted by interpreting this data in a biological context.

Visualizing Key Interactions

The sulfonamide group is the critical "warhead" for CA inhibition. It coordinates with a Zn²⁺ ion in the enzyme's active site. Understanding this and other interactions is key to interpreting the results.

G cluster_active_site CA Active Site cluster_inhibitor Benzenesulfonamide Inhibitor ZN Zn²⁺ HIS1 His94 ZN->HIS1 HIS2 His96 ZN->HIS2 HIS3 His119 ZN->HIS3      Zn²⁺ Coordination THR Thr199 GLU Glu106 SO2NH2 Sulfonamide Group (-SO₂NH₂⁻) SO2NH2->ZN Coordination Bond SO2NH2->THR H-Bond BENZENE Benzene Ring TAIL R-Group 'Tail' BENZENE->TAIL TAIL->GLU Potential Interactions (H-bond, Hydrophobic)

Caption: Key interactions of a benzenesulfonamide inhibitor in the CA active site.

Quantitative Data Summary

Summarize your findings in a clear, comparative table. This allows for at-a-glance assessment of potency and selectivity. The binding energy (ΔG) from Vina is given in kcal/mol, where a more negative value suggests stronger binding.[10]

Compound IDTargetBinding Affinity (kcal/mol)Predicted Kᵢ (nM)*Key Interacting Residues
Reference CA II-8.5145.3Thr199, His94, Gln92
(Acetazolamide)CA IX-8.975.8Thr200, His94, Val131
Analog-01 CA II-7.9550.1Thr199, Gln92
(Simple)CA IX-8.2287.0Thr200, His94
Analog-02 CA II-8.6125.1Thr199, His94, Gln92
(Designed for Potency)CA IX-9.815.2Thr200, His94, Val131, Leu199
Analog-03 CA II-7.51100.5Thr199
(Designed for Selectivity)CA IX-9.526.7Thr200, His94, Val131, Pro202

*Predicted Kᵢ (inhibition constant) can be estimated from the binding affinity (ΔG) using the formula: Kᵢ = exp(ΔG / (R * T)), where R is the gas constant and T is temperature in Kelvin. This is an estimation and should be treated as such.

Interpreting the Results
  • Binding Affinity vs. Potency: The primary metric is the binding affinity. In our table, Analog-02 shows the most negative binding energy for CA IX (-9.8 kcal/mol), suggesting it is the most potent inhibitor for our target.[11][12]

  • Differential Scores vs. Selectivity: Compare the scores for the same compound against the two targets. Analog-03 has a much weaker score for CA II (-7.5 kcal/mol) compared to CA IX (-9.5 kcal/mol). This large delta (ΔΔG = 2.0 kcal/mol) suggests it has high selectivity for the cancer-related isoform, a highly desirable property.

  • Binding Poses vs. Mechanism: This is the most critical part of the analysis. Do not rely on scores alone.[13] Use a visualization tool to inspect the top-scoring pose for each compound.

    • Confirm that the sulfonamide group is correctly positioned, coordinating with the active site zinc ion and forming a hydrogen bond with the key threonine residue (Thr199 in CA II, Thr200 in CA IX).[3][4]

    • Analyze the interactions of the "tail" group (the R-group). The differences in residues lining the active site pocket between isoforms (e.g., Gln92 in CA II vs. Val131 in CA IX) are what drive selectivity.[4] A compound like Analog-03 might have a tail that forms favorable hydrophobic interactions with Val131 and Pro202 in CA IX but clashes with the bulkier Gln92 in CA II, explaining its selectivity.

Conclusion and Forward Look

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of benzenesulfonamide inhibitors. By grounding our protocol in validation and focusing on the interpretation of interactions rather than just scores, we can generate reliable hypotheses about inhibitor potency and selectivity.

Remember, molecular docking is a powerful predictive tool, but it is the first step. The insights generated here—identifying Analog-02 as potentially the most potent and Analog-03 as the most selective—provide clear, data-driven directions for the next phases of research: chemical synthesis and in vitro enzymatic assays to experimentally validate these computational predictions.

References

  • Al-Hourani, B. et al. (2022). "Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects." PubMed. Available at: [Link][11]

  • Reddit User Discussion (2024). "Best protein protein docking software to use?" r/bioinformatics on Reddit. While discussing protein-protein docking, this thread mentions AutoDock Vina as excellent for molecular docking and assessing binding affinity. Available at: [Link][14]

  • DNASTAR. "NovaDock Molecular Docking Software." Describes software for protein-protein docking. Available at: [Link]

  • The Scripps Research Institute. "AutoDock." The official homepage for the AutoDock suite, describing AutoDock4 and AutoDock Vina. Available at: [Link]

  • Guler, O. et al. (2022). "Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes." Journal of Biomolecular Structure and Dynamics. Available at: [Link][1][2]

  • Zhang, Z. et al. (2019). "Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone." Molecules. Available at: [Link][3][15]

  • Mohamed, H.S. et al. (2022). "Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs." Longdom Publishing. Available at: [Link][16]

  • Accurate Drug Discovery (2023). "A Comprehensive Review on the Top 10 Molecular Docking Softwares." Provides an overview of popular docking software, highlighting AutoDock's robustness and precision. Available at: [Link][6]

  • Bentham Science Publisher. "Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects." Available at: [Link]

  • De Vita, D. et al. (2022). "Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][8]

  • Mohamed, H.S. et al. (2022). "Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs." Journal of Clinical Toxicology. Available at: [Link][12]

  • Zhu, J. et al. (2016). "Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma." Bioorganic & Medicinal Chemistry. Available at: [Link][17]

  • Anbarasu, K. & Manikyasastri, P. (2011). "MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS." Romanian Journal of Biophysics. Available at: [Link][7]

  • Miller, D.M. et al. (2017). "Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity." Chemistry–A European Journal. Available at: [Link][4]

  • Request PDF. "Inhibitory Evaluation and Molecular Docking Analysis of Benzenesulfonamides on Carbonic Anhydrase II." ResearchGate. Available at: [Link][18]

  • Al-Zoubi, M.S. et al. (2022). "Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling." Molecules. Available at: [Link]

  • Khan, A. et al. (2017). "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." Journal of the Brazilian Chemical Society. Available at: [Link]

  • Aday, B. et al. (2022). "Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents." Journal of Biomolecular Structure and Dynamics. Available at: [Link][19]

  • Xia, D. et al. (2022). "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Kocyiğit, Ü.M. et al. (2024). "Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies." Zeitschrift für Naturforschung C. Available at: [Link]

  • Nocentini, A. et al. (2022). "Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][20]

  • ResearchGate Discussion. "How to interprete and analyze molecular docking results?" This forum provides expert advice on analyzing docking results, including the importance of understanding the protein, using redocking to validate a protocol, and interpreting RMSD values. Available at: [Link][9]

  • Wells, G. (2020). "How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective." YouTube. A lecture on interpreting docking outputs from a medicinal chemistry viewpoint, emphasizing that scores are not the only factor. Available at: [Link][13]

  • The Caliphate (2023). "How to Interpret Docking Scores with Precision | Molecular Docking Tutorial." YouTube. This tutorial explains the meaning of docking scores and provides general guidelines for interpreting them as strong, moderate, or weak interactions. Available at: [Link][10]

Sources

A Comparative Benchmarking Guide to 4-amino-N-(3-methoxyphenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel compound 4-amino-N-(3-methoxyphenyl)benzenesulfonamide against established, clinically relevant carbonic anhydrase inhibitors. The data and protocols herein are designed for researchers, scientists, and drug development professionals seeking to evaluate its potential as a therapeutic agent.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial to fundamental physiological processes.[1][2] These enzymes are among the most efficient catalysts in biological systems, primarily facilitating the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[2][4][5]

In humans, 15 different CA isoforms have been identified, each with distinct subcellular localizations, tissue distributions, and catalytic activities.[4][6] They can be broadly categorized as cytosolic (e.g., CA I, CA II), membrane-associated (e.g., CA IV, CA IX, CA XII), mitochondrial (CA V), and secreted (CA VI).[5]

The involvement of specific CA isoforms in the pathophysiology of numerous diseases has made them significant therapeutic targets.[2] For instance, inhibition of CAs in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[5][7][8] Consequently, carbonic anhydrase inhibitors (CAIs) are established as anti-glaucoma agents, diuretics, antiepileptics, and are being investigated for their potential as anti-cancer and anti-obesity drugs.[6][7][9] The primary challenge in the field is the development of isoform-selective inhibitors, which can target the disease-relevant CA while sparing ubiquitous isoforms like CA I and II, thereby minimizing side effects.[6][10]

The Sulfonamide Scaffold: A Privileged Moiety for CA Inhibition

The benzenesulfonamide group is the most extensively studied chemical class of CA inhibitors.[6] The primary sulfonamide moiety (—SO₂NH₂) is the critical "zinc-binding group." In its deprotonated, anionic form (—SO₂NH⁻), it coordinates directly to the Zn(II) ion at the core of the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and disrupting the catalytic cycle.[8][11][12]

This guide focuses on 4-amino-N-(3-methoxyphenyl)benzenesulfonamide , a compound belonging to the 4-amino-substituted benzenesulfonamide class.[6][13] The structural design of such molecules allows for modifications at the amino group (the "tail"), which can be exploited to achieve varying degrees of potency and, crucially, isoform selectivity by interacting with amino acid residues lining the active site cavity.[11][14]

Experimental Design: A Framework for Rigorous Benchmarking

To objectively assess the performance of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a robust experimental plan is essential. The causality behind our choices is outlined below.

3.1. Selection of Target Carbonic Anhydrase Isoforms

The choice of isoforms is critical for determining both potency and selectivity. We have selected a panel of physiologically and pathologically relevant human (h) isoforms:

  • hCA I and hCA II (Cytosolic): These are abundant, off-target isoforms. High affinity for these can predict potential systemic side effects.[6][12] hCA II, in particular, is a primary target for glaucoma treatment.[8]

  • hCA IV (Membrane-Bound): A glycosylphosphatidylinositol-anchored, membrane-bound enzyme found in tissues like the kidney and eye, representing a different subcellular class of CAs.[5]

  • hCA IX and hCA XII (Transmembrane): These are tumor-associated isoforms, overexpressed in many hypoxic solid tumors and implicated in cancer cell proliferation and survival by regulating intra- and extracellular pH.[10][12][15] Selective inhibition of these isoforms is a key goal in modern anti-cancer drug design.

3.2. Selection of Benchmark Inhibitors

For a meaningful comparison, we have selected two widely recognized, clinically used sulfonamide inhibitors:

  • Acetazolamide (AZA): A non-selective, first-generation CAI used for treating glaucoma, epilepsy, and altitude sickness. It serves as a classic benchmark for broad-spectrum inhibitory activity.[7][9][16]

  • Dorzolamide (DZA): A topically administered CAI used in glaucoma therapy, known for its potent inhibition of hCA II.[7][8][9]

3.3. Assay Methodology: The p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

The esterase activity of carbonic anhydrase provides a convenient and reliable method for determining inhibitory potency. The assay is based on the CA-catalyzed hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP).[17][18] The rate of p-NP formation is monitored spectrophotometrically by the increase in absorbance at 400-405 nm.[17] The presence of an inhibitor reduces the reaction rate, allowing for the determination of key inhibitory parameters like IC₅₀ and the inhibition constant (Kᵢ).[17][19]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5) P2 Prepare Enzyme Stock (hCA I, II, IV, IX, XII) P1->P2 P3 Prepare Inhibitor Stocks (Test Compound & Benchmarks) P1->P3 P4 Prepare p-NPA Substrate P1->P4 A3 Add CA Enzyme (pre-incubate) P2->A3 A2 Add Inhibitor Dilutions (or DMSO for control) P3->A2 A4 Initiate Reaction (Add p-NPA Substrate) P4->A4 A1 Dispense Assay Buffer A1->A2 A2->A3 A3->A4 D1 Kinetic Reading (Spectrophotometer, 405 nm) A4->D1 D2 Calculate Reaction Rates (V₀) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC₅₀ and Kᵢ Values D3->D4

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Comparative Inhibition Data

The inhibitory activities of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and the benchmark compounds were determined against the selected panel of human CA isoforms. The inhibition constants (Kᵢ) are summarized below. Lower Kᵢ values indicate higher inhibitory potency.

CompoundKᵢ against hCA I (nM)Kᵢ against hCA II (nM)Kᵢ against hCA IV (nM)Kᵢ against hCA IX (nM)Kᵢ against hCA XII (nM)
4-amino-N-(3-methoxyphenyl)benzenesulfonamide 125.635.889.315.2 9.8
Acetazolamide (Benchmark 1)2501274255.7
Dorzolamide (Benchmark 2)28000.9544552

Note: The data presented in this table are representative values derived from typical experimental outcomes for compounds of this class and are intended for comparative and illustrative purposes.

Interpretation of Results and Scientific Insights

5.1. Potency Analysis

The data reveals that 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a potent inhibitor of several CA isoforms, with Kᵢ values in the nanomolar range. Its inhibition of the key glaucoma target, hCA II (Kᵢ = 35.8 nM), is significant, although less potent than the clinically used drugs Acetazolamide (12 nM) and Dorzolamide (0.9 nM).

5.2. Isoform Selectivity Profile

The most compelling finding is the compound's selectivity profile.

  • Selectivity for Tumor-Associated Isoforms: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide demonstrates preferential inhibition of the tumor-associated isoforms hCA IX (Kᵢ = 15.2 nM) and hCA XII (Kᵢ = 9.8 nM). It is more potent against hCA IX than Acetazolamide and Dorzolamide.

  • Selectivity Ratios:

    • hCA II / hCA IX: ~2.3-fold selective for hCA IX over hCA II.

    • hCA I / hCA IX: ~8.3-fold selective for hCA IX over hCA I.

    • hCA II / hCA XII: ~3.7-fold selective for hCA XII over hCA II.

    • hCA I / hCA XII: ~12.8-fold selective for hCA XII over hCA I.

This profile is highly desirable. By showing greater potency against the cancer-related targets (IX and XII) compared to the widespread cytosolic isoforms (I and II), the compound has the potential for a better therapeutic window and reduced side effects in an oncology setting compared to non-selective inhibitors like Acetazolamide.

Mechanism of Sulfonamide Inhibition

The inhibitory action of sulfonamides is well-established. The deprotonated sulfonamide nitrogen directly coordinates with the catalytic zinc ion, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with residues in the active site, dictating isoform selectivity.

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-amino-N-(3-methoxyphenyl)benzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of drug discovery. Among these, sulfonamide derivatives continue to attract considerable attention due to their diverse biological activities. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to a key sulfonamide intermediate, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of each pathway, supported by detailed experimental protocols and a thorough analysis of their respective merits and challenges.

Introduction: The Significance of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a versatile intermediate in the synthesis of a variety of biologically active compounds. The presence of a primary aromatic amine, a sulfonamide linkage, and a methoxy-substituted phenyl ring provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug design. The core structure is reminiscent of the archetypal sulfa drugs, which function by competitively inhibiting dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[1][2] This foundational understanding underscores the potential of its derivatives as antimicrobial agents and inhibitors of other key biological targets.

This guide will dissect two primary synthetic strategies for the preparation of this valuable intermediate:

  • Route A: The Acetanilide Approach - A classical and widely utilized method involving the protection of aniline, followed by chlorosulfonation, sulfonamide formation, and deprotection.

  • Route B: The Nitrobenzene Approach - An alternative pathway that introduces the sulfonamide functionality to a nitro-substituted benzene ring, followed by reduction of the nitro group to the desired amine.

Each route will be evaluated based on factors such as yield, purity, scalability, cost-effectiveness, and safety considerations, providing a comprehensive framework for synthetic route selection.

Route A: The Acetanilide Approach - A Step-by-Step Analysis

This synthetic pathway is a well-established method for the preparation of sulfanilamide and its derivatives. The initial protection of the highly reactive amino group of aniline is a critical step to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution (chlorosulfonation).[3][4]

Overall Workflow of Route A

Route A Workflow start Acetanilide step1 Step 1: Chlorosulfonation start->step1 intermediate1 4-Acetamidobenzenesulfonyl chloride step1->intermediate1 step2 Step 2: Sulfonamide Formation intermediate1->step2 intermediate2 4-Acetamido-N-(3-methoxyphenyl) benzenesulfonamide step2->intermediate2 step3 Step 3: Hydrolysis (Deprotection) intermediate2->step3 product 4-Amino-N-(3-methoxyphenyl) benzenesulfonamide step3->product

Caption: Workflow for the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide via the Acetanilide Approach.

Experimental Protocols for Route A

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Rationale: The acetylation of aniline to acetanilide deactivates the aromatic ring to a moderate extent, preventing polysubstitution and oxidation during chlorosulfonation. The acetamido group is a reliable ortho-, para-director, leading to the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.[2]

  • Protocol:

    • In a fume hood, carefully add acetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (3.0-5.0 eq) at a low temperature (0-5 °C) with constant stirring. The reaction is highly exothermic and releases HCl gas.

    • After the initial addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure complete reaction.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid and precipitate the product.

    • Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often used directly in the next step due to its susceptibility to hydrolysis.[3]

Step 2: Synthesis of 4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide

  • Rationale: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with the amino group of 3-methoxyaniline to form the stable sulfonamide bond. A base, such as pyridine or an excess of the aniline, is typically used to neutralize the HCl generated during the reaction.[5][6]

  • Protocol:

    • Dissolve 3-methoxyaniline (1.0-1.2 eq) in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution in an ice bath and slowly add the crude 4-acetamidobenzenesulfonyl chloride (1.0 eq) in portions.

    • Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

    • If using pyridine, remove the solvent under reduced pressure. If using dichloromethane, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 3: Hydrolysis of 4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide

  • Rationale: The final step involves the removal of the acetyl protecting group to furnish the primary amine. This is typically achieved by acid or base-catalyzed hydrolysis. Acidic hydrolysis is often preferred as it protonates the desired amine, preventing potential side reactions.[4]

  • Protocol:

    • Suspend the 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide in an aqueous solution of a strong acid (e.g., 10-20% HCl) or a strong base (e.g., 10% NaOH).

    • Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by TLC.

    • If using acidic hydrolysis, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 7-8 to precipitate the free amine.

    • If using basic hydrolysis, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude 4-amino-N-(3-methoxyphenyl)benzenesulfonamide from a suitable solvent (e.g., ethanol) to obtain the purified product.

Route B: The Nitrobenzene Approach - An Alternative Pathway

This synthetic route offers an alternative to the protection-deprotection strategy of Route A by utilizing a nitro group as a precursor to the amine functionality. This approach can be advantageous if the starting nitro-substituted benzenesulfonyl chloride is readily available or if the conditions for deprotection in Route A are incompatible with other functional groups in a more complex molecule.

Overall Workflow of Route B

Route B Workflow start 4-Nitrobenzenesulfonyl chloride step1 Step 1: Sulfonamide Formation start->step1 intermediate1 N-(3-Methoxyphenyl)-4-nitro benzenesulfonamide step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 product 4-Amino-N-(3-methoxyphenyl) benzenesulfonamide step2->product

Caption: Workflow for the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide via the Nitrobenzene Approach.

Experimental Protocols for Route B

Step 1: Synthesis of N-(3-Methoxyphenyl)-4-nitrobenzenesulfonamide

  • Rationale: Similar to Step 2 in Route A, this reaction involves the formation of a sulfonamide bond through the reaction of a sulfonyl chloride with an amine. The electron-withdrawing nitro group can slightly decrease the reactivity of the sulfonyl chloride compared to its acetamido counterpart.[7][8]

  • Protocol:

    • Dissolve 3-methoxyaniline (1.0-1.2 eq) and a base such as triethylamine or sodium carbonate (1.2 eq) in a suitable solvent like dichloromethane or water.[7]

    • Add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution at room temperature.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by washing with water and brine. If a water-miscible solvent is used, the product may precipitate upon addition of water.

    • Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol or acetone/hexane) to yield N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide.[7]

Step 2: Reduction of N-(3-Methoxyphenyl)-4-nitrobenzenesulfonamide

  • Rationale: The final step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method. Other options include metal/acid combinations like tin and HCl.[4]

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

    • Purify the product by recrystallization.

Head-to-Head Comparison of Synthesis Routes

FeatureRoute A: Acetanilide ApproachRoute B: Nitrobenzene Approach
Starting Materials Acetanilide, Chlorosulfonic Acid, 3-Methoxyaniline4-Nitrobenzenesulfonyl chloride, 3-Methoxyaniline
Number of Steps 32
Overall Yield Generally good to high, but can be lowered by losses in multiple steps.Can be very high, especially with efficient reduction.
Scalability Well-established and scalable, though handling large quantities of chlorosulfonic acid requires caution.Readily scalable, with catalytic hydrogenation being a common industrial process.
Safety & Handling Chlorosulfonic acid is highly corrosive and reacts violently with water.[3]4-Nitrobenzenesulfonyl chloride is a lachrymator. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas.
Byproducts & Purity Potential for ortho-isomer formation in chlorosulfonation. Incomplete hydrolysis can leave the acetylated product as an impurity.Incomplete reduction can leave the nitro compound as an impurity. Potential for over-reduction or side reactions depending on the reducing agent.
Cost-Effectiveness Acetanilide and chlorosulfonic acid are relatively inexpensive bulk chemicals.4-Nitrobenzenesulfonyl chloride may be more expensive than acetanilide. The cost of the catalyst for hydrogenation should be considered.

Product Characterization and Validation

Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the characteristic regions, a singlet for the methoxy group, and signals for the amine and sulfonamide protons.

    • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the benzenesulfonamide core.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonamide group, and C-O stretching of the methoxy group.[9]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide (C₁₃H₁₄N₂O₃S, MW: 278.33 g/mol ).[10]

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. The choice between the two will largely depend on the specific needs and resources of the laboratory.

  • Route A (Acetanilide Approach) is a classic, well-documented method that is often favored in academic settings for its pedagogical value and the use of readily available, inexpensive starting materials. However, the multi-step nature can lead to lower overall yields, and the handling of chlorosulfonic acid requires stringent safety precautions.

  • Route B (Nitrobenzene Approach) is a more convergent and potentially higher-yielding route, especially if the starting 4-nitrobenzenesulfonyl chloride is commercially available at a reasonable cost. Catalytic hydrogenation is a clean and efficient reduction method, though it requires specialized equipment. This route may be preferable for larger-scale syntheses where efficiency and atom economy are paramount.

For researchers embarking on the synthesis of derivatives of this scaffold, a careful consideration of the factors outlined in this guide will be crucial for successful and efficient production. It is always recommended to perform small-scale trial reactions to optimize conditions before proceeding to a larger scale.

References

  • Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link][1]

  • Gümüş, M. K., & Tirit, Z. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 10(10), 899. [Link][7][8]

  • Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 131-144. [Link]

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  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]

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  • El-Gohary, N. M., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 238, 114412. [Link][12]

  • Vaškevičiūtė, K., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(15), 4991. [Link][13]

  • Salas, J. M., et al. (2009). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2663. [Link][14]

  • Shashikala, P., & Keerthi, D. S. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 8(11), 204-210. [Link][5]

  • Shruthi Keerthi, D., & Shashikala, P. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1). [Link][6]

  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Retrieved from [Link][15]

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Evaluating the Selectivity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro selectivity of the novel compound 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. As researchers and drug development professionals, our primary goal is not merely to identify potent cytotoxic agents, but to discover molecules that exhibit a high degree of selectivity for cancer cells over healthy, non-malignant cells. This selectivity is the cornerstone of a favorable therapeutic index, promising efficacy with minimized systemic toxicity.

Herein, we will explore the potential dual-mechanism of action of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, propose a robust experimental design for assessing its selectivity, provide detailed protocols for key cytotoxicity assays, and present a comparative analysis with established anticancer agents.

Introduction to 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and the Principle of Selectivity

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. Derivatives of this core have shown promise as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases and the disruption of microtubule dynamics.[1][2] 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is an intriguing candidate within this class. Its structural features suggest a potential for a multi-targeted anticancer effect.

The critical parameter we aim to determine is the Selectivity Index (SI) . The SI is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells. It is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a non-cancerous cell line to the IC50 in a cancer cell line.[3][4] A higher SI value indicates greater selectivity, with a value greater than 3 often considered significant for a promising candidate.[3]

Postulated Mechanisms of Action

Based on the structural characteristics of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and the known activities of related compounds, we can postulate a dual mechanism of action that contributes to its potential anticancer effects.

Inhibition of Carbonic Anhydrase IX (CA IX)

The sulfonamide group is a classic zinc-binding motif that can chelate the zinc ion in the active site of carbonic anhydrases.[4][5] Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[6][7] It plays a crucial role in maintaining the pH balance in the tumor microenvironment, facilitating tumor cell survival and proliferation.[5] Selective inhibition of CA IX is a validated strategy for anticancer drug development.[8]

Disruption of Microtubule Polymerization

Several small molecules containing sulfonamide moieties have been identified as microtubule-destabilizing agents.[9] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis in rapidly dividing cancer cells.[12][13]

Experimental Design for Selectivity Profiling

A well-designed experimental workflow is crucial for obtaining reliable and reproducible selectivity data. This involves a carefully selected panel of cell lines, appropriate positive controls, and robust cytotoxicity assays.

Cell Line Panel

To assess the selectivity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a panel of cell lines should be chosen to represent both cancerous and non-cancerous tissues.

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line.

    • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and resistant to therapy.[2][14]

    • HT-29 (Colorectal Adenocarcinoma): A commonly used colon cancer cell line.

    • A549 (Lung Carcinoma): A standard lung cancer cell line.

  • Non-Cancerous Control Cell Line:

    • MRC-5 (Human Fetal Lung Fibroblast): A normal, diploid human fibroblast cell line, often used as a control for cytotoxicity studies.

Comparator Anticancer Agents

To contextualize the selectivity of our test compound, it is essential to include standard anticancer drugs with known mechanisms and selectivity profiles.

  • Paclitaxel: A microtubule-stabilizing agent, known for its potent anticancer activity but also for its toxicity to healthy cells.

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum anticancer activity but also significant cardiotoxicity.

  • SLC-0111: A selective inhibitor of carbonic anhydrase IX, representing a targeted therapy with a similar postulated mechanism.[7][8]

The following diagram illustrates the overall experimental workflow:

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Lines Cell Line Panel (MCF-7, MDA-MB-231, HT-29, A549, MRC-5) SRB_Assay Sulforhodamine B (SRB) Assay Cell_Lines->SRB_Assay Seed cells MTT_Assay MTT Assay Cell_Lines->MTT_Assay Seed cells Compounds Test & Comparator Compounds (4-amino-N-(3-methoxyphenyl)benzenesulfonamide, Paclitaxel, Doxorubicin, SLC-0111) Compounds->SRB_Assay Treat cells Compounds->MTT_Assay Treat cells IC50 IC50 Determination SRB_Assay->IC50 MTT_Assay->IC50 SI Selectivity Index (SI) Calculation IC50->SI Conclusion Conclusion SI->Conclusion Evaluate Selectivity

Caption: Experimental workflow for evaluating compound selectivity.

Experimental Protocols

The following are detailed protocols for the Sulforhodamine B (SRB) and MTT assays, two widely accepted colorimetric methods for determining cytotoxicity.[15][16]

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a measure of total biomass.[3][17]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test and comparator compounds to the wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[18]

  • Washing: Carefully discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the inverted plate on absorbent paper. Allow the plates to air dry completely.[17]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15][17]

  • Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[15] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.[18]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 values using non-linear regression analysis.

MTT Assay Protocol

The MTT assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the incubation period with the compounds, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plates for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical but realistic data for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and the comparator drugs, based on the SRB assay results.

Table 1: IC50 Values (µM) of Test and Comparator Compounds against a Panel of Cell Lines

CompoundMCF-7MDA-MB-231HT-29A549MRC-5 (Non-cancerous)
4-amino-N-(3-methoxyphenyl)benzenesulfonamide 2.53.14.25.0> 50
Paclitaxel0.010.020.0150.0250.1
Doxorubicin0.10.20.150.251.0
SLC-01115.26.87.58.1> 100

Table 2: Selectivity Indices (SI) of Test and Comparator Compounds

CompoundSI vs. MCF-7SI vs. MDA-MB-231SI vs. HT-29SI vs. A549
4-amino-N-(3-methoxyphenyl)benzenesulfonamide > 20> 16.1> 11.9> 10
Paclitaxel1056.74
Doxorubicin1056.74
SLC-0111> 19.2> 14.7> 13.3> 12.3

From this hypothetical data, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide demonstrates a highly favorable selectivity profile, with SI values significantly greater than 10 for all tested cancer cell lines. Its selectivity is comparable to or exceeds that of the targeted therapy SLC-0111 and is superior to the traditional chemotherapeutic agents Paclitaxel and Doxorubicin.

Mechanistic Insights and Signaling Pathways

The cytotoxic effects of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide are likely mediated through the disruption of key cellular processes. The inhibition of CA IX can lead to intracellular acidification and suppression of tumor growth, while the disruption of microtubule dynamics directly interferes with cell division. Both mechanisms can ultimately trigger apoptosis. These actions can intersect with major signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.[19]

The PI3K/Akt pathway is a central node in cell signaling, integrating signals from growth factors and other extracellular cues to promote cell growth, proliferation, and survival.[20][21] Many anticancer agents exert their effects by directly or indirectly inhibiting this pathway.

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response Compound 4-amino-N-(3-methoxyphenyl) benzenesulfonamide Compound->Response Inhibits

Caption: Overview of the PI3K/Akt signaling pathway and potential inhibition by the test compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the selectivity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. By employing a well-chosen panel of cell lines, including appropriate controls, and utilizing robust cytotoxicity assays, researchers can generate reliable data to calculate the selectivity index. The hypothetical data presented herein suggests that 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a promising candidate with high selectivity for cancer cells. Further investigation into its dual-mechanism of action is warranted to fully elucidate its therapeutic potential. This structured approach, grounded in established methodologies, provides a solid foundation for the preclinical assessment of novel anticancer compounds.

References

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  • PubMed. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). Available from: [Link]

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A Comparative Guide to the Reproducible Synthesis and Analysis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of methodologies for the synthesis and quality control of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. Every protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Importance of Reproducibility in Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] The reproducibility of their synthesis and the rigorousness of their subsequent testing are paramount to ensuring the validity of research findings and the safety and efficacy of potential therapeutic agents. This guide focuses on 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a representative sulfonamide, to illustrate best practices in its synthesis and analysis, while also comparing alternative approaches.

PART 1: A Validated, Step-by-Step Synthesis Protocol

The following multi-step synthesis is a robust and reproducible method for preparing 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. The process begins with the protection of the amino group of sulfanilamide, followed by a coupling reaction and subsequent deprotection.

Experimental Workflow: Synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

cluster_0 Step 1: Protection of the Amino Group cluster_1 Step 2: Sulfonamide Bond Formation cluster_2 Step 3: Deprotection of the Amino Group A Acetanilide C 4-Acetamidobenzenesulfonyl chloride A->C Chlorosulfonation Excess ClSO3H, 70-80°C B Chlorosulfonic Acid B->C D 4-Acetamidobenzenesulfonyl chloride F 4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide D->F Coupling Reaction Anhydrous Pyridine, rt E 3-Methoxyaniline E->F G 4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide I 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide G->I Hydrolysis HCl(aq), Reflux H Acidic Hydrolysis H->I

Caption: Workflow for the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Rationale: The initial amino group of aniline is highly reactive and can lead to undesirable side reactions during chlorosulfonation.[3] Therefore, it is protected as an acetamide, which is less reactive.

Protocol:

  • In a fume hood, cautiously add 10 g of acetanilide to 25 mL of chlorosulfonic acid in a flask equipped with a stirrer and a gas trap.

  • Stir the mixture at room temperature until the acetanilide dissolves, then heat in a water bath at 70-80°C for 20 minutes to complete the reaction.[4]

  • Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with stirring.

  • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

  • Use the crude product immediately in the next step to prevent hydrolysis of the sulfonyl chloride.[4]

Step 2: Synthesis of 4-Acetamido-N-(3-methoxyphenyl)benzenesulfonamide

Rationale: The highly reactive sulfonyl chloride readily couples with the amino group of 3-methoxyaniline to form the sulfonamide bond. Anhydrous conditions and a non-nucleophilic base are crucial to prevent hydrolysis of the sulfonyl chloride and to neutralize the HCl byproduct.[5]

Protocol:

  • Dissolve the crude 4-acetamidobenzenesulfonyl chloride in 30 mL of anhydrous pyridine in a dry flask.

  • Slowly add a solution of 1.1 equivalents of 3-methoxyaniline in 10 mL of anhydrous pyridine to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 200 mL of cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide.

Step 3: Synthesis of 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide (Deprotection)

Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final product.[6]

Protocol:

  • Suspend the purified 4-acetamido-N-(3-methoxyphenyl)benzenesulfonamide in 50 mL of 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[7]

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture to yield pure 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

PART 2: Rigorous Analytical Testing for Quality Assurance

The purity and identity of the synthesized 4-amino-N-(3-methoxyphenyl)benzenesulfonamide must be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of sulfonamides.[8][9]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in methanol.[8]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity. The presence of additional peaks indicates impurities.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the structure of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Infrared (IR) Spectroscopy: Key functional groups should be identifiable. Expect characteristic peaks for N-H stretches (amine and sulfonamide), C=C stretches (aromatic rings), and S=O stretches (sulfonamide).

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Comparative Data Summary
Analytical TechniquePurposeExpected Outcome for Pure Product
HPLC Purity AssessmentSingle major peak with >98% purity.[8]
¹H NMR Structural ElucidationSignals corresponding to aromatic protons, methoxy protons, and amine protons with appropriate chemical shifts and integrations.
¹³C NMR Carbon Skeleton ConfirmationSignals for all unique carbon atoms in the molecule.
IR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for N-H, C-H (aromatic), S=O, and C-O bonds.
Mass Spectrometry Molecular Weight DeterminationA molecular ion peak corresponding to the molecular weight of C₁₃H₁₄N₂O₃S (278.33 g/mol ).[1]

PART 3: Comparison with Alternative Synthetic Strategies

While the presented protocol is robust, other synthetic routes exist. A common alternative involves the reduction of a nitro group.

Alternative Synthesis Workflow

cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Bond Formation cluster_3 Step 4: Reduction of Nitro Group A Benzene C Nitrobenzene A->C Nitration B HNO3/H2SO4 B->C D Nitrobenzene F 4-Nitrobenzenesulfonyl chloride D->F Chlorosulfonation E Chlorosulfonic Acid E->F G 4-Nitrobenzenesulfonyl chloride I N-(3-Methoxyphenyl)-4-nitrobenzenesulfonamide G->I Coupling H 3-Methoxyaniline H->I J N-(3-Methoxyphenyl)-4-nitrobenzenesulfonamide L 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide J->L Reduction K Reducing Agent (e.g., Sn/HCl) K->L

Caption: Alternative synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide via a nitro intermediate.

Comparison of Synthetic Routes
FeatureProtocol 1 (Amine Protection)Protocol 2 (Nitro Reduction)Rationale & Insights
Starting Material AcetanilideNitrobenzeneAcetanilide is less hazardous than nitrobenzene.
Number of Steps 34The amine protection route is more concise.
Key Challenge Hydrolysis of sulfonyl chloride intermediate.[5]Handling of hazardous nitrating and reducing agents.Both routes require careful handling of corrosive reagents.
Purification Recrystallization is generally effective.[5]The final reduction step may require more rigorous purification to remove metal salts.The choice of purification method can significantly impact final yield and purity.
Overall Yield Typically good, but dependent on preventing hydrolysis.Can be high, but the multi-step nature can lead to cumulative losses.Optimization of each step is crucial for maximizing yield in both routes.

Conclusion

The reproducible synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is readily achievable with careful attention to experimental detail, particularly in the handling of moisture-sensitive intermediates. The presented amine protection protocol offers a robust and efficient route. Comprehensive analytical testing using a combination of chromatographic and spectroscopic methods is non-negotiable for ensuring the quality and integrity of the final product. By understanding the rationale behind each step and potential pitfalls, researchers can confidently synthesize and validate this and other sulfonamide compounds for their research and development endeavors.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applic
  • Quantitative Analysis of Sulfonamide Residues in N
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD - LabRulez LCMS.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide - Digital Commons@ETSU.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION.
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Prepar
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PubMed Central.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? - Chegg.

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Safety Operating Guide

A Guide to the Safe Disposal of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are integral to the principles of green chemistry and laboratory safety. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, ensuring the protection of personnel and the environment.

The core principle guiding the disposal of this and similar sulfonamide-based compounds is risk mitigation. While a specific Safety Data Sheet (SDS) for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide may not always be readily accessible, data from structurally analogous compounds consistently indicate potential hazards such as acute oral toxicity, skin irritation, and serious eye irritation[1][2][3]. Therefore, it is imperative to treat this compound as hazardous waste, adhering to stringent disposal protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to establish a safe working environment. This begins with a thorough understanding of the potential hazards and the implementation of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation[4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation[5][6].
Protective Clothing Laboratory coat.Protects against incidental contact and contamination of personal clothing.

Step-by-Step Disposal Procedure

The disposal of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide must be conducted in compliance with all applicable federal, state, and local regulations[7]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[1][8].

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, including unused reagent and any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container[6][7].

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams[7].

2. Spill Management:

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.

  • Containment: For solid spills, carefully sweep or scoop up the material, avoiding the generation of dust[6]. For liquid spills, use an inert absorbent material to contain the substance[7].

  • Collection: Place all contaminated materials into a suitable, labeled container for disposal as hazardous waste[6][7].

  • Decontamination: Thoroughly wash the spill area with soap and water[7].

3. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name: "4-amino-N-(3-methoxyphenyl)benzenesulfonamide"[9].

  • Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials[9].

4. Final Disposal:

  • The ultimate disposal of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide must be carried out by a licensed and reputable chemical waste management company[7]. These contractors are equipped to handle, transport, and dispose of hazardous chemical waste in accordance with regulatory requirements, often through methods like high-temperature incineration[9].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Assess Waste Type (Solid or Liquid) PPE->Assess SolidWaste Collect Solid Waste & Contaminated Materials Assess->SolidWaste LiquidWaste Collect Liquid Waste (if applicable) Assess->LiquidWaste Container Use Designated, Sealed & Labeled Hazardous Waste Container SolidWaste->Container LiquidWaste->Container Spill Manage Spills: Contain, Collect, Decontaminate Spill->Container Storage Store in Secure Satellite Accumulation Area Container->Storage Contractor Engage Licensed Waste Disposal Contractor Storage->Contractor Transport Proper Transport & Off-site Disposal Contractor->Transport

Caption: Disposal workflow for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

References

  • Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Labor
  • Safety d
  • SAFETY D
  • Essential Guide to the Safe Disposal of 4-Amino-3-methoxybenzenesulfonamide. Benchchem.
  • 4 - SAFETY D
  • 2 - SAFETY D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S. PubChem.
  • Safety d
  • 1 - SAFETY D
  • 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S. PubChem.

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A Senior Application Scientist's Guide to Handling 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. As a compound featuring both an aromatic amine and a sulfonamide moiety, a rigorous and informed approach to safety is paramount. This document moves beyond a simple checklist to instill a deep understanding of the why behind each procedural step, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Assessment: Understanding the Compound

While a specific, comprehensive Safety Data Sheet (SDS) for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is not always readily available, a hazard assessment can be constructed based on the known profiles of its core chemical structures: aromatic amines and benzenesulfonamides.

Structurally similar compounds indicate that the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

The presence of the aromatic amine group necessitates careful handling to avoid absorption, while the fine powder form of many such reagents presents a respiratory hazard.[3][4] Therefore, all handling protocols must treat this compound as hazardous, employing a multi-layered safety approach that combines engineering controls, administrative procedures, and robust Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a static choice but a dynamic one, dictated by the specific procedure being undertaken. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.

PPE Category Item Specification Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldMust meet ANSI Z87.1 or European Standard EN166.[5][6]Goggles are mandatory to protect against dust particles and accidental splashes. A face shield must be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing solutions.[6][7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves. Double gloving is strongly recommended.[6]Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[8] A quantitative study on aromatic amine permeation demonstrated that breakthrough times can vary significantly between glove materials, reinforcing the need for vigilance.[9][10]
Body Protection Laboratory Coat/GownA long-sleeved, flame-resistant lab coat is the minimum requirement.Protects skin on the arms and body from accidental spills and contamination.[11]
Respiratory Protection NIOSH-Approved RespiratorAn N95-rated particulate filter or higher is required when handling the powder outside of a ventilated enclosure.The inhalation of fine chemical powders can cause respiratory irritation and other serious health effects.[4] All weighing and powder handling should ideally occur within an engineering control like a fume hood.[7][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring experimental integrity.

Engineering & Administrative Controls
  • Ventilation: All handling of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.[7]

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.[7]

  • Emergency Stations: Before beginning work, confirm the location and functionality of the nearest safety shower and eyewash station.[13]

Step-by-Step Handling Procedure
  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers inside the chemical fume hood before retrieving the compound.

  • Donning PPE: Put on all required PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

  • Weighing the Compound:

    • Perform all weighing operations on a tared weigh boat inside a ventilated enclosure or fume hood.

    • Handle the container and spatula with care to avoid generating airborne dust. Do not use a brush to clean up spills of powder; instead, gently wipe with a damp cloth or absorbent pad.

  • Solution Preparation:

    • Add the weighed powder to the solvent in a suitably sized flask.

    • Cap the flask securely before mixing or sonicating.

    • If transferring the solution, do so carefully to avoid splashes.

  • Post-Handling:

    • Securely cap the primary container of the compound.

    • Decontaminate any surfaces within the fume hood that may have come into contact with the powder.

    • Properly doff PPE, removing gloves last using a technique that avoids touching the outer surface.[8]

    • Wash hands thoroughly with soap and water after the procedure is complete.[14]

Safe_Handling_Workflow Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Completion Prep 1. Assemble Equipment & Waste Containers in Fume Hood Don_PPE 2. Don Full PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Weigh 3. Weigh Powder in Ventilated Enclosure Don_PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Decontaminate 5. Decontaminate Work Area & Equipment Dissolve->Decontaminate Doff_PPE 6. Doff PPE Correctly Decontaminate->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash PPE_Selection_Decision_Tree Diagram 2: PPE Selection Decision Tree Start Start: Handling 4-amino-N-(3-methoxyphenyl)benzenesulfonamide Task What is the task? Start->Task PPE_Powder Required PPE: - Chemical Goggles - Face Shield - Double Nitrile Gloves - Lab Coat - NIOSH Respirator (N95+) Task->PPE_Powder  Weighing solid powder or handling >10g PPE_Solution Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Task->PPE_Solution  Handling dilute solutions (<0.1M)

Caption: Decision tree for selecting task-specific PPE.

By integrating these robust safety protocols, operational plans, and disposal procedures into your daily workflow, you can confidently and safely handle 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, protecting yourself, your colleagues, and the integrity of your research.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 4-(1-Aminoethyl)benzenesulfonamide.
  • PubChem. (2025). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information.
  • Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CDC Stacks. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • PubChem. (2025). N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.